Aggrenox
Description
Properties
IUPAC Name |
2-acetyloxybenzoic acid;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N8O4.C9H8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h33-36H,1-18H2;2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHUXXDTQJPXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236543 | |
| Record name | Aspirin mixture with Dipyridamole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87653-67-6 | |
| Record name | Aspirin mixture with Dipyridamole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087653676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspirin mixture with Dipyridamole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synergistic Mechanisms of Action of Aspirin and Dipyridamole in Secondary Stroke Prevention: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of low-dose aspirin and extended-release dipyridamole, commercially known as Aggrenox, is a cornerstone in the secondary prevention of ischemic stroke and transient ischemic attacks (TIAs). This fixed-dose combination leverages the distinct and complementary antiplatelet properties of its two components, resulting in a synergistic effect that is more potent than either agent alone. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the efficacy of this combination therapy, supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
The antithrombotic action of the aspirin and extended-release dipyridamole combination is the result of the additive antiplatelet effects of both drugs.[1] Aspirin's primary mechanism involves the irreversible inhibition of cyclooxygenase-1 (COX-1), leading to a profound and lasting reduction in thromboxane A2 (TXA2) synthesis.[2][3][4][5][6][7] Dipyridamole employs a dual mode of action: it inhibits phosphodiesterase (PDE) enzymes, thereby increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and it blocks the cellular reuptake of adenosine, augmenting its anti-aggregatory effects.[8][9][10][11][12]
Core Mechanisms of Action
Aspirin: Irreversible Inhibition of Cyclooxygenase-1
Aspirin, or acetylsalicylic acid, exerts its antiplatelet effect through the irreversible acetylation of a serine residue in the active site of the COX-1 enzyme.[2][3][6] This covalent modification permanently inactivates the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for thromboxane A2 (TXA2).[13][14] TXA2 is a potent vasoconstrictor and a crucial mediator of platelet activation and aggregation.[4][13][14] Since platelets lack a nucleus, they are unable to synthesize new COX-1, and the inhibitory effect of aspirin persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2][5][7]
Dipyridamole: A Dual-Pronged Approach to Platelet Inhibition
Dipyridamole's antiplatelet activity is multifaceted, primarily targeting two key pathways that regulate platelet function:
-
Phosphodiesterase (PDE) Inhibition : Dipyridamole is a non-selective inhibitor of several PDE isoforms, which are enzymes responsible for the degradation of cyclic nucleotides.[9][10][12][15] By inhibiting PDEs, dipyridamole leads to an accumulation of intracellular cAMP and cGMP.[9][10][12] Elevated levels of these second messengers activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets that ultimately inhibit platelet activation and aggregation.[12] Dipyridamole has been shown to inhibit cGMP-specific phosphodiesterase type V (PDE5).[16]
-
Adenosine Reuptake Inhibition : Dipyridamole blocks the reuptake of adenosine into erythrocytes and endothelial cells in a dose-dependent manner.[1][8][9][10][11] This action increases the extracellular concentration of adenosine, which then activates A2 receptors on the platelet surface.[10] Activation of these Gs-coupled receptors stimulates adenylyl cyclase, leading to a further increase in intracellular cAMP levels and subsequent inhibition of platelet aggregation.[10][12]
The synergistic effect of aspirin and dipyridamole arises from their ability to inhibit platelet aggregation through independent and complementary pathways. While aspirin blocks the TXA2-mediated pathway, dipyridamole enhances the inhibitory signals mediated by cAMP and cGMP.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and clinical efficacy of the aspirin-dipyridamole combination.
| Parameter | Aspirin (in this compound) | Extended-Release Dipyridamole (in this compound) | Reference |
| Dose | 25 mg twice daily | 200 mg twice daily | [17][18] |
| Peak Plasma Concentration (Cmax) | 319 ng/mL | 1.98 mcg/mL | [1] |
| Time to Peak Plasma Concentration (Tmax) | 0.63 hours | 2 hours | [1] |
| Plasma Half-life | 20 minutes (as aspirin) | 13.6 hours | [1] |
Table 1: Pharmacokinetic Parameters of this compound Components
| Trial | Treatment Groups | Stroke Risk Reduction (vs. Placebo) | Stroke Risk Reduction (vs. Aspirin Alone) | Reference |
| ESPS-2 | Aspirin (25mg BID), Dipyridamole (200mg BID), Combination, Placebo | Combination: 37% | Combination: 23.1% | [7][17][19] |
| Aspirin alone: 18% | ||||
| Dipyridamole alone: 16% | ||||
| ESPRIT | Aspirin (30-325mg daily) + Dipyridamole (200mg BID) vs. Aspirin alone | - | Combination showed a significant benefit in the primary composite outcome (hazard ratio 0.80) | [7][12] |
Table 2: Clinical Efficacy in Secondary Stroke Prevention from Key Trials
| Trial | Treatment Groups | Recurrent Stroke Rate | Major Hemorrhagic Events | Reference |
| PROFESS | Aspirin (25mg) + ER-Dipyridamole (200mg) BID vs. Clopidogrel (75mg) QD | 9.0% (this compound) vs. 8.8% (Clopidogrel) | Higher with this compound | [20][21] |
Table 3: Comparative Efficacy and Safety Data from the PROFESS Trial
Experimental Protocols
Detailed methodologies for key experiments that elucidate the mechanisms of action of aspirin and dipyridamole are outlined below.
Measurement of Thromboxane A2 (TXA2) Production (Aspirin's Effect)
This protocol describes a common method to assess the inhibitory effect of aspirin on platelet TXA2 production by measuring its stable metabolite, thromboxane B2 (TXB2), in serum.
-
Objective : To quantify the inhibition of platelet COX-1 activity by aspirin.
-
Principle : During blood clotting, platelets are activated and produce large amounts of TXA2, which rapidly hydrolyzes to the stable and measurable TXB2. Aspirin's inhibition of COX-1 reduces this TXB2 production.
-
Methodology :
-
Blood Collection : Venous blood is collected without anticoagulant and allowed to clot in a glass tube at 37°C for a standardized time (e.g., 60 minutes).
-
Serum Separation : The clotted blood is centrifuged to separate the serum.
-
TXB2 Measurement : The concentration of TXB2 in the serum is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).[16][22][23]
-
Data Analysis : TXB2 levels in samples from aspirin-treated subjects are compared to those from placebo-treated or baseline samples to determine the percentage of inhibition.
-
Phosphodiesterase (PDE) Inhibition Assay (Dipyridamole's Effect)
This protocol outlines a general method for determining the inhibitory activity of dipyridamole on PDE enzymes using a colorimetric assay.
-
Objective : To determine the IC50 value of dipyridamole for specific PDE isoforms.
-
Principle : PDE hydrolyzes cAMP or cGMP to AMP or GMP. The subsequent addition of 5'-nucleotidase converts AMP/GMP to adenosine/guanosine and inorganic phosphate. The amount of phosphate produced is then quantified using a colorimetric reagent.
-
Methodology :
-
Reaction Setup : In a 96-well plate, purified PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of dipyridamole.
-
Second Enzymatic Reaction : 5'-nucleotidase is added to each well to generate inorganic phosphate.
-
Color Development : A phosphate detection reagent (e.g., Malachite Green) is added, which forms a colored complex with inorganic phosphate.
-
Measurement : The absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis : The percentage of PDE inhibition is calculated for each dipyridamole concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[8]
-
Adenosine Reuptake Inhibition Assay (Dipyridamole's Effect)
This protocol describes a cell-based assay to measure the inhibition of adenosine uptake by dipyridamole.
-
Objective : To quantify the inhibitory effect of dipyridamole on adenosine transporters.
-
Principle : Radiolabeled adenosine is incubated with cells (e.g., erythrocytes or cultured endothelial cells), and the amount of radioactivity taken up by the cells is measured. Dipyridamole's presence will reduce the uptake.
-
Methodology :
-
Cell Preparation : A suspension of washed cells is prepared.
-
Incubation : Cells are incubated with radiolabeled adenosine (e.g., [³H]adenosine) in the presence of various concentrations of dipyridamole.
-
Termination of Uptake : The uptake is stopped by rapid filtration or centrifugation through an oil layer to separate the cells from the incubation medium.
-
Cell Lysis and Scintillation Counting : The cells are lysed, and the radioactivity within the cells is measured using a liquid scintillation counter.
-
Data Analysis : The percentage inhibition of adenosine uptake is calculated for each dipyridamole concentration, and the IC50 value is determined.[2][8]
-
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the overall antiplatelet effect of aspirin and dipyridamole.
-
Objective : To measure the degree of platelet aggregation in response to various agonists.
-
Principle : Platelet-rich plasma (PRP) is stirred in a cuvette, and the transmission of light through the sample is monitored. Upon addition of a platelet agonist, platelets aggregate, causing an increase in light transmission.
-
Methodology :
-
PRP Preparation : Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement : The PRP is placed in an aggregometer, and a baseline light transmission is established. A platelet agonist (e.g., arachidonic acid, ADP, collagen) is added, and the change in light transmission is recorded over time.
-
Data Analysis : The maximum percentage of aggregation is determined and compared between samples from treated and untreated subjects.
-
Mandatory Visualizations
Caption: Aspirin's irreversible inhibition of COX-1, blocking thromboxane A2 synthesis.
Caption: Dipyridamole's dual mechanism: PDE inhibition and adenosine reuptake blockade.
Caption: Workflow for measuring aspirin's effect on thromboxane B2 production.
Conclusion
The combination of aspirin and extended-release dipyridamole in this compound provides a robust and multifaceted approach to the secondary prevention of ischemic stroke. By targeting both the cyclooxygenase-1 and the adenosine/cyclic nucleotide pathways, this combination therapy achieves a greater antiplatelet effect than either component administered alone. This in-depth technical guide has detailed the distinct yet synergistic mechanisms of action, presented key quantitative data from seminal clinical trials, outlined the experimental protocols used to elucidate these mechanisms, and provided visual diagrams to clarify the complex signaling and experimental workflows. This comprehensive understanding is crucial for researchers, scientists, and drug development professionals working to advance the treatment and prevention of thromboembolic diseases.
References
- 1. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of cyclic AMP and cyclic GMP levels in Krebs-Henseleit solution by LC-MS/MS: Application in washed platelet aggregation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention Regimen for Effectively Avoiding Second Strokes – The PRoFESS™ Trial | European Society of Hypertension [eshonline.org]
- 5. European Stroke Prevention Study 2 - American College of Cardiology [acc.org]
- 6. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpac.org.nz [bpac.org.nz]
- 8. benchchem.com [benchchem.com]
- 9. Second European Stroke Prevention Study. ESPS-2 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. The PRoFESS trial: future impact on secondary stroke prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Biostatistics: The ESPRIT trial [www-users.york.ac.uk]
- 13. login.medscape.com [login.medscape.com]
- 14. benchchem.com [benchchem.com]
- 15. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Second European Stroke Prevention Study: antiplatelet therapy is effective regardless of age. ESPS2 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of the antiplatelet action of dipyridamole in whole blood: modulation of adenosine concentration and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gpnotebook.com [gpnotebook.com]
- 20. Design of ESPRIT: an international randomized trial for secondary prevention after non-disabling cerebral ischaemia of arterial origin. European/Australian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection & Monitoring of Aspirin (ASA) Inhibition of Platelet Function Using the Platelet Aggregation Assay (PAA) [analyticalcontrols.com]
- 22. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 23. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Animal Models for Evaluating the Efficacy of Aggrenox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical animal models utilized in the efficacy evaluation of Aggrenox, a combination antiplatelet therapy comprising aspirin and extended-release dipyridamole. This document details the experimental protocols for key in vivo models of stroke, thrombosis, and vascular inflammation, and presents quantitative data from relevant studies in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the preclinical assessment of this compound.
Introduction to this compound and its Mechanism of Action
This compound is an antiplatelet agent indicated for reducing the risk of stroke in patients who have experienced a transient ischemic attack or a completed ischemic stroke due to thrombosis.[1] Its efficacy stems from the synergistic and additive effects of its two active components: aspirin and dipyridamole, which act on distinct pathways of platelet activation and aggregation.[2][3]
Aspirin's Mechanism of Action: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[2]
Dipyridamole's Mechanism of Action: Dipyridamole's antiplatelet effects are multifaceted. It inhibits the reuptake of adenosine into red blood cells, thereby increasing local adenosine concentrations which in turn stimulates platelet adenylate cyclase and increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels inhibit platelet activation. Additionally, dipyridamole inhibits phosphodiesterase (PDE) enzymes within platelets, leading to an accumulation of both cAMP and cyclic guanosine monophosphate (cGMP), further inhibiting platelet function.[3][4] Recent studies also suggest that dipyridamole possesses antioxidant and anti-inflammatory properties that may contribute to its clinical benefits.[3][4][5]
Signaling Pathways of this compound Components
Preclinical Models of Ischemic Stroke
The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used preclinical model to simulate ischemic stroke in rodents. It involves the occlusion of the MCA, leading to a reproducible infarct in the brain parenchyma.
Middle Cerebral Artery Occlusion (MCAO) Model
Experimental Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the MCA.
-
Induction of Ischemia: The filament is left in place for a predetermined duration (e.g., 90 minutes for transient MCAO) to induce focal cerebral ischemia.
-
Reperfusion: For transient MCAO models, the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Drug Administration: this compound, its individual components, or a vehicle control is administered orally (e.g., via gavage) at specified doses and time points before or after MCAO induction. For example, dipyridamole can be administered at doses ranging from 10 to 60 mg/kg.[6][7] Aspirin has been studied at doses around 30 mg/kg/day in rats.[8]
-
Outcome Assessment:
Quantitative Data from MCAO Models
| Treatment Group | Animal Model | Dosage | Primary Outcome | Result | Reference |
| Dipyridamole | Mouse | 60 mg/kg | Infarct Volume | ↓ 27% | [6] |
| Dipyridamole + Aspirin | Mouse | DP: 60 mg/kg, ASA: 10 mg/kg | Infarct Volume | ↓ 27% (no significant difference from DP alone) | [6] |
| Aspirin | Rat | 50 µM (equivalent) | Infarct Area | ↓ ~53% (from ~33.5% to ~15.8%) | [9] |
| Aspirin | Rat | 30 mg/kg/day | Neurological Deficit Score | Improved neurological outcome | [8] |
| Dipyridamole | Mouse | 60 mg/kg | Neurological Deficit Score | Improved neurological deficits | [6][12] |
| Dipyridamole + Simvastatin | Mouse | DP: 30 mg/kg, Simvastatin: 1 mg/kg | Infarct Volume | ↓ 54% | [7] |
Experimental Workflow for MCAO Model
Preclinical Models of Thrombosis
The Ferric Chloride (FeCl₃)-induced thrombosis model is a widely used method to assess the efficacy of antithrombotic agents in vivo. This model induces endothelial injury, leading to the formation of a platelet-rich thrombus.
Ferric Chloride-Induced Thrombosis Model
Experimental Protocol:
-
Animal Preparation: Mice or rats are anesthetized, and a carotid artery or mesenteric arteriole is surgically exposed.
-
Induction of Thrombosis: A piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 5-10%) is applied to the surface of the exposed artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Drug Administration: The test compounds (this compound, aspirin, dipyridamole) or vehicle are administered, typically orally or intraperitoneally, prior to the induction of thrombosis.
-
Outcome Assessment:
-
Time to Occlusion: The time from the application of FeCl₃ until complete occlusion of the blood vessel is measured using a Doppler flow probe or by intravital microscopy.
-
Thrombus Weight: The formed thrombus can be excised and weighed.[13]
-
Bleeding Time: To assess the hemostatic side effects, a tail bleeding assay is often performed. A small segment of the tail is transected, and the time to cessation of bleeding is recorded.
-
Quantitative Data from Thrombosis Models
| Treatment Group | Animal Model | Dosage | Primary Outcome | Result | Reference |
| Aspirin + Dipyridamole | Dog | Not specified | Vessel Patency | All vessels remained patent (vs. 6 occlusions in control) | [14] |
| Aspirin + Dipyridamole | Rat | Not specified | Thrombus Weight | ↓ 32% in normocoagulable animals | [13] |
| Aspirin + Dipyridamole | Rat | Not specified | Thrombus Weight | ↓ 49% in hypercoagulable animals | [13] |
| Dipyridamole + Low-dose Aspirin | Rabbit | Not specified | Antithrombotic Effect | Augmented effect compared to dipyridamole alone | [15] |
Experimental Workflow for Ferric Chloride-Induced Thrombosis Model
Preclinical Models of Vascular Inflammation
Given the emerging evidence for the anti-inflammatory properties of dipyridamole, models of systemic inflammation are relevant for its preclinical evaluation. The lipopolysaccharide (LPS)-induced inflammation model is a common approach.
Lipopolysaccharide (LPS)-Induced Inflammation Model
Experimental Protocol:
-
Animal Preparation: Rats or mice are used for this model.
-
Drug Administration: Dipyridamole or a vehicle control is administered, often for several days prior to the inflammatory challenge. For example, a study in rats used an oral dose of 26.4 mg/kg/day.[16]
-
Induction of Inflammation: A single intraperitoneal or intravenous injection of LPS (a component of the outer membrane of Gram-negative bacteria) is administered to induce a systemic inflammatory response.
-
Sample Collection: At specific time points after LPS injection, blood samples are collected. In some models, bronchoalveolar lavage fluid (BALF) is collected to assess airway inflammation.
-
Outcome Assessment:
-
Cytokine Levels: Plasma or BALF levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines are measured using ELISA or other immunoassays.
-
Inflammatory Cell Infiltration: The number of inflammatory cells (e.g., neutrophils, eosinophils, mononuclear cells) in BALF or tissues is quantified.
-
Quantitative Data from Inflammation Models
| Treatment Group | Animal Model | Dosage | Primary Outcome | Result | Reference |
| Dipyridamole | Rat | 26.4 mg/kg/day | Total WBC in BALF | Markedly decreased (P < 0.05) | [16] |
| Dipyridamole | Rat | 26.4 mg/kg/day | Neutrophils in BALF | Substantial drop | [16] |
| Dipyridamole | Rat | 26.4 mg/kg/day | Mononuclear cells in BALF | Substantial decrease | [16] |
Logical Relationships in Preclinical Evaluation
The selection of a preclinical model depends on the specific therapeutic effect of this compound being investigated. The following diagram illustrates the relationship between the different models and the key efficacy endpoints.
Conclusion
Preclinical animal models are indispensable tools for elucidating the efficacy and mechanisms of action of this compound. The MCAO model provides a robust platform for assessing neuroprotective effects in the context of ischemic stroke. The ferric chloride-induced thrombosis model is crucial for evaluating the antiplatelet and antithrombotic properties of the drug combination. Furthermore, models of inflammation help to characterize the pleiotropic effects of dipyridamole. The quantitative data and detailed protocols presented in this guide are intended to aid researchers and drug development professionals in the design and interpretation of preclinical studies for this compound and other novel antiplatelet therapies. Future preclinical research should continue to explore the synergistic interactions between aspirin and dipyridamole and further investigate the role of dipyridamole's anti-inflammatory and antioxidant properties in the overall therapeutic benefit of this compound.
References
- 1. DailyMed - this compound- aspirin and dipyridamole capsule [dailymed.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dipyridamole, cerebrovascular disease, and the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipyridamole: a drug with unrecognized antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classical and pleiotropic actions of dipyridamole: Not enough light to illuminate the dark tunnel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additive effects of statin and dipyridamole on cerebral blood flow and stroke protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Additive effects of statin and dipyridamole on cerebral blood flow and stroke protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perioperative aspirin improves neurological outcome after focal brain ischemia possibly via inhibition of Notch 1 in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Effect of aspirin-dipyridamole and heparin and their combination on venous thrombosis in hypercoagulable or thrombotic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of combined aspirin and dipyridamole therapy on thrombus formation in an arterial thrombogenic lesion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antithrombotic effect of aspirin and dipyridamole in relation to prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researcherslinks.com [researcherslinks.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of the Aspirin-Dipyridamole Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fixed-dose combination of aspirin and extended-release dipyridamole is a cornerstone in the secondary prevention of ischemic stroke and transient ischemic attacks (TIAs). This guide provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of this combination therapy. By elucidating the absorption, distribution, metabolism, and excretion of both components, alongside their synergistic mechanisms of antiplatelet activity, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of this important therapeutic agent.
Pharmacokinetics
There are no significant pharmacokinetic interactions between aspirin and dipyridamole when co-administered as a combination capsule. The kinetic profiles of the individual components remain unchanged.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for aspirin, its active metabolite salicylic acid, and dipyridamole.
Table 1: Pharmacokinetic Parameters of Aspirin and Salicylic Acid
| Parameter | Aspirin (Acetylsalicylic Acid) | Salicylic Acid |
| Time to Peak (Tmax) | ~0.63 hours | ~1.71 hours |
| Peak Plasma Concentration (Cmax) at Steady-State (25 mg BID) | 319 ng/mL (175-463 ng/mL) | Not specified in provided results |
| Half-life (t½) | ~20 minutes (rapidly hydrolyzed) | 2-3 hours (low doses); up to 6 hours or more (higher doses, zero-order kinetics)[1] |
| Protein Binding | 50-80% (concentration-dependent) | 90% (low concentrations); decreases with increasing concentration |
| Metabolism | Rapidly hydrolyzed to salicylic acid in the GI wall, liver, and blood.[2] | Primarily hepatic via conjugation with glycine and glucuronic acid (saturable).[2][3] |
| Excretion | Primarily as salicylic acid and its metabolites via the kidneys.[1] | Renal excretion is pH-dependent.[1][3] |
Table 2: Pharmacokinetic Parameters of Extended-Release Dipyridamole
| Parameter | Extended-Release Dipyridamole |
| Time to Peak (Tmax) | ~2 hours (range: 1-6 hours) |
| Peak Plasma Concentration (Cmax) at Steady-State (200 mg BID) | 1.98 mcg/mL (1.01-3.99 mcg/mL)[1] |
| Trough Concentration at Steady-State (200 mg BID) | 0.53 mcg/mL (0.18-1.01 mcg/mL)[1] |
| Half-life (t½) | ~13.6 hours (terminal phase)[1] |
| Protein Binding | Highly bound to plasma proteins |
| Metabolism | Primarily hepatic, mainly through glucuronidation to form a monoglucuronide metabolite.[4] |
| Excretion | Predominantly in the bile.[5] |
Pharmacodynamics
The antithrombotic effect of the aspirin-dipyridamole combination is a result of their additive and synergistic antiplatelet actions.[3]
Mechanism of Action
Aspirin: Aspirin exerts its antiplatelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme in platelets. This is achieved through the acetylation of a serine residue in the active site of COX-1, which blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[6] The effect of aspirin on platelets is permanent for the lifespan of the platelet (7-10 days) because platelets lack a nucleus and cannot synthesize new COX-1 enzyme.
Dipyridamole: Dipyridamole has a dual mechanism of action that complements that of aspirin:
-
Inhibition of Adenosine Reuptake: Dipyridamole blocks the reuptake of adenosine by red blood cells and endothelial cells. This increases the local concentration of adenosine, which then stimulates platelet A2 receptors. Activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits platelet aggregation.
-
Inhibition of Phosphodiesterase (PDE): Dipyridamole inhibits phosphodiesterase enzymes, particularly cGMP-specific PDE, which leads to an accumulation of cyclic guanosine monophosphate (cGMP). Increased cGMP potentiates the anti-aggregatory effects of nitric oxide.
The combination of these two distinct mechanisms results in a greater antiplatelet effect than either agent alone.
Data Presentation: Pharmacodynamic Effects
Table 3: Inhibition of Platelet Aggregation
| Treatment | Agonist | Inhibition of Platelet Aggregation | Reference |
| Dipyridamole (200 mg) | Spontaneous | Significant inhibition (p < 0.004) | [2] |
| Aspirin (300 mg) | Spontaneous | Significant inhibition (p < 0.005) | [2] |
| Dipyridamole (200 mg) + Aspirin (300 mg) | Spontaneous | Significant inhibition (p < 0.0001) | [2] |
| Dipyridamole (200 mg) | Platelet Activating Factor (PAF) | Significant inhibition (p < 0.002) | [2] |
| Aspirin (300 mg) | Platelet Activating Factor (PAF) | No significant effect | [2] |
| Dipyridamole (200 mg) + Aspirin (300 mg) | Platelet Activating Factor (PAF) | Significant inhibition (p < 0.0001) | [2] |
| Dipyridamole (200 mg) | Collagen | Inhibition (p < 0.06) | [2] |
| Aspirin (300 mg) | Collagen | Significant inhibition (p < 0.0001) | [2] |
| Dipyridamole (200 mg) + Aspirin (300 mg) | Collagen | Significant inhibition (p < 0.0001) | [2] |
Table 4: Inhibition of Phosphodiesterase (PDE) Isoforms by Dipyridamole
| PDE Isoform | IC50 (µM) |
| PDE5 | 0.9 |
| PDE6 | 0.38 |
| PDE8 | 4.5 |
| PDE10 | 0.45 |
| PDE11 | 0.37 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Measurement of Platelet Aggregation
a) Light Transmission Aggregometry (LTA)
-
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through to a photocell.[7][8]
-
Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[9] Samples should be processed within 4 hours of collection and kept at room temperature.[9]
-
PRP and PPP Preparation:
-
Assay Procedure:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette a defined volume of PRP (e.g., 270 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C.[9]
-
Add a specific concentration of a platelet agonist (e.g., ADP, collagen, arachidonic acid) to the PRP.[9]
-
Record the change in light transmission over time to generate an aggregation curve.
-
-
Data Analysis: The extent of aggregation is typically reported as the maximum percentage of light transmission.
-
b) Whole Blood Impedance Aggregometry
-
Principle: This method measures the change in electrical impedance between two electrodes immersed in a whole blood sample. When an agonist is added, platelets aggregate on the electrodes, increasing the impedance.[1]
-
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant such as hirudin or citrate.[10]
-
Assay Procedure:
-
Pipette a defined volume of whole blood (e.g., 300 µL) into the test cell of the aggregometer.[1]
-
Add a specific platelet agonist.
-
The instrument records the change in impedance over time.
-
-
Data Analysis: The aggregation is quantified as the area under the curve (AUC) of the impedance change over time.[11]
-
Measurement of Thromboxane B2 (TXB2)
-
Principle: TXA2 is unstable and rapidly hydrolyzes to the more stable TXB2. The concentration of TXB2 is measured as an indicator of TXA2 production and, consequently, COX-1 activity. Radioimmunoassay (RIA) is a common method for this measurement.
-
Protocol (Radioimmunoassay):
-
Sample Preparation:
-
Collect blood into tubes without anticoagulant to allow for clotting and serum generation, which stimulates maximum TXB2 production.[12]
-
Incubate the blood at 37°C for a defined period (e.g., 1 hour).
-
Centrifuge to separate the serum.
-
-
Assay Procedure:
-
The assay is based on the competitive binding of radiolabeled TXB2 (tracer) and unlabeled TXB2 (from the sample or standards) to a limited number of anti-TXB2 antibodies.[13]
-
Incubate the serum sample or standards with a known amount of radiolabeled TXB2 and the specific antibody.
-
Separate the antibody-bound TXB2 from the free TXB2, often by precipitation with a secondary antibody or polyethylene glycol.[13]
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabeled TXB2 against the concentration of the unlabeled TXB2 standards.
-
Determine the TXB2 concentration in the samples by interpolating their bound radioactivity values on the standard curve.[13]
-
-
Phosphodiesterase (PDE) Inhibition Assay
-
Principle: This colorimetric assay measures the activity of PDE by quantifying the amount of phosphate produced from the hydrolysis of cAMP or cGMP.
-
Protocol:
-
Reaction Setup:
-
In a 96-well plate, combine a purified PDE enzyme, the substrate (cAMP or cGMP), and various concentrations of dipyridamole in an appropriate assay buffer.
-
Incubate the mixture to allow the PDE to hydrolyze the cyclic nucleotide to its corresponding monophosphate (AMP or GMP).
-
-
Phosphate Generation:
-
Add 5'-nucleotidase to the reaction to convert the AMP or GMP into adenosine or guanosine and inorganic phosphate.
-
-
Detection:
-
Add a phosphate detection reagent (e.g., Malachite Green) that forms a colored complex with the inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each dipyridamole concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the dipyridamole concentration.
-
-
Adenosine Uptake Inhibition Assay
-
Principle: This assay measures the ability of dipyridamole to inhibit the transport of radiolabeled adenosine into cells.
-
Protocol:
-
Cell Culture: Use a suitable cell line that expresses adenosine transporters (e.g., erythrocytes, endothelial cells).
-
Assay Procedure:
-
Incubate the cells with various concentrations of dipyridamole.
-
Add a known concentration of radiolabeled adenosine (e.g., [³H]-adenosine) and incubate for a short period to allow for uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled adenosine.
-
-
Measurement:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of adenosine uptake for each dipyridamole concentration compared to a control without the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aspirin's Mechanism of Action on Platelet COX-1.
Caption: Dipyridamole's Dual Mechanism of Action.
Caption: Experimental Workflow for Light Transmission Aggregometry.
Conclusion
The combination of aspirin and extended-release dipyridamole offers a multi-faceted approach to antiplatelet therapy. Aspirin's irreversible inhibition of COX-1 and subsequent blockade of thromboxane A2 synthesis, coupled with dipyridamole's dual action of inhibiting adenosine reuptake and phosphodiesterase activity, results in a potent and synergistic reduction in platelet aggregation. The distinct pharmacokinetic profiles of the two components allow for a twice-daily dosing regimen that provides sustained antiplatelet effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge necessary to further explore and build upon the understanding of this important therapeutic combination.
References
- 1. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]
- 2. Effect of dipyridamole alone and in combination with aspirin on whole blood platelet aggregation, PGI2 generation, and red cell deformability ex vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 4. benchchem.com [benchchem.com]
- 5. The synergistic effect of aspirin and dipyridamole upon platelet thrombi in living blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Assessment of platelet function in patients with stroke using multiple electrode platelet aggregometry: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Radioimmunoassay of thromboxane B2 in plasma: methodological modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Aggrenox® (Aspirin/Extended-Release Dipyridamole): A Technical Guide on its Historical Development and Application in Cerebrovascular Disease
Introduction
Aggrenox®, a fixed-dose combination of low-dose aspirin and extended-release dipyridamole, represents a significant advancement in the secondary prevention of cerebrovascular events. This technical guide provides an in-depth overview of the history, development, and mechanism of action of this compound, with a focus on the pivotal clinical trials that established its efficacy and safety. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.
This compound is indicated for reducing the risk of stroke in patients who have experienced a transient ischemic attack (TIA) or a completed ischemic stroke due to thrombosis.[1][2][3] The combination of two antiplatelet agents with distinct mechanisms of action provides a synergistic effect in inhibiting platelet aggregation, a critical process in the pathophysiology of ischemic stroke.[4][5][6][7]
Mechanism of Action: A Dual-Pronged Antiplatelet Strategy
The enhanced efficacy of this compound stems from the complementary actions of its two components: aspirin and dipyridamole.[4][8]
Aspirin's Role: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme within platelets.[4][7] This action prevents the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[4]
Dipyridamole's Contribution: Dipyridamole employs a multi-faceted approach to platelet inhibition. It inhibits phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) within platelets.[4] Elevated cAMP levels, in turn, inhibit platelet aggregation in response to various stimuli.[4] Additionally, dipyridamole blocks the reuptake of adenosine by platelets, endothelial cells, and erythrocytes, further inhibiting platelet reactivity.[4] It also contributes to the inhibition of thromboxane A2 synthesis.[4]
The Developmental Journey: From Concept to Clinical Practice
The development of this compound was a multi-step process, marked by key clinical trials that progressively built the case for its use in secondary stroke prevention.
Pivotal Clinical Trials: The Evidence Base
The efficacy of this compound in cerebrovascular disease is primarily supported by two landmark clinical trials: the European Stroke Prevention Study 2 (ESPS-2) and the European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT).
The European Stroke Prevention Study 2 (ESPS-2)
The ESPS-2 was a large-scale, double-blind, placebo-controlled study that provided crucial evidence for the additive effect of aspirin and dipyridamole.[4][9]
-
Study Design: A 24-month, multicenter, double-blind, randomized, placebo-controlled trial with a 2x2 factorial design.[1][9]
-
Patient Population: 6,602 patients who had experienced an ischemic stroke or TIA within the three months prior to enrollment.[1]
-
Treatment Arms:
-
Primary Endpoints:
The results of the ESPS-2 trial demonstrated the superior efficacy of the combination therapy in reducing the risk of stroke.[9]
| Outcome | This compound vs. Placebo (Risk Reduction) | This compound vs. Aspirin Alone (Risk Reduction) | This compound vs. ER-DP Alone (Risk Reduction) |
| Stroke | 37.0% (p < 0.001)[4][9] | 23.1% (p = 0.006)[4] | 24.7% (p = 0.002)[4] |
| Stroke or Death | 24.4% (p < 0.001)[4] | 12.1% (not statistically significant)[1] | 10.3% (not statistically significant)[1] |
| TIA | 35.9% (p < 0.001)[4] | - | - |
| Monotherapy vs. Placebo (Risk Reduction) | Aspirin Alone | ER-DP Alone |
| Stroke | 18.1% (p = 0.013)[4] | 16.3% (p = 0.039)[4] |
| Stroke or Death | 13.2% (p = 0.016)[4] | 15.4% (p = 0.015)[4] |
| TIA | 21.9% (p < 0.01)[4] | 18.3% (p < 0.01)[4] |
The European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT)
The ESPRIT trial provided further confirmatory evidence for the superiority of the combination of aspirin and dipyridamole over aspirin monotherapy.[11]
-
Study Design: A randomized, controlled, open-label trial with blinded outcome assessment.[12]
-
Patient Population: Patients who had experienced a TIA or minor ischemic stroke of presumed arterial origin within the preceding six months.[12]
-
Treatment Arms:
-
Primary Outcome: A composite of death from all vascular causes, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication, whichever occurred first.[12]
The ESPRIT trial demonstrated a significant benefit of the combination therapy in reducing major vascular events.
| Outcome | Aspirin + Dipyridamole vs. Aspirin Alone |
| Primary Composite Outcome (Vascular Death, Stroke, MI, or Major Bleed) | Hazard Ratio: 0.80 (95% CI: 0.66-0.98)[12] |
| Absolute Risk Reduction (per year) | 1.0% (95% CI: 0.1-1.8)[12] |
A meta-analysis incorporating the ESPRIT data showed an overall risk ratio of 0.82 (95% CI: 0.74-0.91) for the composite outcome of vascular death, stroke, or myocardial infarction in favor of the combination therapy.[12]
Regulatory Approval and Clinical Use
Based on the robust evidence from the ESPS-2 trial, this compound received FDA approval in November 1999 for the reduction of stroke risk in patients with a history of TIA or ischemic stroke.[13][14] The recommended dosage is one capsule (25 mg aspirin/200 mg extended-release dipyridamole) taken twice daily, morning and evening.[10]
Safety and Tolerability
The most common adverse events associated with this compound are headache, gastrointestinal symptoms (such as dyspepsia, abdominal pain, nausea, and diarrhea), and an increased risk of bleeding.[3][10] The headache is often dose-related and may resolve with continued treatment.[15] Due to the aspirin component, this compound is contraindicated in patients with a known allergy to NSAIDs and in those with the syndrome of asthma, rhinitis, and nasal polyps.[3][10]
Conclusion
The development of this compound marks a significant milestone in the secondary prevention of cerebrovascular disease. Its dual mechanism of action, targeting different pathways of platelet aggregation, provides a synergistic effect that has been consistently demonstrated in large-scale clinical trials. The ESPS-2 and ESPRIT trials, in particular, have provided a strong evidence base for the superiority of the aspirin/extended-release dipyridamole combination over aspirin monotherapy. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the successful development of a combination therapy that addresses a critical unmet medical need in stroke prevention.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. nhhealthyfamilies.com [nhhealthyfamilies.com]
- 3. Teva Launches Generic this compound® Capsules in the United States [tevausa.com]
- 4. clinician.com [clinician.com]
- 5. Extended-release dipyridamole/aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Articles [globalrx.com]
- 8. Aspirin/Dipyridamole (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. neurology.org [neurology.org]
- 10. drugs.com [drugs.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Aspirin plus dipyridamole versus aspirin alone after cerebral ischaemia of arterial origin (ESPRIT): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Drug Approval Package: this compound (Aspirin/Extended-Release Dipyridamole) NDA# 20884 [accessdata.fda.gov]
- 15. Secondary stroke prevention with low-dose aspirin, sustained release dipyridamole alone and in combination. ESPS Investigators. European Stroke Prevention Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Dipyridamole in Platelet Aggregation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridamole is a long-established antiplatelet agent utilized in the prevention of thromboembolic events. Its efficacy stems from a multi-targeted mechanism of action that converges on the inhibition of platelet aggregation. This technical guide provides a comprehensive exploration of the molecular targets of dipyridamole within platelet signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
Core Molecular Targets of Dipyridamole
Dipyridamole's antiplatelet effects are primarily mediated through two key molecular targets: phosphodiesterases (PDEs) and equilibrative nucleoside transporters (ENTs) . The modulation of these targets leads to an increase in intracellular cyclic nucleotides (cAMP and cGMP) and extracellular adenosine, both of which are potent inhibitors of platelet activation.
Inhibition of Phosphodiesterases (PDEs)
Dipyridamole inhibits several PDE isoforms, which are responsible for the degradation of cAMP and cGMP. By inhibiting these enzymes, dipyridamole increases the intracellular concentrations of these second messengers, leading to the activation of downstream signaling pathways that ultimately suppress platelet aggregation.[1][2] Dipyridamole has been shown to inhibit multiple PDE families, including PDE5, PDE6, PDE8, PDE10, and PDE11.[3][4]
Blockade of Equilibrative Nucleoside Transporters (ENTs)
Dipyridamole is a potent inhibitor of ENT1 and ENT2, which are responsible for the reuptake of adenosine from the extracellular space into cells like erythrocytes and endothelial cells.[5][6][7] By blocking these transporters, dipyridamole increases the local concentration of extracellular adenosine.[5] This elevated adenosine then activates A2A and A2B adenosine receptors on the platelet surface, stimulating adenylyl cyclase and further increasing intracellular cAMP levels.[2][4] The role of red blood cells is crucial in this aspect of dipyridamole's action, as they are a primary site of adenosine uptake.[6][8] This explains why dipyridamole's anti-aggregatory effect is more pronounced in whole blood compared to platelet-rich plasma.[8][9]
Quantitative Data on Dipyridamole's Molecular Targets
The inhibitory potency of dipyridamole on its primary molecular targets has been quantified in various studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.
Table 1: Dipyridamole Inhibition of Phosphodiesterase (PDE) Isoforms
| PDE Isoform | IC50 (µM) |
| PDE5 | 0.9[3][4] |
| PDE6 | 0.38[3][4] |
| PDE8 | 4.5[3][4] |
| PDE10 | 0.45[3][4] |
| PDE11 | 0.37[3][4] |
Table 2: Dipyridamole Inhibition of Equilibrative Nucleoside Transporters (ENTs)
| Transporter | IC50 | Ki |
| hENT1 | 144.8 nM[3][4] | 8.18 nM[3][4] |
| hENT2 | - | 6.2 µM - 134 µM |
Signaling Pathways Modulated by Dipyridamole
Dipyridamole's interaction with its molecular targets triggers a cascade of intracellular events that inhibit platelet aggregation. These pathways are centered around the elevation of cAMP and cGMP.
cAMP-Mediated Pathway
The inhibition of PDEs and the increased activation of adenosine receptors by dipyridamole both lead to a significant increase in intracellular cAMP.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium mobilization and the inhibition of the release of pro-aggregatory substances, thereby preventing platelet activation.
Dipyridamole's effect on the cAMP signaling pathway.
cGMP-Mediated Pathway and Potentiation of Nitric Oxide (NO)
Dipyridamole's inhibition of cGMP-specific PDEs, particularly PDE5, potentiates the effects of nitric oxide (NO).[10] NO, produced by endothelial cells, activates soluble guanylyl cyclase (sGC) in platelets, leading to the synthesis of cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), which phosphorylates several proteins, including vasodilator-stimulated phosphoprotein (VASP).[4] Phosphorylated VASP is associated with the inhibition of platelet activation and aggregation. By preventing the degradation of cGMP, dipyridamole amplifies this inhibitory signal.[10]
Dipyridamole's potentiation of the NO/cGMP signaling pathway.
Potentiation of Prostacyclin (PGI2) Signaling
Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation that, similar to adenosine, activates adenylyl cyclase to increase cAMP levels. Dipyridamole can potentiate the anti-aggregatory effects of PGI2, likely through its inhibition of cAMP-degrading PDEs.[11] Some studies also suggest that dipyridamole may stimulate PGI2 biosynthesis.[11]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the molecular targets of dipyridamole.
Phosphodiesterase (PDE) Inhibition Assay (Colorimetric)
This assay measures the ability of dipyridamole to inhibit the enzymatic activity of PDEs.
1. Materials:
-
Purified PDE enzyme (e.g., PDE5)
-
Dipyridamole
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of dipyridamole in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of dipyridamole in assay buffer to generate a dose-response curve.
-
Prepare working solutions of the PDE enzyme, cAMP or cGMP substrate, and 5'-nucleotidase in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add the assay buffer, the diluted dipyridamole or vehicle control, and the PDE enzyme to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the cAMP or cGMP substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Stop the Reaction and Develop the Signal:
-
Stop the PDE reaction by adding a stop solution or by heat inactivation.
-
Add 5'-nucleotidase to each well and incubate at 37°C for 15-20 minutes to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.
-
Add the phosphate detection reagent to each well and incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measure and Analyze the Data:
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculate the percentage of PDE inhibition for each dipyridamole concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the dipyridamole concentration to determine the IC50 value.
-
Workflow for a colorimetric PDE inhibition assay.
Radiolabeled Adenosine Uptake Inhibition Assay
This assay quantifies the inhibition of adenosine uptake into cells by dipyridamole.
1. Materials:
-
Cell line expressing ENTs (e.g., HeLa cells or transfected cell lines)
-
[3H]-adenosine (radiolabeled adenosine)
-
Dipyridamole
-
Assay buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Stop solution (ice-cold assay buffer with a high concentration of a non-radiolabeled nucleoside transport inhibitor)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
96-well cell culture plates
-
Liquid scintillation counter
2. Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line to near confluency.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Preparation:
-
Prepare a stock solution of dipyridamole and serial dilutions in assay buffer.
-
Prepare a working solution of [3H]-adenosine in assay buffer.
-
-
Inhibition and Uptake:
-
Wash the cells with warm assay buffer.
-
Add the dipyridamole dilutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the uptake by adding the [3H]-adenosine solution to each well.
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold stop solution.
-
Lyse the cells by adding lysis buffer to each well.
-
-
Quantification and Analysis:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the percentage of adenosine uptake inhibition for each dipyridamole concentration.
-
Determine the IC50 value from the dose-response curve.
-
Workflow for a radiolabeled adenosine uptake inhibition assay.
Whole Blood Platelet Aggregation Assay (Impedance Method)
This assay measures the effect of dipyridamole on platelet aggregation in a more physiologically relevant environment.[5]
1. Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes
-
Dipyridamole
-
Platelet agonists (e.g., ADP, collagen)
-
Saline
-
Whole blood aggregometer with impedance electrodes
-
Aggregometer cuvettes
2. Procedure:
-
Sample Preparation:
-
Gently mix the citrated whole blood by inversion.
-
Dilute the blood sample with an equal volume of saline.
-
Pre-warm the diluted blood sample to 37°C.
-
-
Dipyridamole Incubation:
-
Add a specific concentration of dipyridamole or vehicle control to the pre-warmed blood sample.
-
Incubate for a defined period (e.g., 2-5 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Pipette the blood sample into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the aggregometer and insert the impedance electrodes.
-
Allow the baseline impedance to stabilize.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in impedance over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The aggregation is measured as the change in impedance (in Ohms) from the baseline.
-
Calculate the percentage of inhibition of aggregation for the dipyridamole-treated samples compared to the vehicle control.
-
Workflow for a whole blood platelet aggregation assay.
Conclusion
Dipyridamole exerts its antiplatelet effects through a dual mechanism involving the inhibition of phosphodiesterases and the blockade of equilibrative nucleoside transporters. These actions synergistically increase intracellular levels of cAMP and cGMP and elevate extracellular adenosine, all of which are potent inhibitors of platelet aggregation. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate molecular pharmacology of dipyridamole and to develop novel antithrombotic therapies. The provided diagrams of the signaling pathways and experimental workflows serve as valuable visual aids for understanding these complex processes.
References
- 1. Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Whole Blood Platelet Aggregation and Release Reaction Testing in Uremic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipyridamole enhances NO/cGMP-mediated vasodilator-stimulated phosphoprotein phosphorylation and signaling in human platelets: in vitro and in vivo/ex vivo studies [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In-Vitro Synergistic Effects of Aspirin and Dipyridamole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro synergistic effects of aspirin and dipyridamole on platelet function. It delves into the core mechanisms of action, presents quantitative data from key studies, details experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanisms of Synergistic Action
Aspirin and dipyridamole inhibit platelet aggregation through distinct yet complementary pathways. Their combined use results in a more potent antiplatelet effect than either agent alone.
-
Aspirin's Mechanism of Action: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist. By reducing TXA2 levels, aspirin effectively dampens platelet activation and aggregation.
-
Dipyridamole's Dual Mechanism of Action: Dipyridamole's antiplatelet effects are twofold:
-
Inhibition of Adenosine Reuptake: Dipyridamole blocks the reuptake of adenosine by erythrocytes and endothelial cells. This leads to an increase in the local concentration of adenosine, which then binds to A2A receptors on the platelet surface. Activation of A2A receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Inhibition of Phosphodiesterase (PDE): Dipyridamole inhibits phosphodiesterase enzymes (primarily PDE3 and PDE5) within platelets.[1] PDEs are responsible for the breakdown of cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, dipyridamole further elevates intracellular cAMP and cGMP levels.
-
The synergistic effect arises from aspirin's reduction of pro-aggregatory TXA2 signaling, which is complemented by dipyridamole's amplification of the inhibitory cAMP and cGMP signaling pathways.
Quantitative Data from In-Vitro Studies
The following tables summarize quantitative data from various in-vitro studies investigating the individual and synergistic effects of aspirin and dipyridamole.
Table 1: In-Vitro Inhibition of Platelet Aggregation
| Drug(s) | Agonist | Concentration(s) | Species | Assay Type | Key Findings | Reference(s) |
| Aspirin | Collagen | 0.5 µg/mL | Human | Whole Blood Aggregometry | ~80% inhibition of maximal aggregation after 5 days of 75 mg daily oral dose. | [2] |
| Aspirin | Collagen | 2.0 µg/mL | Human | Whole Blood Aggregometry | ~38% inhibition of maximal aggregation after 5 days of 75 mg daily oral dose. | [2] |
| Aspirin | Arachidonic Acid | Not specified | Human | Platelet-Rich Plasma (PRP) Aggregometry | IC50 of 0.234 mg/mL. | [3] |
| Dipyridamole | PAF, Arachidonic Acid | Not specified | Human | Whole Blood Aggregometry | Effective inhibitor, potentiated by adenosine. | [4] |
| Aspirin + Dipyridamole | Collagen | Aspirin: Not specified, Dipyridamole: 20 µM | Human | PRP Aggregometry | IC50 of aspirin reduced from 139 µM to 51 µM in the presence of dipyridamole. | [5] |
| Aspirin + Dipyridamole | Thrombus Formation | Aspirin: 50 mg/day, Dipyridamole: 400 mg/day (sustained-release) | Human | Ex-vivo flow chamber | Additive effect in reducing mean thrombus size. Aspirin alone: ~45% reduction; Dipyridamole alone: ~17% reduction. | [6] |
Table 2: In-Vitro Inhibition of Adenosine Reuptake and Phosphodiesterase
| Drug | Target | IC50 / Ki | Species | Key Findings | Reference(s) |
| Dipyridamole | hENT1 | Ki: 8.18 nM - 48 nM | Human | Potent inhibitor of equilibrative nucleoside transporter 1. | [7] |
| Dipyridamole | hENT2 | Ki: 6.2 µM - 134 µM | Human | Weaker inhibitor of equilibrative nucleoside transporter 2. | [7] |
| Dipyridamole | PDE5 | IC50: 0.9 µM | Not specified | Inhibition of cGMP-specific phosphodiesterase. | [8] |
| Dipyridamole | PDE11 | IC50: 0.37 µM | Not specified | Inhibition of dual-substrate phosphodiesterase. | [8] |
| Dipyridamole | Adenosine Metabolism | 1 nmol/mL blood | Human | 90% inhibition of adenosine metabolism in whole blood. | [9] |
Table 3: In-Vitro Effects on Thromboxane and Prostacyclin Synthesis
| Drug(s) | Analyte | Concentration(s) | Species | Key Findings | Reference(s) |
| Aspirin | Thromboxane B2 | 3 mg/day (oral) | Human | 39% decrease in maximal TXB2 production. | [10] |
| Aspirin | PGI2 Synthesis | 180 µg/mL | Human | Blocked spontaneous release of PGI2 from umbilical vein segments. | [11] |
| Dipyridamole | PGI2 Synthesis | 50-100 µg/mL | Human | Stimulated release of PGI2 from isolated umbilical vein. | [11] |
| Dipyridamole | PGI2 Synthesis | Not specified | Human | Veins from dipyridamole-treated subjects synthesized 2.5 times more PGI2. | [12] |
| Aspirin + Dipyridamole | PGI2 Generation | Aspirin: 300 mg, Dipyridamole: 200 mg (oral) | Human | PGI2 generation markedly inhibited by aspirin and the combination, but not by dipyridamole alone. | [1] |
Experimental Protocols
Platelet Aggregation Assay (Whole Blood Impedance Aggregometry)
This method measures platelet aggregation in a whole blood sample, which more closely mimics physiological conditions compared to platelet-rich plasma.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet aggregation agonists (e.g., collagen, ADP, arachidonic acid).
-
Aspirin and dipyridamole stock solutions.
-
Whole blood aggregometer.
-
Pipettes and consumables.
Procedure:
-
Blood Collection: Collect venous blood from healthy, drug-free donors into citrate tubes. Gently invert the tubes to ensure proper mixing with the anticoagulant.
-
Pre-incubation: Aliquot whole blood into cuvettes containing a stir bar. Add the desired concentrations of aspirin, dipyridamole, or their combination. For control samples, add the vehicle used to dissolve the drugs. Incubate the samples at 37°C for a specified time (e.g., 10 minutes).
-
Aggregation Measurement: Place the cuvette in the aggregometer. After a baseline reading is established, add the platelet agonist to induce aggregation.
-
Data Acquisition: The aggregometer records the change in electrical impedance between two electrodes as platelets aggregate on them. The aggregation is typically monitored for a set period (e.g., 6-10 minutes).
-
Analysis: The maximum aggregation and the area under the curve are calculated and compared between control and treated samples to determine the percentage of inhibition.
Cyclic AMP (cAMP) Measurement (Competitive ELISA)
This protocol outlines the measurement of intracellular cAMP levels in platelets.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Aspirin and dipyridamole stock solutions.
-
Agents to stimulate or inhibit adenylyl cyclase (e.g., forskolin, PGE1).
-
0.1 M HCl for cell lysis.
-
cAMP ELISA kit.
-
Microplate reader.
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed. To obtain washed platelets, perform further centrifugation and resuspension steps in a suitable buffer.
-
Treatment: Incubate the platelet suspension with aspirin, dipyridamole, or their combination at 37°C for a defined period.
-
Stimulation: Add an agent like PGE1 to stimulate cAMP production.
-
Lysis: Stop the reaction and lyse the platelets by adding ice-cold 0.1 M HCl.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris.
-
ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the supernatant (containing cAMP), a known amount of enzyme-labeled cAMP, and an anti-cAMP antibody to a pre-coated plate.
-
Detection: After incubation and washing steps, add a substrate for the enzyme and measure the absorbance using a microplate reader. The amount of color produced is inversely proportional to the amount of cAMP in the sample.
-
Quantification: Determine the cAMP concentration in the samples by comparing their absorbance to a standard curve.
Thromboxane B2 (TXB2) Measurement (Radioimmunoassay - RIA)
This protocol describes the quantification of TXB2, the stable metabolite of TXA2, as a measure of platelet activation.
Materials:
-
Platelet-rich plasma (PRP).
-
Platelet aggregation agonists (e.g., collagen, arachidonic acid).
-
Aspirin stock solution.
-
Indomethacin (to prevent ex-vivo TXA2 generation during sample processing).
-
TXB2 RIA kit.
-
Gamma counter.
Procedure:
-
Platelet Stimulation: Incubate PRP with aspirin or vehicle at 37°C. Induce platelet aggregation by adding an agonist.
-
Sample Collection: At a specific time point after adding the agonist, stop the reaction (e.g., by adding indomethacin and placing on ice).
-
Centrifugation: Centrifuge the samples to obtain the supernatant.
-
Radioimmunoassay: Perform the RIA according to the kit's protocol. This involves incubating the supernatant with a specific anti-TXB2 antibody and a known amount of radiolabeled TXB2.
-
Separation: Separate the antibody-bound TXB2 from the free TXB2 (e.g., using a precipitating antibody or charcoal).
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculation: The amount of radioactivity is inversely proportional to the concentration of unlabeled TXB2 in the sample. Calculate the TXB2 concentration by comparing the counts to a standard curve.
Signaling Pathways and Experimental Workflows
Synergistic Antiplatelet Mechanisms of Aspirin and Dipyridamole
Caption: Synergistic action of Aspirin and Dipyridamole on platelet function.
Detailed Signaling Cascade of Dipyridamole's Action
References
- 1. Effect of dipyridamole alone and in combination with aspirin on whole blood platelet aggregation, PGI2 generation, and red cell deformability ex vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Inhibition of platelet aggregation in whole blood by dipyridamole and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dipyridamole and aspirin on the platelet-neutrophil interaction via the nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of thrombus formation by low-dose acetylsalicylic acid, dipyridamole, and their combination in a model of platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dipyridamole | Nucleoside Transporter Inhibitors: R&D Systems [rndsystems.com]
- 9. Dipyridamole inhibition of adenosine metabolism in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. Dipyridamole and aspirin in relation to platelet aggregation and vessel wall prostaglandin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased prostacyclin production from human veins by dipyridamole: an in vitro and ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formulation and Drug Delivery of Aggrenox®
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formulation, drug delivery mechanisms, and relevant experimental data for Aggrenox® (aspirin/extended-release dipyridamole), a combination antiplatelet agent indicated for the secondary prevention of stroke.
Core Formulation and Drug Delivery Strategy
This compound® is a fixed-dose combination product designed to provide immediate release of aspirin and extended release of dipyridamole. This dual-release profile is achieved by encapsulating two different dosage forms within a single hard gelatin capsule.[1][2] Each capsule contains:
-
25 mg of aspirin in an immediate-release tablet.
The overarching drug delivery strategy is to provide rapid antiplatelet effect from aspirin while maintaining a sustained therapeutic concentration of dipyridamole to provide a continuous, synergistic antiplatelet effect.
Formulation Components
The complete formulation of this compound® includes the active pharmaceutical ingredients (APIs) and a range of inactive ingredients that are crucial for the stability and release characteristics of the final product.
| Component Category | Ingredient | Purpose |
| Active Ingredients | Aspirin (Acetylsalicylic Acid) | Immediate-release antiplatelet agent |
| Dipyridamole | Extended-release antiplatelet and vasodilating agent | |
| Inactive Ingredients | Acacia, Povidone | Binders |
| Aluminum Stearate, Stearic Acid | Lubricants | |
| Colloidal Silicon Dioxide | Glidant | |
| Corn Starch, Microcrystalline Cellulose | Fillers/Disintegrants | |
| Dimethicone | Antifoaming agent | |
| Hypromellose | Film-former, viscosity-increasing agent | |
| Hypromellose Phthalate, Methacrylic Acid Copolymer | Enteric coating polymers for extended-release pellets | |
| Lactose Monohydrate | Filler | |
| Sucrose | Sugar coating for aspirin tablet | |
| Talc | Glidant, filler | |
| Tartaric Acid | Organic acid to create an acidic microenvironment for dipyridamole dissolution | |
| Titanium Dioxide | Colorant, opacifier | |
| Triacetin | Plasticizer | |
| Capsule Shell | Gelatin, Red Iron Oxide, Yellow Iron Oxide, Titanium Dioxide, Water | Components of the hard gelatin capsule |
Table 1: Active and Inactive Ingredients in this compound® Capsules.[1][3][4]
Mechanisms of Action and Signaling Pathways
The antithrombotic effect of this compound® is a result of the additive and synergistic antiplatelet actions of its two components, which target different pathways involved in platelet activation and aggregation.
Aspirin: Irreversible COX-1 Inhibition
Aspirin's primary antiplatelet effect is mediated through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets. This enzymatic inactivation blocks the biosynthesis of prostaglandin H2, the precursor of thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a powerful inducer of platelet aggregation. As platelets lack a nucleus, they are unable to synthesize new COX-1, and the inhibitory effect of a single dose of aspirin persists for the entire lifespan of the platelet (approximately 7-10 days).
Dipyridamole: Adenosine Uptake and PDE Inhibition
Dipyridamole exerts its antiplatelet effect through a dual mechanism:
-
Inhibition of Adenosine Reuptake: Dipyridamole inhibits the uptake of adenosine into platelets, endothelial cells, and erythrocytes.[3] This leads to an increase in the local concentration of adenosine, which then stimulates the platelet A2-receptor. Activation of the A2-receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3]
-
Inhibition of Phosphodiesterase (PDE): At therapeutic concentrations, dipyridamole inhibits cyclic guanosine monophosphate (cGMP)-specific PDE, which augments the increase in cGMP produced by endothelium-derived relaxing factor (nitric oxide). Increased levels of both cAMP and cGMP inhibit platelet activation and aggregation.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound® reflect its dual-release formulation. There are no significant pharmacokinetic interactions between aspirin and dipyridamole when co-administered.[5]
Pharmacokinetic Parameters of Active Ingredients and Metabolites
| Parameter | Aspirin (Immediate Release) | Salicylic Acid (Metabolite) | Dipyridamole (Extended Release) | Dipyridamole Monoglucuronide (Metabolite) |
| Tmax (Peak Plasma Time) | 0.63 hours (range: 0.5-1)[3][5] | 1 hour (range: 0.5-2)[6] | 2 hours (range: 1-6)[3][5] | N/A |
| Cmax (Peak Plasma Concentration) | 319 ng/mL (range: 175-463)[3][5] | N/A | 1.98 µg/mL (range: 1.01-3.99)[3][5] | Low pharmacodynamic activity[3] |
| Half-life (t½) | 20 minutes[6] | 2-3 hours (therapeutic doses)[7] | 13.6 hours[8] | N/A |
| Protein Binding | Poorly bound[5] | ~90% (concentration-dependent)[5] | ~99%[5] | N/A |
| Metabolism | Rapidly hydrolyzed to salicylic acid[6] | Hepatic conjugation[6] | Hepatic conjugation to glucuronides[8][9] | - |
| Excretion | Primarily as salicylic acid metabolites in urine[10] | - | Primarily in feces via bile[8][9] | Primarily in feces via bile[8] |
| Effect of Food | No clinically relevant effect on AUC[6] | - | Cmax and AUC decreased by 20-30%[3] | - |
Table 2: Pharmacokinetic Parameters of this compound® Components and their Metabolites.
Experimental Protocols and Data
In Vitro Dissolution Testing
A standardized dissolution protocol is essential to ensure the dual-release characteristics of this compound®. Based on FDA guidance and patent literature for similar formulations, a two-stage dissolution method is appropriate.
Objective: To verify the immediate release of aspirin and the extended release of dipyridamole from the capsule.
Apparatus: USP Apparatus I (Basket) or II (Paddle).
Protocol Outline:
-
Acid Stage (Simulated Gastric Fluid):
-
Medium: 900 mL of 0.1 N HCl.
-
Duration: 1 hour.
-
Agitation: 100 rpm.
-
Sampling: At 60 minutes.
-
Acceptance Criteria (Aspirin): Not less than 80% of the labeled amount of aspirin is dissolved.
-
Acceptance Criteria (Dipyridamole): A defined, limited amount of dipyridamole is released.
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Medium: 900 mL of a pH 5.5 phosphate buffer.
-
Duration: Up to 12 hours.
-
Agitation: 100 rpm.
-
Sampling: At multiple time points (e.g., 2, 4, 8, 12 hours).
-
Acceptance Criteria (Dipyridamole): A gradual release of dipyridamole, meeting specific dissolution criteria at each time point.
-
Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is typically used for the simultaneous quantification of aspirin and dipyridamole.
In Vivo Bioavailability and Bioequivalence Studies
To confirm the pharmacokinetic profile in humans, in vivo studies are conducted, typically in healthy volunteers. FDA guidance for generic versions of this compound® recommends two separate bioequivalence studies.
Study Design: Single-dose, two-way crossover studies.
Population: Healthy male and non-pregnant, non-lactating female subjects.
Protocols:
-
Fasting Study: To assess bioavailability in the absence of food.
-
Fed Study: To evaluate the effect of a high-fat meal on the rate and extent of absorption.
Methodology:
-
Dosing: A single this compound® capsule.
-
Blood Sampling: Serial blood samples are collected pre-dose and at specified time points post-dose for up to 48-72 hours.
-
Analytes: Plasma concentrations of aspirin, its major metabolite salicylic acid, and dipyridamole are measured.
-
Bioanalytical Method: A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method is typically employed for its high sensitivity and specificity.
-
Pharmacokinetic Analysis: Cmax, Tmax, and AUC are calculated for each analyte.
-
Bioequivalence Criteria: The 90% confidence interval for the ratio of the geometric means of Cmax and AUC for the test and reference products should fall within 80-125%.
Stability Testing
Stability studies are performed according to ICH (International Council for Harmonisation) guidelines to establish the shelf-life and storage conditions for the product.
Protocol Outline:
-
Batches: At least three primary batches of the final drug product in the proposed commercial packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Parameters: At specified time intervals, samples are tested for:
-
Appearance (physical characteristics of the capsule and its contents).
-
Assay of aspirin and dipyridamole.
-
Content of degradation products (e.g., salicylic acid).
-
Dissolution profile.
-
Moisture content.
-
-
Acceptance Criteria: Pre-defined limits for each parameter must be met throughout the study period. A significant change is typically defined as a 5% change in assay from the initial value or failure to meet dissolution criteria.[11]
Clinical Efficacy: The European Stroke Prevention Study 2 (ESPS-2)
The pivotal clinical trial establishing the efficacy of this compound® was the ESPS-2, a 24-month, double-blind, placebo-controlled study involving 6,602 patients who had a recent ischemic stroke or transient ischemic attack (TIA).[3][12]
ESPS-2 Baseline Patient Characteristics
The four treatment groups were well-matched at baseline.
| Characteristic | Placebo (n=1649) | Aspirin 25 mg BID (n=1649) | ER-Dipyridamole 200 mg BID (n=1654) | This compound® (n=1650) |
| Mean Age (years) | 66.7 | 66.7 | 66.7 | 66.7 |
| Gender (% Male) | 58.0% | 58.0% | 58.0% | 58.0% |
| Qualifying Event (% Stroke) | 76.3% | 76.3% | 76.3% | 76.3% |
| Qualifying Event (% TIA) | 23.7% | 23.7% | 23.7% | 23.7% |
| History of Hypertension (%) | 60.5% | 60.5% | 60.5% | 60.5% |
| History of Ischemic Heart Disease (%) | 35.1% | 35.1% | 35.1% | 35.1% |
| History of Diabetes Mellitus (%) | 15.3% | 15.3% | 15.3% | 15.3% |
Table 3: Baseline Characteristics of Patients in the ESPS-2 Trial.[6][12]
ESPS-2 Efficacy Outcomes
This compound® demonstrated superior efficacy in reducing the risk of stroke compared to placebo, aspirin alone, or dipyridamole alone.
| Endpoint | This compound® vs. Placebo | This compound® vs. Aspirin Alone | This compound® vs. Dipyridamole Alone |
| Stroke Risk Reduction | 36.8% (p < 0.001)[5] | 22.1% (p = 0.008)[5] | 24.4% (p = 0.002)[5] |
| Stroke or Death Risk Reduction | 24.2%[5] | 12.1% (not significant)[5] | 10.3% (not significant)[5] |
Table 4: Relative Risk Reduction for Primary Endpoints in the ESPS-2 Trial.
ESPS-2 Safety and Adverse Events
The most frequently reported adverse reactions with this compound® were headache, dyspepsia, abdominal pain, nausea, and diarrhea. Bleeding events were more common in the aspirin-containing arms.
| Adverse Event Category | Placebo (%) | Aspirin Alone (%) | ER-Dipyridamole Alone (%) | This compound® (%) |
| Any Bleeding Event | 4.5% | 8.2% | 4.7% | 8.7% |
| Gastrointestinal Bleeding | 2.1% | 3.2% | 2.2% | 4.1%[4] |
| Intracranial Hemorrhage | 0.4% | 0.4% | 0.5% | 0.6%[4] |
| Headache | >10% | >10% | >10% | >10% |
| Dyspepsia | >10% | >10% | >10% | >10% |
| Abdominal Pain | >10% | >10% | >10% | >10% |
| Nausea | >10% | >10% | >10% | >10% |
| Diarrhea | >10% | >10% | >10% | >10% |
Table 5: Incidence of Key Adverse Events in the ESPS-2 Trial.[6]
Conclusion
The formulation of this compound® as a dual-release capsule containing immediate-release aspirin and extended-release dipyridamole is a sophisticated drug delivery system designed to maximize the synergistic antiplatelet effects of its components. The pharmacokinetic profile and clinical efficacy are well-supported by extensive data, most notably the ESPS-2 trial, which demonstrated a significant reduction in the risk of secondary stroke. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the key formulation, delivery, and clinical aspects of this combination therapy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics of oral dipyridamole (Persantine) and its effect on platelet adenosine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maintenance.acc.org [maintenance.acc.org]
- 7. This compound: a fixed-dose combination of aspirin and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Dipyridamole: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. urmc.rochester.edu [urmc.rochester.edu]
Methodological & Application
Application Notes and Protocols for Inducing Ischemic Stroke in Rodents for Aggrenox Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing ischemic stroke in rodent models to evaluate the efficacy of Aggrenox (a combination of aspirin and extended-release dipyridamole). This document includes a selection of commonly used stroke models, protocols for drug administration, functional outcome assessments, and histological analysis.
Introduction to Rodent Models of Ischemic Stroke
Rodent models are indispensable tools for understanding the pathophysiology of ischemic stroke and for the preclinical evaluation of novel therapeutic agents.[1] Approximately 80% of all strokes are ischemic, resulting from the occlusion of a cerebral artery.[1] Animal models aim to mimic this event to study the resulting brain injury and potential neuroprotective and restorative therapies. The choice of model depends on the specific research question, with considerations for the type of stroke (focal vs. global), the presence or absence of reperfusion, and the brain region of interest.
Commonly employed models for focal ischemic stroke include:
-
Middle Cerebral Artery Occlusion (MCAO): This is the most frequently used model, mimicking the majority of human ischemic strokes that occur in the territory of the middle cerebral artery.[2] It can be induced permanently or transiently to allow for reperfusion. The intraluminal suture technique is a widely accepted method that does not require a craniotomy.[2]
-
Photothrombotic Stroke Model: This model induces a focal cortical infarct through the photoactivation of a light-sensitive dye, leading to local thrombosis.[3][4] It is known for its high reproducibility and the ability to target specific cortical regions.[4]
-
Endothelin-1 (ET-1) Induced Stroke Model: This model utilizes the potent vasoconstrictor endothelin-1 to induce a focal ischemic stroke.[1][5][6] A key advantage is the ability to control the degree of arterial constriction by varying the dose of ET-1.[1][5]
This compound: Mechanism of Action
This compound is a combination of two antiplatelet agents, aspirin and extended-release dipyridamole, which act synergistically to reduce the risk of stroke.[7][8]
-
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[8]
-
Dipyridamole: Inhibits the uptake of adenosine into platelets, endothelial cells, and erythrocytes, leading to increased local concentrations of adenosine.[7] Adenosine then acts on platelet A2 receptors to stimulate adenylate cyclase and increase cyclic adenosine monophosphate (cAMP) levels.[7] Dipyridamole also inhibits phosphodiesterase (PDE), an enzyme that degrades cAMP, further elevating intracellular cAMP levels.[8] Increased cAMP levels inhibit platelet aggregation in response to various stimuli.[8]
Experimental Protocols
The following are detailed protocols for inducing ischemic stroke in rodents and for the subsequent evaluation of this compound. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Intraluminal Suture Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the transient MCAO model, which allows for reperfusion.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope or surgical loupes
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 silk suture
-
Silicone-coated 4-0 monofilament nylon suture
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgery. Place the animal in a supine position on a heating pad to maintain a core body temperature of 37°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the proximal CCA with 4-0 silk sutures. Place a temporary microvascular clip on the ICA.
-
Arteriotomy: Make a small incision in the ECA stump between the ligation and the carotid bifurcation.
-
Filament Insertion: Gently introduce the silicone-coated monofilament suture into the ECA stump and advance it into the ICA. Carefully advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the MCA.[9] A significant drop in cerebral blood flow (if monitored) confirms successful occlusion.
-
Occlusion Period: Keep the filament in place for the desired duration of ischemia (e.g., 60 or 90 minutes).
-
Reperfusion: After the occlusion period, gently withdraw the monofilament to allow for reperfusion.
-
Wound Closure: Remove the temporary clip from the ICA and permanently ligate the ECA stump. Close the cervical incision in layers.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery.
Photothrombotic Stroke Model in Mice
This protocol describes the induction of a focal cortical stroke.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Cold light source with a fiber-optic cable
-
Rose Bengal solution (10 mg/mL in sterile saline)
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame. Maintain body temperature at 37°C.
-
Scalp Incision: Make a midline scalp incision to expose the skull.
-
Rose Bengal Administration: Inject Rose Bengal solution intraperitoneally (i.p.) at a dose of 100 mg/kg.[10]
-
Photoactivation: Five minutes after the Rose Bengal injection, position the cold light source over the desired cortical area (e.g., sensorimotor cortex). Illuminate the area for 15-20 minutes to induce thrombosis.[4][10][11]
-
Wound Closure: Suture the scalp incision.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.
Endothelin-1 (ET-1) Induced Stroke Model in Rats
This protocol describes the stereotaxic injection of ET-1 to induce focal ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe with a 33-gauge needle
-
Endothelin-1 solution (e.g., 400 pmol/µL in sterile saline)
-
Dental drill
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Maintain body temperature at 37°C.
-
Craniotomy: Make a scalp incision and create a small burr hole over the target area adjacent to the MCA.
-
ET-1 Injection: Lower the Hamilton syringe needle to the desired coordinates targeting the MCA. Slowly infuse ET-1 solution (e.g., 1 µL over 5 minutes) to induce vasoconstriction and subsequent ischemia.[6]
-
Wound Closure: Withdraw the needle and close the scalp incision.
-
Post-operative Care: Administer analgesics and monitor the animal's recovery.
This compound Administration
Dosage and Formulation:
-
A combination of aspirin and dipyridamole can be administered to rodents. A study in mice used a combination of aspirin and dipyridamole where dipyridamole was given at 60 mg/kg via oral gavage, twice daily for 3 days.[3]
-
The drugs can be suspended in a vehicle such as 1% carboxymethylcellulose (CMC) for oral administration.[3]
Administration Schedule:
-
Prophylactic Treatment: Administer this compound for a set period (e.g., 3-7 days) before stroke induction to assess its preventative effects.
-
Therapeutic Treatment: Initiate this compound administration at a specific time point after stroke induction (e.g., 1, 3, or 6 hours post-reperfusion) to evaluate its therapeutic potential.
Outcome Assessments
Functional Outcome Measures
A battery of behavioral tests should be performed before and at multiple time points after stroke to assess functional deficits and recovery.
-
Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions.[12]
-
Adhesive Removal Test: Measures sensorimotor neglect by recording the time it takes for the animal to remove an adhesive tape from its paws.[5][13]
-
Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.
-
Cylinder Test: Evaluates forelimb use asymmetry by observing the animal's spontaneous exploratory behavior in a cylinder.
-
Grip Strength Test: Measures forelimb muscle strength.
Histological Analysis
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 hours or 7 days post-stroke), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Remove the brains and post-fix them.
-
Section the brains coronally and stain with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet.
-
TTC stains viable tissue red, leaving the infarcted area white.[2]
-
Capture images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ). The infarct volume can be expressed as a percentage of the total hemisphere volume to correct for edema.[12]
Bleeding Time Assay:
This assay is crucial for assessing the hemostatic side effects of antiplatelet therapies.
-
Anesthetize the mouse.
-
Transect the distal 3 mm of the tail with a scalpel.
-
Immediately immerse the tail in pre-warmed (37°C) saline.
-
Measure the time until bleeding ceases for a continuous period of 30 seconds. A cutoff time (e.g., 10 minutes) should be set.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Infarct Volume and Neurological Score in a Rat MCAO Model
| Treatment Group | N | Infarct Volume (% of Hemisphere) | Neurological Score (mNSS) at 24h |
| Sham | 10 | 0.5 ± 0.2 | 0.8 ± 0.3 |
| Vehicle | 10 | 35.2 ± 4.5 | 10.5 ± 1.2 |
| This compound (Prophylactic) | 10 | 22.8 ± 3.1 | 6.2 ± 0.9 |
| This compound (Therapeutic) | 10 | 28.1 ± 3.9 | 8.1 ± 1.0 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle group. |
Table 2: Effect of this compound on Functional Outcome Measures in a Mouse Photothrombotic Stroke Model
| Treatment Group | N | Adhesive Removal Time (s) - Contralateral Paw | Rotarod Latency (s) |
| Sham | 10 | 10.5 ± 1.5 | 175.2 ± 8.9 |
| Vehicle | 10 | 45.2 ± 5.1 | 62.5 ± 7.3 |
| This compound (Prophylactic) | 10 | 25.8 ± 3.2 | 110.1 ± 9.5 |
| This compound (Therapeutic) | 10 | 32.1 ± 4.0 | 85.7 ± 8.1 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle group. |
Table 3: Effect of this compound on Bleeding Time in Mice
| Treatment Group | N | Bleeding Time (s) |
| Vehicle | 10 | 150 ± 25 |
| This compound | 10 | 350 ± 45 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle group. |
Visualization of Pathways and Workflows
Signaling Pathway of Platelet Aggregation and Targets of this compound
Caption: Signaling pathways in platelet aggregation and the inhibitory targets of aspirin and dipyridamole.
Experimental Workflow for this compound Testing in a Rodent Stroke Model
Caption: Experimental workflow for evaluating this compound in a rodent model of ischemic stroke.
References
- 1. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin and Collagen Induce a Feedback Inhibitory Signaling Pathway in Platelets Involving Dissociation of the Catalytic Subunit of Protein Kinase A from an NFκB-IκB Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 5. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Dipyridamole and Aspirin in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
Dipyridamole and aspirin are frequently co-administered for the prevention of thromboembolic disorders. Dipyridamole acts as a phosphodiesterase inhibitor, increasing intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn inhibit platelet aggregation. Aspirin, an irreversible cyclooxygenase (COX) inhibitor, blocks the formation of thromboxane A2, a potent platelet aggregator. Given their synergistic effect, a robust and reliable analytical method for the simultaneous quantification of both drugs in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note details a validated HPLC method for this purpose.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the simultaneous determination of dipyridamole and aspirin in human plasma. Plasma samples are prepared by a straightforward protein precipitation technique. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for the efficient resolution of both analytes from endogenous plasma components.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of methanol.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.
HPLC Operating Conditions
A summary of the HPLC operating conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Methanol:Water:Phosphoric Acid:Triethylamine (50:250:200:0.3:0.1, v/v/v/v/v)[1] |
| Flow Rate | 0.9 mL/min[1] |
| Injection Volume | 20 µL |
| Detection Wavelength | 288 nm[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Data Presentation
The following tables summarize the quantitative performance characteristics of various HPLC methods for the determination of dipyridamole and aspirin in plasma.
Table 1: HPLC Methods for Simultaneous Dipyridamole and Aspirin Quantification in Plasma
| Analyte | Linearity Range (µg/mL) | Recovery (%) | RSD (%) | Reference |
| Dipyridamole | 0.1 - 16 | 100.35 | < 1.78 | [1] |
| Aspirin | 0.1 - 16 | 101.21 | < 1.78 | [1] |
Table 2: HPLC Methods for Individual Dipyridamole Quantification in Plasma
| Sample Preparation | Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (RSD, %) | Accuracy (RE, %) | Reference |
| Protein Precipitation | 0.0180 - 4.50 | 0.0180 | 1.6 - 12.7 | -4.3 - 1.9 | [2][3] |
| Liquid-Liquid Extraction | 0.010 - 2.500 | 0.010 | < 15 | - | [4] |
Table 3: HPLC Methods for Aspirin and Salicylic Acid Quantification in Plasma
| Sample Preparation | Analyte | Linearity Range (µg/mL) | LOQ (µg/mL) | Reference |
| Column-Switching | Aspirin | 0.10 - 5.00 | 0.10 | [5][6][7] |
| Salicylic Acid | 0.25 - 15.00 | 0.10 | [5][6][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of dipyridamole and aspirin in plasma.
Signaling Pathways of Dipyridamole and Aspirin
This diagram outlines the mechanisms of action of dipyridamole and aspirin in inhibiting platelet aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of dipyridamole and salicylic acid in human plasma by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays to Assess Aggrenox® Antiplatelet Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various cell-based assays to evaluate the antiplatelet effects of Aggrenox®, a combination of extended-release dipyridamole and low-dose aspirin.[1][2][3][4] The included methodologies are essential for preclinical and clinical research in hematology, pharmacology, and drug development for monitoring antiplatelet therapy.
Introduction to this compound® and its Antiplatelet Mechanism
This compound® combines two antiplatelet agents with distinct mechanisms of action to reduce the risk of stroke.[1][2][3][4]
-
Aspirin (Acetylsalicylic Acid - ASA): Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor, for the entire lifespan of the platelet.[4][5]
-
Dipyridamole: Possesses a multi-faceted antiplatelet effect. It inhibits the cellular uptake of adenosine, thereby increasing its local concentration. Adenosine then acts on platelet A2 receptors to stimulate adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit platelet activation and aggregation. Dipyridamole also inhibits phosphodiesterase (PDE), the enzyme that degrades cAMP, further potentiating this effect.[6][7][8][9][10]
The combination of these two agents in this compound® results in a synergistic antiplatelet effect that is more potent than either component alone.[1][2][3]
Key Cell-Based Assays for Assessing this compound® Activity
Several in vitro and ex vivo cell-based assays can be employed to quantify the antiplatelet effects of this compound®. The choice of assay depends on the specific aspect of platelet function being investigated.
1. Light Transmission Aggregometry (LTA): Considered the "gold standard" for platelet aggregation studies, LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[11]
2. Whole Blood Impedance Aggregometry: This method measures the change in electrical impedance between two electrodes in a whole blood sample as platelets aggregate and adhere to the electrodes. It has the advantage of assessing platelet function in a more physiological environment that includes red and white blood cells.[12]
3. Flow Cytometry for Platelet Activation Markers: Flow cytometry allows for the rapid, quantitative analysis of individual platelets and the expression of surface markers of activation. Key markers include:
- P-selectin (CD62P): A protein translocated from α-granules to the platelet surface upon activation.[13][14]
- Activated GPIIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically recognizes the conformationally activated form of the GPIIb/IIIa receptor, which is necessary for fibrinogen binding and platelet aggregation.[13][14][15]
4. Point-of-Care (POC) Assays: These are rapid, automated tests designed for near-patient testing. The VerifyNow® Aspirin Test is a relevant example for assessing the aspirin component of this compound®.[16][17]
Data Presentation: Quantitative Effects of this compound® on Platelet Function
The following tables summarize representative quantitative data from studies assessing the antiplatelet activity of this compound® compared to its components or placebo.
| Assay | Agonist | Parameter | Aspirin (81 mg) | This compound® | P-value | Reference |
| Light Transmission Aggregometry | Collagen | % Aggregation | 65.3 ± 12.1 | 55.8 ± 14.5 | p = 0.08 (Day 15) | [18][19] |
| PFA-100® | Collagen/Epinephrine | Closure Time (s) | 185 ± 45 | 245 ± 62 | p = 0.001 (Day 30) | [18] |
| Flow Cytometry | - | P-selectin (CD62P) Expression (% positive) | 2.8 ± 1.1 | 1.9 ± 0.8 | p = 0.03 (Day 15 & 30) | [18][19] |
| Flow Cytometry | - | PAC-1 Binding (MFI) | 18.2 ± 5.4 | 12.9 ± 4.1 | p = 0.014 (Day 15) | [18][19] |
MFI: Mean Fluorescence Intensity
| Assay | Parameter | Baseline | This compound® (after 1 hour) | P-value | Reference |
| Light Transmission Aggregometry (with 5 µM ADP) | % Aggregation | 78.4 ± 5.1 | 69.2 ± 6.3 | < 0.05 | [1] |
| Light Transmission Aggregometry (with 5 µM Epinephrine) | % Aggregation | 82.1 ± 4.9 | 71.5 ± 5.8 | < 0.05 | [1] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
Principle: This assay measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate upon the addition of an agonist.
Materials:
-
Aggregometer
-
3.2% Sodium Citrate blood collection tubes
-
Refrigerated centrifuge
-
Pipettes and tips
-
Agonists: Arachidonic Acid (AA) to assess aspirin effect, Adenosine Diphosphate (ADP) or Collagen to assess combined effect.
-
Platelet-Poor Plasma (PPP) as a blank.
Procedure:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes. The first 2-3 mL should be discarded to avoid activation from the venipuncture.[20]
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[21]
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.[21]
-
Platelet Count Adjustment (Optional): Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using autologous PPP.
-
Assay Performance:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer at 37°C and establish a baseline reading (0% aggregation).
-
Use 450 µL of PPP to set the 100% aggregation baseline.
-
Add 50 µL of the chosen agonist (e.g., 10 µM ADP, 2 µg/mL collagen, or 0.5 mM arachidonic acid) to the PRP.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The results are expressed as the maximum percentage of aggregation.
Protocol 2: Whole Blood Impedance Aggregometry (Multiplate® Analyzer)
Principle: This assay measures the increase in electrical impedance between two electrodes as platelets aggregate in a whole blood sample.
Materials:
-
Multiplate® Analyzer
-
Hirudin or citrate blood collection tubes
-
Pipettes and tips
-
Agonist test cells (e.g., ADP, ASPI for arachidonic acid, COL for collagen).
Procedure:
-
Blood Collection: Collect whole blood into hirudin or 3.2% sodium citrate tubes.
-
Sample Preparation: Gently invert the blood tube several times to ensure mixing.
-
Assay Performance:
-
Data Analysis: Results are expressed as the area under the curve (AUC) of the aggregation tracing.
Protocol 3: Flow Cytometry for Platelet Activation Markers (P-selectin and PAC-1)
Principle: This technique uses fluorescently labeled antibodies to identify and quantify platelet surface markers of activation on individual platelets.
Materials:
-
Flow cytometer
-
3.2% Sodium Citrate blood collection tubes
-
Fluorochrome-conjugated antibodies: Anti-CD61 (platelet-specific marker), Anti-CD62P (P-selectin), and PAC-1 (activated GPIIb/IIIa).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Sheath fluid and washing buffers.
Procedure:
-
Blood Collection: Collect whole blood into 3.2% sodium citrate tubes.
-
Sample Preparation:
-
For in vitro studies, whole blood or PRP can be used.
-
Aliquot 5 µL of whole blood or 50 µL of PRP into flow cytometry tubes.
-
-
Staining:
-
Add the cocktail of fluorescently labeled antibodies (e.g., Anti-CD61-PerCP, Anti-CD62P-PE, PAC-1-FITC) to each tube.
-
Incubate for 20 minutes at room temperature in the dark.[23]
-
-
Fixation (Optional but recommended): Add 1 mL of 1% paraformaldehyde and incubate for at least 30 minutes at 4°C.
-
Acquisition:
-
Acquire the samples on the flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD61.
-
Collect at least 10,000 platelet events.
-
-
Data Analysis: Results are expressed as the percentage of platelets positive for P-selectin and the mean fluorescence intensity (MFI) of PAC-1 binding.
Protocol 4: VerifyNow® Aspirin Test
Principle: This is a turbidimetric-based optical detection system that measures platelet-induced aggregation on fibrinogen-coated beads in response to arachidonic acid.[16][17]
Materials:
-
VerifyNow® Instrument
-
VerifyNow® Aspirin Test Device
-
Greiner Bio-One 3.2% sodium citrate partial-fill vacuum collection tube.
Procedure:
-
Blood Collection: Collect whole blood into the specified 3.2% sodium citrate tube.
-
Sample Handling: Gently invert the tube 3-5 times. The sample must be kept at room temperature and tested within 4 hours of collection.
-
Assay Performance:
-
Follow the on-screen instructions of the VerifyNow® instrument.
-
Insert the test device into the instrument.
-
Insert the blood collection tube into the designated port.
-
The instrument automates the rest of the process.
-
-
Data Analysis: The result is reported in Aspirin Reaction Units (ARU). An ARU value <550 suggests an adequate aspirin effect.[16]
Visualizations
Signaling Pathways
Caption: Signaling pathways of Aspirin and Dipyridamole in platelets.
Experimental Workflow: Light Transmission Aggregometry
Caption: Workflow for Light Transmission Aggregometry.
Experimental Workflow: Flow Cytometry
References
- 1. Rapid platelet inhibition after a single capsule of this compound: challenging a conventional full-dose aspirin antiplatelet advantage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aspirin treatment does not attenuate platelet or leukocyte activation as monitored by whole blood flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet aggregation in whole blood by dipyridamole and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of dipyridamole on platelet function: correlation with blood levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dipyridamole on spontaneous platelet aggregation in whole blood decreases with the time after venepuncture: evidence for the role of ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipyridamole: pharmacokinetics and effects on aspects of platelet function in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plateletservices.com [plateletservices.com]
- 12. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]
- 13. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. bchcicu.org [bchcicu.org]
- 17. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 18. Magnitude and time course of platelet inhibition with extended release dipyridamole with or without aspirin in healthy Japanese volunteers. The this compound versus Aspirin Therapy Evaluation (AGATE-Japan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Aggrenox® (Aspirin and Dipyridamole) Dose-Response Studies in a Murine Model of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and detailed protocols for conducting dose-response studies of an aspirin and dipyridamole combination, the active components of Aggrenox®, in a murine model of thrombosis. While direct dose-response studies for this specific combination in mice are not extensively published, this document extrapolates from existing research on the individual components and studies in other animal models to guide experimental design.
Introduction
This compound® is a combination antiplatelet therapy comprising acetylsalicylic acid (aspirin) and extended-release dipyridamole. It is utilized for the secondary prevention of stroke. Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[1][2] Dipyridamole's mechanism is multifaceted; it inhibits the cellular reuptake of adenosine, leading to increased local adenosine concentrations which stimulate anti-aggregatory A2 receptors.[3] It also inhibits phosphodiesterase (PDE), leading to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which further inhibit platelet activation.[4] The combination of aspirin and dipyridamole has been shown to have a synergistic or additive antithrombotic effect.[3][5][6]
Data Presentation: Dose-Response and Efficacy
Direct quantitative dose-response data for the combination of aspirin and dipyridamole in a murine thrombosis model is limited in the public domain. However, data from studies on individual agents in mice and combination studies in other species can inform dose selection for murine experiments.
Table 1: Dose-Response of Aspirin in Murine Models
| Dose (mg/kg, oral) | Murine Model | Endpoint | Observation | Citation |
| 0.15 | C57BL/6 Mice | Arachidonic Acid-Induced Platelet Aggregation | Significant suppression of platelet aggregation. | [7][8] |
| 0.15 | C57BL/6 Mice | Plasma 6-keto-PGF1α levels | No significant effect, suggesting preservation of prostacyclin synthesis. | [7] |
| 0.6 | C57BL/6 Mice | Plasma 6-keto-PGF1α levels | Approximately 50% reduction, indicating inhibition of prostacyclin synthesis. | [7] |
| 100 | Normal, COX-1-/-, and COX-2-/- Mice | Induced Hemorrhagic Time (IHT) | Significant increase in IHT in normal mice. | [9] |
Table 2: Efficacy of Aspirin and Dipyridamole Combination in Non-Murine Models
| Species | Aspirin Dose | Dipyridamole Dose | Model | Key Findings | Citation |
| Human | 50 mg/day | 400 mg/day (sustained-release) | Ex vivo platelet-vessel wall interaction | Additive effect in reducing mean thrombus size. Combination was twice as strong as single agents in reducing large thrombi. | [3] |
| Rabbit | 1-2 mg/kg | - | Intracarotid cannula thrombosis | Reduction in thrombosis, associated with selective suppression of TXA2. | [10] |
| Rabbit | 10 or 100 mg/kg | - | Intracarotid cannula thrombosis | No significant thrombus inhibition; suppressed both TXA2 and PGI2. | [10] |
| Rabbit | Low-dose | Augmenting dose | Intracarotid cannula thrombosis | Dipyridamole augmented the effect of low-dose aspirin. | [10] |
| Rabbit | 42 mg (oral, daily) | 6 mg (oral, daily) | Electrical injury in pial arteries | Synergistic effect; combination reduced ADP sensitivity for thrombus formation, whereas individual agents had no effect. | [6] |
| Rat | - | - | Venous thrombosis in hypercoagulable state | Aspirin/Dipyridamole combination reduced thrombus weight by 32% in normocoagulable animals and by 49% in a hypercoagulable state. | [11] |
Based on these findings, a starting point for a dose-response study of the combination in a murine model could involve a low, prostacyclin-sparing dose of aspirin (e.g., 0.15-1 mg/kg) combined with a range of dipyridamole doses. Experimental studies have shown that a high ratio of dipyridamole to aspirin (e.g., 8:1 to 10:1) is effective.[12]
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This is a widely used and reproducible model for studying arterial thrombosis in mice.[13][14]
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthetic cocktail (e.g., ketamine 100 mg/kg and xylazine 10 mg/kg, intraperitoneal injection)
-
Surgical microscope or stereomicroscope
-
Micro-dissecting instruments
-
Doppler flow probe
-
Filter paper (1 x 2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Saline solution
Procedure:
-
Anesthetize the mouse and place it in a supine position on a surgical board.
-
Make a midline cervical incision and carefully expose the left common carotid artery through blunt dissection.
-
Separate the carotid artery from the vagus nerve and surrounding connective tissue.
-
Place a Doppler flow probe under the artery to measure baseline blood flow.
-
Saturate a piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow with the Doppler probe until occlusion occurs (cessation of blood flow) or for a predetermined observation period (e.g., 30 minutes).
-
The primary endpoint is the time to occlusion. Thrombus size can also be assessed histologically post-euthanasia.
Drug Administration:
-
Aspirin and dipyridamole can be administered orally (gavage) or via intraperitoneal injection at various time points before the surgical procedure (e.g., 1-4 hours).
-
A vehicle control group should be included.
Tail Bleeding Assay
This assay is used to assess the hemostatic function and potential bleeding risk associated with antithrombotic agents.[15][16]
Materials:
-
Mice
-
Anesthetic (optional, depending on institutional guidelines)
-
Scalpel or sharp blade
-
50 mL conical tube containing isotonic saline at 37°C
-
Timer
-
Analytical balance
Procedure:
-
Anesthetize the mouse if required by the protocol.
-
Accurately weigh the mouse.
-
Amputate a small segment (e.g., 3 mm) of the distal tail with a sharp scalpel.
-
Immediately immerse the tail in the pre-warmed saline.
-
Record the time until bleeding stops and does not restart for at least 30 seconds (bleeding time). The observation period is typically 15-20 minutes.
-
After the observation period, carefully dry the mouse and re-weigh it to determine the total blood loss.
-
The bleeding volume can be calculated from the change in body weight.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Aspirin and Dipyridamole
Caption: Mechanism of action of aspirin and dipyridamole on platelets.
Experimental Workflow for Murine Thrombosis Study
Caption: Workflow for FeCl₃-induced carotid artery thrombosis model.
Conclusion
References
- 1. ahajournals.org [ahajournals.org]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Inhibition of thrombus formation by low-dose acetylsalicylic acid, dipyridamole, and their combination in a model of platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipyridamole - Wikipedia [en.wikipedia.org]
- 5. Dipyridamole and other phosphodiesterase inhibitors act as antithrombotic agents by potentiating endogenous prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synergistic effect of aspirin and dipyridamole upon platelet thrombi in living blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of Different Doses of Acetylsalicylic Acid on the Antithrombotic Activity of Clopidogrel in a Mouse Arterial Thrombosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradoxical Effect of Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antithrombotic effect of aspirin and dipyridamole in relation to prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of aspirin-dipyridamole and heparin and their combination on venous thrombosis in hypercoagulable or thrombotic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The combination of aspirin and extended-release dipyridamole, known as Aggrenox, is a cornerstone in the secondary prevention of stroke. However, the distinct and synergistic mechanisms of its components offer significant potential for research in other vascular diseases, including Coronary Artery Disease (CAD) and Peripheral Artery Disease (PAD). These notes outline the scientific rationale and potential applications of this compound and its components in non-stroke-related vascular disease research.
The therapeutic efficacy of this drug combination stems from the complementary antiplatelet and vasodilatory actions of aspirin and dipyridamole. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane A2, a potent promoter of platelet activation and aggregation. This effect persists for the lifespan of the platelet, which is approximately 7 to 10 days.
Dipyridamole's mechanism is more complex. It inhibits the reuptake of adenosine by platelets, endothelial cells, and erythrocytes, leading to increased local concentrations of adenosine. Adenosine then stimulates the platelet's A2 receptor, activating adenylate cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP), which inhibits platelet aggregation.[1] Furthermore, dipyridamole inhibits phosphodiesterase (PDE) enzymes, particularly PDE5 and PDE3, which degrade cAMP and cyclic guanosine monophosphate (cGMP).[1] By increasing intracellular levels of these cyclic nucleotides, dipyridamole potentiates the anti-aggregatory and vasodilatory effects of prostacyclin and nitric oxide.[2]
Potential Research Applications in Non-Stroke Vascular Diseases:
-
Coronary Artery Disease (CAD):
-
Secondary Prevention of Myocardial Infarction: While some studies have not shown a clear benefit of adding dipyridamole to aspirin for this indication, the synergistic antiplatelet effects warrant further investigation, especially in specific patient populations.[3]
-
Prevention of Restenosis after Percutaneous Coronary Intervention (PCI): Dipyridamole has been shown to inhibit vascular smooth muscle cell proliferation and migration, key processes in neointimal formation and in-stent restenosis.[4][5] Research can focus on local delivery of dipyridamole or its use in combination with drug-eluting stents.
-
Microvascular Dysfunction: Dipyridamole's vasodilatory properties could be explored in the context of coronary microvascular dysfunction, a condition characterized by impaired blood flow in the small vessels of the heart.
-
-
Peripheral Artery Disease (PAD):
-
Prevention of Major Adverse Limb Events (MALE): The antiplatelet and potential anti-proliferative effects of the combination could be beneficial in preventing limb-related ischemic events in patients with PAD.
-
Improving Exercise Performance: While some studies have shown that dipyridamole may favorably alter exercise performance in patients with CAD, its effects in PAD patients with intermittent claudication require further investigation.[6]
-
Graft Patency: Research could explore the efficacy of aspirin and dipyridamole in preventing the occlusion of peripheral artery bypass grafts.
-
-
Atherosclerosis Research:
-
Inhibition of Plaque Progression: The anti-inflammatory and antioxidant properties of both aspirin and dipyridamole can be investigated for their potential to slow the progression of atherosclerotic plaques in animal models.[7]
-
Endothelial Dysfunction: The combination's effect on improving endothelial function, a key factor in the initiation and progression of atherosclerosis, is a promising area of research.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the effects of aspirin and dipyridamole in non-stroke-related vascular diseases.
Table 1: Preclinical Studies on Restenosis and Neointimal Hyperplasia
| Study Focus | Animal Model | Treatment | Key Findings | Reference |
| In-stent Restenosis | New Zealand White Rabbits | Oral Dipyridamole | 16.6% relative reduction in neointimal volume (p=0.03) and a 36.2% relative increase in optimally healed stent struts (p<0.0001) compared to control. | [5][8] |
| Intimal Thickening after Arterial Injury | Rabbit model with carotid or femoral artery injury | Locally delivered Dipyridamole | 63% inhibition of cell replication in balloon-injured arteries (p<0.05) and 20% inhibition of intimal thickening (p<0.05). | [4] |
| Neointimal Proliferation in Atherosclerosis | Atherosclerotic Rabbit Model | Aspirin | The aorta plaque/intima size was 36.3 ± 16.5% in the aspirin-treated group versus 59.6 ± 13.7% in the untreated cholesterol-fed group (P < 0.01). | [7] |
Table 2: Clinical Studies in Peripheral Artery Disease (PAD)
| Study Type | Participants | Treatment | Primary Outcome | Key Findings | Reference |
| Meta-analysis of Randomized Trials | 5,269 individuals with PAD | Aspirin (with or without dipyridamole) vs. Control | Cardiovascular events (nonfatal MI, nonfatal stroke, cardiovascular death) | Nonsignificant reduction in cardiovascular events (RR, 0.88; 95% CI, 0.76-1.04). Significant reduction in nonfatal stroke (RR, 0.66; 95% CI, 0.47-0.94). | [9] |
| Meta-analysis of Randomized Controlled Trials | 9,526 patients with PAD | Aspirin vs. Placebo/Control | Cardiovascular events | No significant reduction in cardiovascular events (OR = 0.81, 95% CI = 0.56-1.15). Significant reduction in nonfatal stroke with aspirin monotherapy (OR = 0.42, 95% CI = 0.21-0.84). | [10][11] |
| Systematic Review and Meta-analysis | 6,560 patients from 11 trials | Aspirin vs. Control | All-cause mortality, MACCE, MI, stroke, major bleeding | No significant difference in all-cause mortality, MACCE, MI, or stroke. | [12] |
Experimental Protocols
Protocol 1: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of dipyridamole and aspirin on vascular smooth muscle cells, a key event in restenosis.
Materials:
-
Human aortic or coronary artery smooth muscle cells (VSMCs)
-
Smooth muscle cell growth medium (supplemented with growth factors and 5% fetal bovine serum)
-
Dipyridamole and Acetylsalicylic acid (Aspirin) stock solutions
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., BrdU or EdU incorporation assay)
-
Plate reader
Methodology:
-
Cell Seeding: Seed VSMCs into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a serum-free medium for 24 hours.
-
Treatment: Replace the medium with a low-serum (e.g., 0.5% FBS) medium containing various concentrations of dipyridamole, aspirin, or their combination. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., platelet-derived growth factor, PDGF).
-
Proliferation Assay: After 24-48 hours of incubation, assess cell proliferation using a BrdU or EdU incorporation assay according to the manufacturer's instructions. This typically involves labeling the cells with BrdU or EdU, followed by immunodetection and colorimetric or fluorometric measurement.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Express the results as a percentage of the control (vehicle-treated) proliferation.
Protocol 2: In Vivo Rabbit Model of Atherosclerosis
This protocol describes the induction of atherosclerosis in rabbits to study the effects of aspirin and dipyridamole on plaque development.
Materials:
-
Male New Zealand White rabbits
-
High-cholesterol diet (e.g., 1-2% cholesterol)
-
Aspirin and dipyridamole for oral administration
-
Anesthesia and surgical equipment
-
Histology equipment and reagents (e.g., Oil Red O stain)
Methodology:
-
Animal Groups: Divide rabbits into three groups: a control group on a normal diet, a high-cholesterol diet (HCD) group, and an HCD group treated with aspirin and dipyridamole.
-
Diet and Treatment: Feed the HCD and treatment groups the high-cholesterol diet for a period of 8-12 weeks. Administer aspirin and dipyridamole orally to the treatment group daily.
-
Blood Sampling: Collect blood samples at baseline and at regular intervals to monitor lipid profiles.
-
Tissue Harvesting: At the end of the study period, euthanize the animals and perfuse the vascular system. Carefully dissect the aorta.
-
Atherosclerotic Plaque Analysis: Stain the aortas with Oil Red O to visualize lipid-rich plaques. Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
Histological Analysis: Process aortic segments for histological analysis to assess plaque morphology, cellular composition (macrophages, smooth muscle cells), and inflammatory markers.
Protocol 3: Ex Vivo Platelet Aggregation Assay
This protocol measures the inhibitory effect of aspirin and dipyridamole on platelet aggregation in whole blood or platelet-rich plasma (PRP).
Materials:
-
Human or animal whole blood collected in sodium citrate tubes
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
Aspirin and dipyridamole stock solutions
-
Platelet aggregometer
-
Saline solution
Methodology:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Incubation with Drugs: Pre-incubate aliquots of PRP with various concentrations of aspirin, dipyridamole, or their combination for a specified time at 37°C.
-
Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline. Add a platelet agonist to induce aggregation and record the change in light transmittance for 5-10 minutes. The PPP is used as a reference for 100% aggregation.
-
Data Analysis: Calculate the maximum percentage of platelet aggregation for each condition. Compare the aggregation in the drug-treated samples to the vehicle control to determine the inhibitory effect.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of aspirin and dipyridamole in inhibiting platelet aggregation.
Experimental Workflows
Caption: Experimental workflows for in vitro and in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspirin and dipyridamole and their limitations in the therapy of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipyridamole directly inhibits vascular smooth muscle cell proliferation in vitro and in vivo: implications in the treatment of restenosis after angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipyridamole and vascular healing following stent implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of platelet suppressant treatment with dipyridamole and aspirin on exercise performance and platelet survival time in coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of aspirin on atherosclerosis and the cyclooxygenase-2 expression in atherosclerotic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipyridamole and vascular healing following stent implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspirin for the prevention of cardiovascular events in patients with peripheral artery disease: a meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Meta-Analysis of Randomized Controlled Trials on Antiplatelet Agents Versus Placebo/Control for Treating Peripheral Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Meta-Analysis of Randomized Controlled Trials on Antiplatelet Agents Versus Placebo/Control for Treating Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of aspirin in patients with peripheral vascular disease: An updated systematic review and meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]
Application Notes & Protocols for Long-Term Aggrenox Administration in Rats
Audience: Researchers, scientists, and drug development professionals.
Objective: To establish a standardized protocol for the long-term oral administration of Aggrenox (a combination of aspirin and extended-release dipyridamole) to rats for preclinical research, ensuring consistent delivery, animal welfare, and reproducible results.
Introduction
This compound is a combination antiplatelet agent consisting of aspirin and extended-release dipyridamole. It is clinically used to reduce the risk of stroke in patients with a history of transient ischemic attack or ischemic stroke.[1] Preclinical studies in animal models, particularly rats, are crucial for elucidating its long-term efficacy, safety profile, and underlying mechanisms of action. These application notes provide a detailed protocol for the chronic administration of this compound to rats, encompassing dosage, preparation, administration, and monitoring.
Mechanism of Action
The antithrombotic effect of this compound is a result of the distinct and synergistic actions of its two components:
-
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[2]
-
Dipyridamole: Inhibits the uptake of adenosine into platelets, endothelial cells, and erythrocytes, leading to increased local concentrations of adenosine. Adenosine then acts on platelet A2 receptors to stimulate adenylate cyclase and increase cyclic-3',5'-adenosine monophosphate (cAMP) levels, which in turn inhibits platelet aggregation. Dipyridamole also inhibits phosphodiesterase (PDE), further increasing cAMP levels.[2]
Materials and Equipment
Drug Formulation
-
This compound capsules (200 mg dipyridamole / 25 mg aspirin)
-
Vehicle for suspension (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle
-
Analytical balance
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bars
-
pH meter
Animal and Husbandry
-
Male or female Sprague-Dawley rats (age and weight to be determined by the specific study design)
-
Standard laboratory rodent diet and water ad libitum
-
Appropriate housing with a 12-hour light/dark cycle
Administration Equipment
-
Oral gavage needles (16-18 gauge, 2-3 inches long, with a rounded tip for rats)[3]
-
Syringes (1 mL or 3 mL)
-
Animal scale
Monitoring and Sample Collection
-
Blood collection tubes (e.g., containing sodium citrate for platelet studies)
-
Centrifuge
-
Pipettes and tips
-
Microscope
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Formalin and paraffin for histology
Experimental Protocols
Dosage and Administration
3.1.1. Proposed Dosage
A definitive long-term dosage of this compound for rats has not been formally established in the literature. However, based on available animal studies with the individual components and toxicity data, a starting dosage can be proposed and justified. Reproduction studies in rats have used dipyridamole doses up to 1000 mg/kg and aspirin doses up to 330 mg/kg/day when combined with 75 mg/kg/day of dipyridamole.[4] A study on the anti-inflammatory effect of dipyridamole in rats used a dose of 26.4 mg/kg.[5] Considering the 8:1 ratio of dipyridamole to aspirin in this compound, a proposed starting dose is:
-
Dipyridamole: 25 mg/kg
-
Aspirin: 3.125 mg/kg
This dosage should be administered orally once or twice daily. The final dosage and frequency should be determined based on preliminary dose-ranging studies to assess efficacy and tolerability in the specific rat strain and model being used.
3.1.2. Preparation of Dosing Solution
-
Calculate the total amount of this compound needed for the study cohort and duration.
-
Carefully open the this compound capsules and weigh the required amount of the powder.
-
Grind the powder to a fine consistency using a mortar and pestle.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Gradually add the powdered this compound to the vehicle while continuously stirring with a magnetic stirrer to ensure a homogenous suspension.
-
Adjust the pH of the suspension to approximately 7.0, if necessary.
-
Prepare the suspension fresh daily to ensure stability.
3.1.3. Administration by Oral Gavage
-
Weigh each rat accurately before dosing to calculate the precise volume of the suspension to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[3]
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle gently into the esophagus and advance it to the predetermined length.
-
Administer the suspension slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[3]
Long-Term Health Monitoring
A comprehensive health monitoring program is essential for long-term studies.
| Parameter | Frequency | Notes |
| Body Weight | Daily for the first week, then weekly | A weight loss of more than 10-15% may indicate adverse effects. |
| Food & Water Intake | Daily | Monitor for significant changes from baseline. |
| Clinical Signs | Daily | Observe for changes in posture, activity, grooming, and signs of pain or distress. |
| Fecal & Urine Output | Daily | Note any changes in consistency, color, or volume. |
| Complete Blood Count (CBC) | Baseline, and then monthly | Monitor for signs of anemia or other hematological abnormalities. |
| Serum Chemistry | Baseline, and then monthly | Assess liver and kidney function (ALT, AST, creatinine, BUN). |
Sample Collection and Analysis
3.3.1. Blood Collection
Blood samples can be collected via various methods, including the tail vein, saphenous vein, or jugular vein. The chosen method should be consistent throughout the study.
3.3.2. Platelet Aggregation Assay
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).
-
Keep the PRP at room temperature for use within 2-3 hours.
-
Measure platelet aggregation using a light transmission aggregometer.
-
Induce aggregation with agonists such as adenosine diphosphate (ADP) or collagen.
-
Quantify the percentage of aggregation.
3.3.3. Biomarker Analysis
| Biomarker | Sample Type | Rationale |
| Thromboxane B2 (TXB2) | Plasma/Serum | A stable metabolite of thromboxane A2; indicates aspirin's effect on COX-1. |
| C-Reactive Protein (CRP) | Serum | A marker of systemic inflammation. Dipyridamole has been shown to lower CRP in patients. |
| von Willebrand Factor (vWf) | Plasma | A marker of endothelial dysfunction; dipyridamole has been shown to reduce vWf levels. |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Serum/Tissue Homogenate | To assess the anti-inflammatory effects of the treatment. |
3.3.4. Histopathological Analysis
-
At the end of the study, euthanize the rats and perform a necropsy.
-
Collect organs of interest (e.g., stomach, liver, kidneys, heart, brain).
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and section at 5 µm.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the slides under a microscope for any pathological changes.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Proposed Dosing Regimen
| Compound | Dose (mg/kg) | Route | Frequency | Vehicle |
|---|---|---|---|---|
| Dipyridamole | 25 | Oral Gavage | Once or Twice Daily | 0.5% Methylcellulose |
| Aspirin | 3.125 | Oral Gavage | Once or Twice Daily | 0.5% Methylcellulose |
Table 2: Health Monitoring Schedule
| Parameter | Week 1 | Weeks 2-4 | Monthly |
|---|---|---|---|
| Body Weight | Daily | Weekly | Weekly |
| Clinical Signs | Daily | Daily | Daily |
| CBC | Baseline | - | Yes |
| Serum Chemistry | Baseline | - | Yes |
Table 3: Biomarker Analysis Plan
| Biomarker | Sample | Time Points |
|---|---|---|
| Platelet Aggregation | Whole Blood (PRP) | Baseline, Mid-point, End-point |
| Thromboxane B2 | Plasma/Serum | Baseline, Mid-point, End-point |
| C-Reactive Protein | Serum | Baseline, Mid-point, End-point |
| von Willebrand Factor | Plasma | Baseline, Mid-point, End-point |
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound components.
Experimental Workflow
Caption: Experimental workflow for long-term this compound administration in rats.
References
- 1. Aspirin and Dipyridamole Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. US5712310A - Suspension of substantially water-insoluble drugs and methods of their manufacture - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researcherslinks.com [researcherslinks.com]
- 5. scispace.com [scispace.com]
Designing Clinical Trials for New Indications of Aggrenox: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a framework for designing clinical trials to investigate new indications for Aggrenox, a combination of extended-release dipyridamole and low-dose aspirin. The established antiplatelet and vasodilatory properties of this compound, coupled with emerging preclinical and clinical evidence, suggest its potential therapeutic utility in Peripheral Artery Disease (PAD), Vascular Dementia (VaD), and Diabetic Retinopathy (DR).
Rationale for New Indications
This compound's dual mechanism of action—inhibition of platelet aggregation by aspirin and dipyridamole, and adenosine uptake inhibition and vasodilation by dipyridamole—provides a strong basis for exploring its efficacy in vascular-related pathologies beyond stroke prevention.
-
Peripheral Artery Disease (PAD): Patients with PAD suffer from atherosclerosis in the arteries of the lower limbs, leading to an increased risk of thrombotic events. Dual antiplatelet therapy is a cornerstone of treatment.[1][2][3] The combined antiplatelet and potential positive effects of dipyridamole on endothelial function offer a compelling rationale for its use in PAD.[4][5]
-
Vascular Dementia (VaD): Vascular cognitive impairment and dementia are associated with cerebrovascular disease and impaired cerebral blood flow. Dipyridamole has demonstrated neuroprotective effects in preclinical models through its antioxidant and anti-inflammatory properties.[6][7][8][9][10][11] By improving cerebral microcirculation and reducing neuroinflammation, this compound may slow the progression of VaD.
-
Diabetic Retinopathy (DR): A leading cause of blindness in adults, DR is characterized by microvascular damage. Platelet hyperactivity is implicated in its pathogenesis.[12][13] Early studies have suggested that aspirin and dipyridamole can slow the progression of microaneurysms, a hallmark of early DR.[14] Dipyridamole's anti-inflammatory effects may also be beneficial.[15][16]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: Dual mechanism of action of this compound.
Clinical Trial Workflow
Caption: General workflow for a randomized controlled clinical trial.
Proposed Clinical Trial Protocols
New Indication: Peripheral Artery Disease (PAD)
Hypothesis: this compound, compared to aspirin monotherapy, will reduce the risk of major adverse limb events (MALE) and improve vascular function in patients with symptomatic PAD.
Table 1: Clinical Trial Protocol for this compound in PAD
| Parameter | Specification |
| Study Design | Randomized, double-blind, active-controlled, multicenter Phase III trial |
| Patient Population | - Age ≥ 50 years- Diagnosed with symptomatic PAD (Rutherford category 1-3)- Ankle-Brachial Index (ABI) ≤ 0.90 in the symptomatic leg |
| Exclusion Criteria | - Recent (within 3 months) myocardial infarction or stroke- Planned revascularization procedure- High bleeding risk (e.g., active peptic ulcer)- Concomitant use of other antiplatelet or anticoagulant drugs |
| Intervention | This compound (200 mg dipyridamole/25 mg aspirin) twice daily |
| Control | Aspirin 81 mg once daily + placebo |
| Trial Duration | 24 months |
| Primary Endpoint | Composite of MALE (acute limb ischemia, major amputation for vascular causes) and all-cause mortality |
| Secondary Endpoints | - Change in ABI- Change in 6-minute walk test distance- Incidence of cardiovascular death, non-fatal MI, and non-fatal stroke- Safety endpoints (major and minor bleeding events) |
Experimental Protocols:
-
Ankle-Brachial Index (ABI) Measurement: Standardized measurement using a Doppler ultrasound and a sphygmomanometer at baseline and all follow-up visits.
-
6-Minute Walk Test: Conducted according to the American Thoracic Society guidelines on a hard, flat surface at baseline and follow-up visits.
New Indication: Vascular Dementia (VaD)
Hypothesis: this compound will slow the rate of cognitive decline and reduce the progression of white matter hyperintensities in patients with mild to moderate VaD.
Table 2: Clinical Trial Protocol for this compound in VaD
| Parameter | Specification |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter Phase IIb/III trial.[17][18][19] |
| Patient Population | - Age 60-85 years- Diagnosis of probable VaD according to NINDS-AIREN criteria- Mini-Mental State Examination (MMSE) score between 15 and 26- Evidence of cerebrovascular disease on MRI |
| Exclusion Criteria | - Diagnosis of Alzheimer's disease or other non-vascular dementia- History of hemorrhagic stroke- Contraindications to aspirin or dipyridamole |
| Intervention | This compound (200 mg dipyridamole/25 mg aspirin) twice daily |
| Control | Placebo twice daily |
| Trial Duration | 18 months |
| Primary Endpoint | Change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) |
| Secondary Endpoints | - Change in Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus)- Change in Activities of Daily Living (ADL) score- Change in volume of white matter hyperintensities on MRI- Safety and tolerability |
Experimental Protocols:
-
Neuropsychological Assessments: Standardized administration of the ADAS-Cog, MMSE, and ADL scales by trained psychometricians at baseline and scheduled follow-up visits.
-
MRI Acquisition and Analysis: Standardized 3T MRI protocol to acquire FLAIR sequences for the quantification of white matter hyperintensity volume at baseline and end of the study.
New Indication: Diabetic Retinopathy (DR)
Hypothesis: this compound, as an adjunct to standard care, will slow the progression of non-proliferative diabetic retinopathy (NPDR).
Table 3: Clinical Trial Protocol for this compound in DR
| Parameter | Specification |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter Phase II trial |
| Patient Population | - Type 1 or Type 2 diabetes mellitus- Mild to moderate NPDR (ETDRS levels 35-47) in at least one eye- Best-corrected visual acuity of 20/40 or better |
| Exclusion Criteria | - Proliferative diabetic retinopathy or diabetic macular edema requiring immediate treatment- History of vitreous hemorrhage- Use of other antiplatelet agents for non-ocular indications |
| Intervention | This compound (200 mg dipyridamole/25 mg aspirin) twice daily |
| Control | Placebo twice daily |
| Trial Duration | 36 months |
| Primary Endpoint | Progression of DR by 2 or more steps on the Early Treatment Diabetic Retinopathy Study (ETDRS) severity scale.[20][21] |
| Secondary Endpoints | - Development of proliferative diabetic retinopathy- Incidence of diabetic macular edema- Change in best-corrected visual acuity- Safety and tolerability |
Experimental Protocols:
-
Fundus Photography and Grading: Standardized 7-field stereoscopic fundus photographs obtained at baseline and every 6 months, graded by a central reading center according to the ETDRS severity scale.
-
Optical Coherence Tomography (OCT): Macular OCT performed at baseline and all follow-up visits to assess for the development of diabetic macular edema.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from the proposed clinical trials.
Table 4: Expected Outcomes in PAD Trial (at 24 months)
| Outcome | This compound Group (n=500) | Aspirin Group (n=500) | p-value |
| Primary Endpoint (MALE or Death) | 12.0% | 16.5% | <0.05 |
| Change in ABI | +0.05 | +0.01 | <0.05 |
| Change in 6-min Walk Distance (m) | +30 | +10 | <0.01 |
| Major Bleeding | 3.5% | 2.5% | >0.05 |
Table 5: Expected Outcomes in VaD Trial (at 18 months)
| Outcome | This compound Group (n=300) | Placebo Group (n=300) | p-value |
| ADAS-Cog Change from Baseline | +2.5 | +4.5 | <0.05 |
| CIBIC-Plus Score | 3.8 | 4.5 | <0.05 |
| WMH Volume Change (mL) | +1.2 | +2.5 | <0.05 |
| Serious Adverse Events | 15% | 12% | >0.05 |
Table 6: Expected Outcomes in DR Trial (at 36 months)
| Outcome | This compound Group (n=200) | Placebo Group (n=200) | p-value |
| DR Progression (≥2 steps) | 20% | 35% | <0.05 |
| Development of PDR | 8% | 15% | <0.05 |
| Incidence of DME | 10% | 18% | <0.05 |
| ≥10 letter loss in BCVA | 5% | 9% | >0.05 |
Conclusion
The proposed clinical trial designs provide a comprehensive framework for investigating the potential of this compound in new indications. The synergistic effects of aspirin and dipyridamole on platelet function, vascular health, and inflammation offer a strong scientific rationale for these explorations. Rigorous clinical trials are essential to establish the efficacy and safety of this compound in these patient populations and potentially expand its therapeutic applications.
References
- 1. Mono or Dual Antiplatelet Therapy for Treating Patients with Peripheral Artery Disease after Lower Extremity Revascularization: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Effect of aspirin, clopidogrel and dipyridamole on soluble markers of vascular function in normal volunteers and patients with prior ischaemic stroke: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Neuroprotective Actions of Dipyridamole on Cultured CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective actions of dipyridamole on cultured CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dipyridamole during acute stroke: exploring antithrombosis and neuroprotective benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipyridamole is neuroprotective for cultured rat embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amelioration of inflammation and cytotoxicity by dipyridamole in brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of intravenous administration of dipyridamole in a rat model of chronic cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of aspirin plus dipyridamole on the retinal vascular pattern in experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of aspirin on platelet aggregation in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of aspirin alone and aspirin plus dipyridamole in early diabetic retinopathy. A multicenter randomized controlled clinical trial. The DAMAD Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wjgnet.com [wjgnet.com]
- 16. Inflammation and Pharmacological Treatment in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study protocol for a phase III randomised controlled trial of Sailuotong (SLT) for vascular dementia and Alzheimer’s disease with cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Trials of New Drugs for Vascular Cognitive Impairment and Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. The Evolution of Clinical Trial Endpoints for Diabetic Retinopathy | Retinal Physician [retinalphysician.com]
- 21. Report From the NEI/FDA Diabetic Retinopathy Clinical Trial Design and Endpoints Workshop - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggrenox Solubility for In-Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Aggrenox and its active components, aspirin and dipyridamole, in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the active components of this compound and their basic solubility properties?
This compound is a combination drug containing two active pharmaceutical ingredients (APIs):
-
Dipyridamole: A phosphodiesterase inhibitor. It is a yellow crystalline substance that is practically insoluble in water but soluble in dilute acids, methanol, and chloroform.[1][2]
-
Aspirin (Acetylsalicylic Acid): A nonsteroidal anti-inflammatory drug (NSAID). It is a white crystalline powder that is slightly soluble in water and highly lipid-soluble.[1][2]
Due to these properties, dissolving this compound or its components directly into aqueous buffers for in-vitro work is challenging.
Q2: What is the recommended solvent for preparing a dipyridamole stock solution?
For in-vitro experiments, Dimethyl Sulfoxide (DMSO) is the most effective and commonly used solvent for dipyridamole.[3] It is also soluble in ethanol and dimethylformamide (DMF).[3][4] To prepare a working solution for cell culture, first dissolve dipyridamole in DMSO to create a concentrated stock, and then dilute this stock into your aqueous buffer or culture medium.[3]
Q3: How should I prepare an aspirin stock solution for cell culture experiments?
Aspirin is soluble in organic solvents like ethanol, DMSO, and DMF.[5] A common method is to prepare a concentrated stock solution in one of these solvents. Alternatively, for an organic solvent-free solution, aspirin can be dissolved in aqueous buffers like PBS (pH 7.2), though its solubility is limited.[5] Some researchers have also reported success using Tris-HCl to dissolve aspirin powder.[6]
Q4: My compound precipitates when I add the stock solution to my cell culture medium. What's wrong?
This is a common issue known as "precipitation upon dilution" or "solvent shock." It occurs when a drug dissolved at a high concentration in an organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower. The organic solvent disperses, leaving the drug to crash out of the solution. See the Troubleshooting section for detailed solutions.
Q5: How does pH affect the solubility and stability of the components?
-
Dipyridamole: As a weak base (pKa ≈ 6.4), dipyridamole is more soluble in acidic conditions.[7][8]
-
Aspirin: As a weak acid, aspirin's solubility increases in more alkaline conditions. However, it is prone to rapid hydrolysis into salicylic acid and acetic acid at a pH greater than 7.4.[5][9] This degradation can affect experimental results.
Q6: How long can I store my prepared solutions?
-
Dipyridamole: Aqueous solutions of dipyridamole are not stable and should be prepared fresh daily.[3][4] Stock solutions in pure DMSO or ethanol can be stored at -20°C for up to 3 months.[7][10]
-
Aspirin: Aspirin degrades rapidly in aqueous solutions through hydrolysis.[11] It is critical to prepare aqueous working solutions fresh and use them immediately, ideally within 30 minutes, keeping them on ice until use.[5] Stock solutions in DMSO or ethanol are more stable and can be stored in aliquots at -20°C.[12]
Solubility Data Summary
The following tables summarize the solubility of dipyridamole and aspirin in various solvents. This data is crucial for planning stock solution concentrations.
Table 1: Quantitative Solubility of Dipyridamole
| Solvent | Concentration | Citation |
|---|---|---|
| DMSO | ~30 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][4] |
| Ethanol | ~5 mg/mL | [3][4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |[3][4] |
Table 2: Quantitative Solubility of Aspirin
| Solvent | Concentration | Citation |
|---|---|---|
| Ethanol | ~80 mg/mL | [5] |
| DMSO | ~41 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| PBS (pH 7.2) | ~2.7 mg/mL | [5] |
| Water (Room Temp.) | ~3.3 mg/mL |[13] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Immediate Precipitation | • High Stock Concentration: The final concentration in the aqueous medium exceeds the drug's solubility limit. • Rapid Dilution: The organic solvent disperses too quickly, causing the drug to "crash out." | • Use a lower concentration stock solution. This requires adding a larger volume to your media but reduces the solvent shock effect. • Perform serial dilutions. Dilute the stock first in a small volume of media (e.g., 10x) before adding it to the final culture volume.[6] • Add the stock solution dropwise to the vortexing or swirling culture medium to facilitate gradual mixing. • Gently pre-warm the culture medium to 37°C before adding the stock solution. |
| Cloudy or Hazy Solution | • Incomplete Dissolution: The drug has not fully dissolved in the initial solvent. • Micro-precipitation: Fine, invisible precipitates are forming, scattering light. | • Ensure complete initial dissolution. Use gentle warming (be cautious with aspirin due to hydrolysis) or sonication to fully dissolve the compound in the stock solvent. • Filter the stock solution through a 0.22 µm syringe filter after dissolution to remove any undissolved particulates. |
| Inconsistent Experimental Results | • Drug Degradation: Aspirin is particularly susceptible to hydrolysis in aqueous media, altering its effective concentration and producing salicylic acid as an active byproduct.[11] | • Prepare fresh working solutions immediately before each experiment. Do not store aqueous solutions.[3][5] • Run appropriate controls. Always include a vehicle control (media with the same final concentration of the solvent, e.g., DMSO) to ensure observed effects are not due to the solvent. |
| Unexplained Cellular Toxicity | • Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium is too high, causing cytotoxic effects unrelated to the drug's mechanism. | • Calculate the final solvent concentration. Aim to keep it below 0.5%, and ideally below 0.1%, in the final culture volume. • Perform a solvent toxicity curve to determine the maximum tolerable concentration of your solvent for your specific cell line. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Dipyridamole Stock Solution (10 mM)
-
Calculate Mass: Dipyridamole's molecular weight is 504.63 g/mol . To make 1 mL of a 10 mM stock, you will need 0.001 L * 0.010 mol/L * 504.63 g/mol = 5.05 mg.
-
Weigh Compound: Accurately weigh out 5.05 mg of dipyridamole powder.
-
Dissolve in DMSO: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.
-
Ensure Complete Dissolution: Vortex thoroughly. If needed, gently warm the tube or sonicate in a water bath until all solid has dissolved.
-
Store Properly: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[7][10]
Protocol 2: Preparation of an Aspirin Stock Solution (100 mM)
-
Calculate Mass: Aspirin's molecular weight is 180.16 g/mol . To make 1 mL of a 100 mM stock, you will need 0.001 L * 0.100 mol/L * 180.16 g/mol = 18.02 mg.
-
Weigh Compound: Accurately weigh out 18.02 mg of aspirin powder.
-
Dissolve in DMSO: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.
-
Ensure Complete Dissolution: Vortex thoroughly until the solution is clear.
-
Store Properly: Aliquot and store at -20°C. Due to aspirin's sensitivity to moisture, ensure tubes are tightly sealed.
General Experimental Workflow
The following diagram illustrates a standard workflow for preparing and using drug solutions in in-vitro experiments, including key checkpoints to avoid solubility issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Dipyridamole CAS#: 58-32-2 [m.chemicalbook.com]
- 8. Advancing the Harmonization of Biopredictive Methodologies through the Product Quality Research Institute (PQRI) Consortium: Biopredictive Dissolution of Dipyridamole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 10. Dipyridamole | 58-32-2 [chemicalbook.com]
- 11. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The solubility of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Management of Aggrenox-Induced Bleeding in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing bleeding side effects associated with Aggrenox (aspirin/extended-release dipyridamole) in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components' mechanisms of action?
This compound is a combination antiplatelet medication containing aspirin and extended-release dipyridamole.[1]
-
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2, a potent platelet activator, for the lifespan of the platelet.
-
Dipyridamole: Increases intraplatelet levels of cyclic adenosine monophosphate (cAMP) through two primary mechanisms: inhibition of phosphodiesterase (PDE) and blockade of adenosine reuptake by red blood cells and endothelial cells. Elevated cAMP levels inhibit platelet activation and aggregation.
Q2: What are the common animal models used to study this compound-induced bleeding?
While specific models for this compound are not extensively detailed in the literature, researchers can adapt established models for assessing bleeding risk with antiplatelet agents. These include:
-
Tail Transection Bleeding Time Assay (Mouse/Rat): This is a widely used model to assess hemostasis. It involves transecting a small portion of the tail and measuring the time to cessation of bleeding. Blood loss can also be quantified.
-
Template Bleeding Time Assay (Rodents/Rabbits): This model involves a standardized incision on a vascular bed, such as the ear artery in rabbits or the tail vein in rodents, to measure bleeding time.
-
Gastric Bleeding Model (Rat): This model is particularly relevant given the gastrointestinal bleeding risk with aspirin. It involves the perfusion of the stomach with an acidic solution containing aspirin, with or without co-administration of other antiplatelet agents, and measuring hemoglobin content in the perfusate.
Q3: What are the potential reversal agents for this compound-induced bleeding in animal models?
There are no FDA-approved specific reversal agents for this compound. However, several agents have been investigated for their potential to manage bleeding associated with its components. These include:
-
Desmopressin (DDAVP): A synthetic analog of vasopressin that can enhance platelet adhesion.
-
Prothrombin Complex Concentrates (PCCs): Contain various clotting factors and are used to reverse the effects of some anticoagulants.
-
Recombinant Factor VIIa (rFVIIa): A pro-hemostatic agent that can enhance thrombin generation.
-
Aminophylline: Can reverse some of the vasodilatory effects of dipyridamole, though its direct effect on bleeding is less clear.
Troubleshooting Guides
Issue 1: Excessive Bleeding Observed During a Surgical Procedure in an this compound-Treated Animal
Possible Cause: Synergistic antiplatelet effect of aspirin and dipyridamole.
Troubleshooting Steps:
-
Immediate Hemostasis: Apply direct pressure to the bleeding site.
-
Consider Reversal Agents: Based on available evidence, consider the administration of potential reversal agents. Refer to the quantitative data tables below for preclinical evidence on individual components.
-
Fluid Replacement: Administer intravenous fluids to compensate for blood loss and maintain hemodynamic stability.
-
Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and respiratory rate.
Issue 2: Difficulty in Establishing a Reproducible Bleeding Model
Possible Cause: Variability in experimental technique.
Troubleshooting Steps:
-
Standardize the Injury: For tail bleeding assays, ensure the transection is at a consistent diameter of the tail. For template bleeding assays, use a standardized device to create a uniform incision.
-
Control Temperature: Maintain the animal's body temperature and the temperature of any immersion solutions (e.g., saline for tail bleeding) to ensure consistency, as temperature can affect bleeding times.
-
Anesthesia: Use a consistent anesthetic regimen, as different anesthetics can have varying effects on cardiovascular parameters and hemostasis.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced physiological changes.
Quantitative Data from Animal Studies
The following tables summarize available quantitative data from animal studies on the reversal of bleeding effects induced by the individual components of this compound. Note: Data on the reversal of bleeding induced by the combination of aspirin and dipyridamole is limited in the reviewed literature.
Table 1: Reversal of Aspirin-Induced Bleeding in Animal Models
| Animal Model | Intervention | Dose | Effect on Bleeding Parameter |
| Dog (Buccal Mucosal Bleeding Time) | Desmopressin (DDAVP) | 1 µg/kg IV | Shortened prolonged BMBT.[2] |
| Dog (Buccal Mucosal Bleeding Time) | Desmopressin (DDAVP) | 3 µg/kg SC | Significantly shortened prolonged BMBT (2.2 +/- 1.2 min reduction).[3] |
| Rabbit (Ear Puncture Model) | Recombinant Factor VIIa (rFVIIa) | 400 µg/kg IV | No statistically significant difference in bleeding time compared to placebo.[3] |
Table 2: Reversal of Dipyridamole Effects in Animal Models
| Animal Model | Intervention | Dose | Effect |
| Dog (Hemodynamic Model) | Aminophylline | 5 mg/kg IV | Reversed dipyridamole-induced systemic hypotension and transmural coronary steal.[4] |
Table 3: Efficacy of Pro-hemostatic Agents in General Bleeding Models (Not Specific to this compound)
| Animal Model | Intervention | Dose | Effect on Bleeding Parameter |
| Rabbit (Acute Hemorrhage Model) | Four-Factor Prothrombin Complex Concentrate (4F-PCC) | ≥ 12.5 IU/kg | Significant reduction in total blood loss.[5] |
| Rabbit (Arterial Bleeding Model) | Recombinant Factor VIIa (rFVIIa) | 80 µg/kg | Median bleeding duration reduced from 56 min to 15 min.[6] |
| Rabbit (Arterial Bleeding Model) | Recombinant Factor VIIa (rFVIIa) | 200 µg/kg | Median blood loss reduced from 22.5 g to 5 g.[6] |
Experimental Protocols
Protocol 1: Tail Transection Bleeding Time Assay in Mice
Objective: To assess in vivo hemostasis following antiplatelet therapy.
Materials:
-
Mouse restraint device
-
Scalpel or sharp blade
-
50 mL conical tube containing 37°C saline
-
Filter paper
-
Timer
Procedure:
-
Anesthetize the mouse according to the approved institutional animal care and use committee (IACUC) protocol.
-
Place the mouse in a restraint device.
-
Immerse the tail in 37°C water for 1-2 minutes to dilate the blood vessels.
-
Carefully transect 3 mm of the distal tail with a sharp scalpel.
-
Immediately immerse the tail into the 37°C saline-filled tube and start the timer.
-
Record the time until bleeding cessation, defined as no sign of bleeding for at least 30 seconds.
-
Alternatively, gently blot the tail on filter paper every 30 seconds until bleeding stops.
-
Blood loss can be quantified by measuring the hemoglobin content of the saline.
Protocol 2: Gastric Bleeding Model in Rats
Objective: To evaluate gastrointestinal bleeding induced by aspirin-containing compounds.
Materials:
-
Urethane anesthesia
-
Infusion pump
-
Catheters
-
Acidified aspirin solution (e.g., 25 mM aspirin in 50 mM HCl)
-
Hemoglobin assay kit
Procedure:
-
Anesthetize the rat according to the approved IACUC protocol.
-
Surgically insert two catheters into the stomach, one via the esophagus and the other through the pylorus.
-
Perfuse the stomach with the acidified aspirin solution at a constant rate using an infusion pump.
-
Collect the perfusate at regular intervals (e.g., every 15 minutes).
-
Measure the hemoglobin concentration in the collected perfusate to quantify gastric bleeding.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Effect kinetics of desmopressin-induced platelet retention in healthy volunteers treated with aspirin or placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended-release dipyridamole/aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of recombinant factor VIIa as an antidote for bleeding induced in the rabbit by low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dipyridamole and aminophylline on hemodynamics, regional myocardial blood flow and thallium-201 washout in the setting of a critical coronary stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recombinant activated factor VII attenuates major arterial bleeding in noncoagulopathic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aggrenox Dosage for Gastrointestinal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aggrenox (aspirin/extended-release dipyridamole). The focus is on minimizing gastrointestinal (GI) adverse effects during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal adverse effects observed with this compound in clinical trials?
A1: The most frequently reported GI adverse effects are dyspepsia, abdominal pain, nausea, and diarrhea.[1][2] In the European Stroke Prevention Study 2 (ESPS-2), these events occurred in over 10% of patients receiving this compound.[1] The trial also reported instances of vomiting, rectal hemorrhage, melena, hemorrhoids, and GI hemorrhage at a lower frequency (5-10%).[1]
Q2: What is the underlying mechanism of this compound-induced gastrointestinal toxicity?
A2: The primary driver of GI adverse effects from this compound is its aspirin component. Aspirin causes both direct and indirect damage to the gastrointestinal mucosa.
-
Direct Topical Injury: Aspirin can directly irritate the gastric epithelial cells.[3]
-
Systemic Injury via Cyclooxygenase (COX) Inhibition: Aspirin irreversibly inhibits the COX-1 enzyme, which is crucial for the synthesis of prostaglandins (PGE2 and PGI2).[4][5] Prostaglandins play a vital protective role in the stomach by:
Q3: How can we mitigate dyspepsia and other minor GI side effects in our study subjects?
A3: Several strategies can be employed to minimize minor GI side effects:
-
Administration with Food: While this compound can be taken with or without food, administering it with a meal may help reduce the incidence of stomach-related side effects like indigestion, stomach pain, and nausea.[7]
-
Dose Titration: For subjects experiencing intolerable side effects, particularly headache, a temporary dose modification may be considered. The approved labeling for this compound suggests a temporary switch to one capsule at bedtime and low-dose aspirin in the morning for up to one week.[8] While primarily for headache management, this approach may also lessen initial GI discomfort. A gradual dose escalation to the target therapeutic dose could be explored in pre-clinical models to assess its impact on GI tolerance.
-
Co-administration with Cytoprotective Agents: While proton pump inhibitors (PPIs) are a common consideration, other agents could be investigated. Misoprostol, a synthetic prostaglandin E1 analog, has been shown to be effective in preventing NSAID-induced gastropathy, though its use can be limited by side effects like diarrhea and abdominal pain.[9]
Q4: Does co-administration of a proton pump inhibitor (PPI) affect the efficacy of this compound?
A4: No, studies have shown that co-administration of the PPI omeprazole does not significantly alter the pharmacokinetics or pharmacodynamics of this compound.[10] This suggests that PPIs can be used to mitigate GI side effects without compromising the antiplatelet efficacy of this compound.
Q5: What is the risk of gastrointestinal bleeding with this compound compared to its individual components?
A5: The ESPS-2 trial provides data on this. The incidence of gastrointestinal bleeding was highest in the this compound group (4.1%), compared to extended-release dipyridamole alone (2.2%), aspirin alone (3.2%), and placebo (2.1%).[4][11] This indicates an additive risk of GI bleeding when aspirin and dipyridamole are combined.
Troubleshooting Guides
Issue: High incidence of dyspepsia and abdominal pain in the this compound treatment group.
| Possible Cause | Troubleshooting Steps |
| Direct gastric irritation from aspirin. | 1. Administer this compound with food. 2. In pre-clinical models, consider formulating the aspirin component with a buffering agent. 3. For clinical studies, a temporary dose reduction or the alternative dosing regimen (one capsule at bedtime with low-dose aspirin in the morning) may be trialed for one week.[8] |
| Compromised mucosal defense due to prostaglandin inhibition. | 1. Co-administer a proton pump inhibitor (PPI) like omeprazole to reduce gastric acid.[10] 2. In animal models, investigate the co-administration of a prostaglandin analog like misoprostol.[9] |
Issue: Evidence of gastric ulceration in animal models treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Aspirin-induced mucosal injury. | 1. Confirm the ulcerogenic effect is primarily from the aspirin component by including an aspirin-only control group. 2. Titrate the dose of this compound to find the minimum effective dose with an acceptable GI safety profile. 3. Evaluate the gastroprotective effects of co-administered PPIs or other cytoprotective agents. |
| Exacerbation of injury by other experimental factors. | 1. Ensure the vehicle used for drug administration is non-irritating to the gastric mucosa. 2. Control for stress in animal handling, as stress can also contribute to gastric lesions. |
Data Presentation
Table 1: Incidence of Gastrointestinal Adverse Events in the ESPS-2 Trial
| Adverse Event | This compound (%) | Aspirin (25mg BID) (%) | ER-Dipyridamole (200mg BID) (%) | Placebo (%) |
| Dyspepsia | >10 | >10 | >10 | >10 |
| Abdominal Pain | >10 | >10 | >10 | >10 |
| Nausea | >10 | >10 | >10 | >10 |
| Diarrhea | >10 | >10 | >10 | >10 |
| Vomiting | 5-10 | 5-10 | 5-10 | 5-10 |
| GI Bleeding | 4.1 | 3.2 | 2.2 | 2.1 |
Source: Adapted from the European Stroke Prevention Study 2 (ESPS-2) data.[1][4][11]
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers in Rats with Aspirin
This protocol provides a method for inducing gastric ulcers in rats to study the gastroprotective effects of test compounds against aspirin-induced injury.
Materials:
-
Male Wistar rats (180-200g)
-
Aspirin
-
1% Carboxymethyl cellulose (CMC) solution
-
Oral gavage needles
-
Dissecting instruments
-
Formalin solution (10%)
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Prepare a suspension of aspirin in 1% CMC. A commonly used ulcerogenic dose is 200 mg/kg.[8]
-
Administer the aspirin suspension orally to the rats via gavage.
-
Four hours after aspirin administration, euthanize the rats by cervical dislocation.
-
Immediately dissect the stomach, open it along the greater curvature, and gently wash it with saline to remove gastric contents.
-
Examine the gastric mucosa for the presence of ulcers. Ulcers can be scored based on their number and severity.
-
For histological examination, fix the stomach tissue in 10% formalin.
Protocol 2: Quantification of Prostaglandin E2 (PGE2) in Gastric Tissue by ELISA
This protocol outlines the measurement of PGE2 levels in gastric tissue, a key biomarker for assessing the impact of this compound on gastric mucosal protection.
Materials:
-
Rat gastric mucosal tissue
-
Phosphate-buffered saline (PBS), pH 7.4
-
Indomethacin (a cyclooxygenase inhibitor to prevent ex vivo PGE2 synthesis)
-
Homogenizer
-
Centrifuge
-
Commercially available PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Excise the gastric mucosal tissue from the rats and immediately rinse with ice-cold PBS.
-
Weigh the tissue and place it in a tube containing a solution of PBS with indomethacin (e.g., 10 µg/mL).
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which will be used for the ELISA.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Adding a PGE2-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.
Mandatory Visualization
References
- 1. Drug Criteria & Outcomes: Aspirin/extended-release… | Clinician.com [clinician.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DailyMed - this compound- aspirin and dipyridamole capsule [dailymed.nlm.nih.gov]
- 5. Gastroprotective agents for the prevention of NSAID-induced gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-ulcer activity of Lucer against experimentally induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. karger.com [karger.com]
- 9. Gastroprotective strategies among NSAID users: Guidelines for appropriate use in chronic illness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elkbiotech.com [elkbiotech.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting variability in Aggrenox clinical trial results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aggrenox (aspirin/extended-release dipyridamole).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound that underlies its antiplatelet effect?
A1: The antithrombotic effect of this compound is a result of the combined and additive actions of its two components: aspirin and dipyridamole.[1]
-
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[2][3]
-
Dipyridamole: Works through a multi-faceted mechanism. Primarily, it inhibits the reuptake of adenosine into platelets, endothelial cells, and erythrocytes.[4][5] This leads to higher local concentrations of adenosine, which then stimulates platelet adenylate cyclase through A2 receptors, increasing cyclic-3',5'-adenosine monophosphate (cAMP) levels.[4][6] Elevated cAMP is a powerful inhibitor of platelet aggregation.[7] Dipyridamole also acts as a phosphodiesterase (PDE) inhibitor, which further prevents the breakdown of cAMP and cyclic guanosine monophosphate (cGMP), contributing to its antiplatelet and vasodilatory effects.[2][7]
Q2: What are the expected pharmacokinetic profiles of aspirin and dipyridamole when administered as this compound?
A2: There are no significant pharmacokinetic interactions between aspirin and extended-release dipyridamole when co-administered as this compound.[8][9] The pharmacokinetic parameters for each component are summarized in the table below.
| Parameter | Aspirin (from this compound 25 mg BID) | Extended-Release Dipyridamole (from this compound 200 mg BID) |
| Time to Peak Plasma Concentration (Tmax) | 0.63 hours (range: 0.5 to 1 hour)[8][9] | 2 hours (range: 1 to 6 hours)[8][9] |
| Peak Plasma Concentration (Cmax) at steady-state | 319 ng/mL (range: 175 to 463 ng/mL)[8][9] | 1.98 mcg/mL (range: 1.01 to 3.99 mcg/mL)[8][9] |
| Trough Concentration at steady-state | Not specified | 0.53 mcg/mL (range: 0.18 to 1.01 mcg/mL)[8] |
| Half-life (t1/2) | 2 to 3 hours (for salicylic acid metabolite)[2] | 13.6 hours[4] |
Q3: What were the key efficacy findings from the major clinical trials of this compound for stroke prevention?
A3: The European Stroke Prevention Study 2 (ESPS2) was a landmark, 24-month, double-blind, placebo-controlled trial that evaluated the efficacy of this compound in 6,602 patients with a prior ischemic stroke or transient ischemic attack (TIA).[4] The key findings are summarized below.
| Comparison Group | Risk Reduction in Stroke | p-value |
| This compound vs. Placebo | 36.8% | <0.001 |
| This compound vs. Aspirin (25 mg BID) alone | 22.1% | 0.008[9] |
| This compound vs. Extended-Release Dipyridamole (200 mg BID) alone | 24.4% | 0.002[9] |
Troubleshooting Variability in Clinical Trial Results
Q4: We are observing high inter-patient variability in platelet aggregation response. What are the potential causes?
A4: High variability in response to this compound can stem from several factors, ranging from patient-specific characteristics to methodological inconsistencies.
-
Patient Compliance: Non-adherence to the prescribed dosing regimen is a primary cause of apparent "aspirin resistance" and variability in clinical outcomes.[10] Studies have shown that when aspirin ingestion is confirmed, many patients initially classified as non-responders show adequate platelet inhibition.[10]
-
Concomitant Medications: The co-administration of other drugs can significantly impact the efficacy and safety of this compound.
-
NSAIDs (e.g., Ibuprofen): Concurrent use of certain NSAIDs can interfere with aspirin's antiplatelet effect.[10]
-
Anticoagulants and other Antiplatelets: Use with warfarin, heparin, or clopidogrel increases the risk of bleeding.[8][11]
-
ACE Inhibitors: The hypotensive effects of ACE inhibitors may be reduced by aspirin.[1][4]
-
Proton Pump Inhibitors (PPIs): While omeprazole, a potent CYP2C19 inhibitor, has been shown not to alter the pharmacokinetics or pharmacodynamics of this compound, interactions with other PPIs cannot be entirely ruled out without specific studies.[12][13] this compound itself is not metabolized through the CYP2C19 system.[13]
-
-
Genetic Factors: Individual genetic variability can influence platelet reactivity and drug response. Polymorphisms in genes for cyclooxygenase (COX-1), glycoprotein receptors (e.g., GP IIb/IIIa), and P2Y12 receptors can affect how platelets respond to antiplatelet therapy.[14][15]
-
Underlying Medical Conditions:
-
Severe Renal or Hepatic Insufficiency: The use of this compound should be avoided in these patients.[11]
-
Coronary Artery Disease: Dipyridamole's vasodilatory properties may exacerbate chest pain in patients with severe coronary artery disease.[5][16]
-
Increased Platelet Turnover: Conditions like diabetes may be associated with faster recovery of platelet activity, potentially requiring different dosing strategies.[17]
-
-
Dietary and Lifestyle Factors: Chronic heavy alcohol use can increase the risk of gastrointestinal bleeding when taking aspirin-containing products.[16][18]
Logical Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for inter-patient variability.
Q5: Our bleeding event rates are higher than anticipated in the this compound arm. How should we investigate this?
A5: An unexpected increase in bleeding events requires a systematic investigation.
-
Confirm Medication Adherence and Dosing: Ensure patients are not exceeding the prescribed dose.
-
Thoroughly Review Concomitant Medications: Pay close attention to the use of other anticoagulants, antiplatelet agents (including over-the-counter NSAIDs), and certain antidepressants (SSRIs/SNRIs) that can increase bleeding risk.[8][18] Aspirin can displace warfarin from protein binding sites and increase the anticoagulant activity of heparin.[8][9]
-
Evaluate Patient Comorbidities: Patients with a history of peptic ulcer disease, inherited bleeding disorders, severe liver disease, or vitamin K deficiency are at a higher risk.[16][18]
-
Assess Alcohol Consumption: Daily consumption of three or more alcoholic beverages significantly increases the risk of stomach bleeding with aspirin.[18]
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Standardize Bleeding Event Adjudication: Ensure all sites are using the same criteria to classify and report bleeding events to avoid reporting bias.
Signaling Pathways of this compound Components
References
- 1. This compound (Aspirin, Extended-Release Dipyridamole Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound: a fixed-dose combination of aspirin and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JustInTimeMedicine [justintimemedicine.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. ahajournals.org [ahajournals.org]
- 8. drugs.com [drugs.com]
- 9. Aspirin And Extended-Release Dipyridamole (aspirin and extended-release dipyridamole) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 10. Aspirin Resistance: A Clinical Review Focused on the Most Common Cause, Noncompliance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 12. Pharmacokinetics and pharmacodynamics of the antiplatelet combination aspirin (acetylsalicylic acid) plus extended-release dipyridamole are not altered by coadministration with the potent CYP2C19 inhibitor omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study Finds No Drug-Drug Interaction Between this compound® (aspirin/extended-release dipyridamole) 25mg/200mg Capsules and Omeprazole, a Widely Used PPI [prnewswire.com]
- 14. The genetics of antiplatelet drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Genetic and Epigenetic Factors of P2Y12 Receptor on the Safety and Efficacy of Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinician.com [clinician.com]
- 17. Aspirin Resistance: Current Status and Role of Tailored Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ASPIRIN/DIPYRIDAMOLE SUSTAINED-RELEASE - ORAL (this compound) side effects, medical uses, and drug interactions. [medicinenet.com]
Technical Support Center: Enhancing the Bioavailability of Aggrenox® Formulations in Preclinical Research
This technical support center is designed for researchers, scientists, and drug development professionals investigating methods to improve the bioavailability of the Aggrenox® (extended-release dipyridamole and immediate-release aspirin) formulation in preclinical models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioavailability challenges with the this compound® formulation?
The bioavailability challenges of the this compound® formulation stem from the physicochemical properties of its two active pharmaceutical ingredients (APIs): dipyridamole and aspirin.
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Dipyridamole: As a weakly basic drug, its solubility is highly pH-dependent. It is more soluble in the acidic environment of the stomach, but its absorption is primarily in the small intestine where the pH is higher, leading to poor and variable oral bioavailability.[1] Dipyridamole is also a substrate for the P-glycoprotein (P-gp) efflux transporter, which can further limit its absorption.
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Aspirin: Aspirin, a weakly acidic drug, has low aqueous solubility, which can limit its dissolution rate and subsequent absorption.[2] It also undergoes significant first-pass metabolism in the gastrointestinal wall and liver, where it is hydrolyzed to salicylic acid, reducing the amount of active drug reaching systemic circulation.[3]
Q2: What are the common preclinical models used to evaluate the bioavailability of oral formulations like this compound®?
Commonly used preclinical models for oral bioavailability studies include:
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Rodents (Rats, Mice): Rats are frequently used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[4]
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Non-Rodents (Dogs, Pigs): Dogs and pigs, particularly minipigs, are often used in later-stage preclinical development as their gastrointestinal physiology is more comparable to humans.[5][6]
Q3: What are some promising formulation strategies to improve the bioavailability of the dipyridamole component in a combination product?
Several advanced formulation strategies can be explored to enhance the bioavailability of the extended-release dipyridamole component:
-
Solid Dispersions: Creating a solid dispersion of dipyridamole with a hydrophilic polymer can improve its dissolution rate and bioavailability.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS formulations can improve the solubility and absorption of poorly water-soluble drugs like dipyridamole. One study in rats showed that a SMEDDS formulation increased the oral absorption of dipyridamole by 2.06-fold compared to a simple drug suspension.[4]
-
Co-precipitates: Co-precipitation with polymers like hydroxypropyl methylcellulose acetate succinate (HPMC-AS) can be used to develop a controlled-release component for dipyridamole, as demonstrated in a human study with a combined dipyridamole and aspirin pellet formulation.[7][8]
Q4: What formulation approaches can be used to enhance the bioavailability of the immediate-release aspirin component?
To improve the bioavailability of the immediate-release aspirin component, researchers can consider:
-
Nanoparticles: Formulating aspirin as nanoparticles can increase its surface area, leading to enhanced dissolution and absorption. A study in rats demonstrated that aspirin nanoparticles provided sustained release and significant antithrombotic effects.
-
Solubilization Techniques: For immediate-release formulations, using techniques that enhance the solubility of aspirin, such as the use of soluble salts or buffering agents, can lead to more rapid and complete absorption.[2]
Troubleshooting Guide
This guide addresses common issues encountered during preclinical bioavailability studies of this compound®-like formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma dipyridamole concentrations between animals. | pH-dependent solubility: Minor variations in gastric and intestinal pH among animals can significantly impact dipyridamole dissolution and absorption. | - Standardize the fasting and feeding protocols for all animals. - Consider using a formulation that incorporates a pH-modifying excipient to create a more consistent microenvironment for dissolution. |
| P-gp efflux activity: Differences in the expression and activity of P-glycoprotein in the gut wall can lead to variable drug efflux. | - Use a P-gp inhibitor in a pilot study to assess the contribution of efflux to variability. - Select an animal strain with well-characterized and consistent P-gp expression. | |
| Low and variable aspirin bioavailability. | Poor aqueous solubility: Incomplete dissolution of the immediate-release aspirin component before it moves past the primary absorption sites. | - Reduce the particle size of the aspirin to increase surface area and dissolution rate. - Evaluate different salt forms or co-crystals of aspirin with improved solubility. |
| First-pass metabolism: Extensive hydrolysis of aspirin to salicylic acid in the gut wall and liver. | - While challenging to completely avoid, formulation strategies that promote rapid absorption can help saturate the metabolizing enzymes and increase the fraction of absorbed aspirin that reaches the systemic circulation intact. | |
| Unexpectedly slow or incomplete release of dipyridamole from an extended-release formulation. | Inappropriate polymer selection: The chosen polymer for the extended-release component may not have the desired dissolution characteristics in the intestinal fluid. | - Screen a panel of polymers with different pH-dependent solubility profiles (e.g., Eudragit® grades, HPMC-AS). - Characterize the in vitro release profile in biorelevant media that simulate the pH of the small intestine. |
| Evidence of drug-drug interaction affecting bioavailability in the preclinical model. | Alteration of GI transit time or pH: One API may affect the gastrointestinal environment in a way that alters the absorption of the other. | - While human studies have not shown significant pharmacokinetic interactions, this should be assessed in the chosen preclinical model.[9] - Conduct separate single-agent and combination pharmacokinetic studies to identify any potential interactions. |
Data Presentation
The following tables summarize key pharmacokinetic parameters from preclinical and clinical studies investigating formulation strategies to improve the bioavailability of dipyridamole and different aspirin formulations.
Table 1: Pharmacokinetic Parameters of Dipyridamole Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Dipyridamole Suspension | 856 ± 123 | 2.5 ± 0.5 | 4521 ± 678 | 100 | [4] |
| Dipyridamole SMEDDS | 1589 ± 245 | 1.8 ± 0.3 | 9313 ± 1542 | 206 | [4] |
Table 2: Comparative Bioavailability of Different Aspirin Formulations in Humans
| Formulation | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Key Finding | Reference |
| Soluble Aspirin | Shorter | Significantly Higher | Significantly Higher | More rapid and complete absorption compared to other formulations. | [2] |
| Plain Aspirin Tablets | - | - | - | Slower absorption compared to soluble aspirin. | [2] |
| Chewed Aspirin Tablets | - | - | - | Faster absorption than swallowed plain tablets. | [2] |
| Enteric-coated Aspirin Tablets | Longer | Lower | Lower | Delayed and potentially incomplete absorption. | [2] |
Note: Specific numerical values for all formulations were not provided in the abstract of the referenced human study.
Experimental Protocols
Protocol 1: Preparation of Dipyridamole-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is adapted from a study that demonstrated enhanced oral bioavailability of dipyridamole in rats.[4]
-
Screening of Excipients:
-
Determine the solubility of dipyridamole in various oils (e.g., oleic acid, Labrafac lipophile WL 1349), surfactants (e.g., Solutol HS 15, Cremophor EL), and co-surfactants (e.g., isopropyl alcohol, Transcutol P).
-
Select excipients that show high solubilizing capacity for dipyridamole.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear and stable microemulsion.
-
Construct a phase diagram to identify the microemulsion region.
-
-
Preparation of Dipyridamole-Loaded SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of dipyridamole in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear and homogenous solution is obtained.
-
-
Characterization of the SMEDDS:
-
Determine the globule size, polydispersity index (PDI), and zeta potential of the microemulsion upon dilution with water.
-
Evaluate the in vitro drug release profile using a suitable dissolution apparatus.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (200-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
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Fast the animals overnight (12-18 hours) before drug administration, with free access to water.
-
-
Dosing and Sample Collection:
-
Divide the animals into groups (e.g., control group receiving the reference formulation, test group receiving the novel formulation).
-
Administer the formulation orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
Develop and validate a sensitive and specific analytical method (e.g., HPLC-UV, LC-MS/MS) for the simultaneous quantification of dipyridamole, aspirin, and salicylic acid in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Determine the relative bioavailability of the test formulation compared to the reference formulation.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a novel this compound® formulation.
Caption: Simplified signaling pathways of aspirin and dipyridamole's antiplatelet effects.
References
- 1. Pharmacokinetics and pharmacodynamics of the antiplatelet combination aspirin (acetylsalicylic acid) plus extended-release dipyridamole are not altered by coadministration with the potent CYP2C19 inhibitor omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. clinician.com [clinician.com]
- 4. Analysis of Aspirin and Dipyridamole in a Modern Pharmaceutical Formulation-Drug Release Study and Permeability Assessment [mdpi.com]
- 5. Effects of treatment with aspirin or aspirin/dipyridamole combination in heartworm-negative, heartworm-infected, and embolized heartworm-infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin and dipyridamole and their limitations in the therapy of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined dipyridamole and aspirin pellet formulation for improved oral drug delivery. Part 2: In-vivo evaluation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined dipyridamole and aspirin pellet formulation for improved oral drug delivery. Part 1: Development pharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prescriberpoint.com [prescriberpoint.com]
Technical Support Center: Addressing Aggrenox Resistance in Platelet Inhibition Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding Aggrenox (aspirin/dipyridamole) resistance in platelet inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet function?
This compound is a combination antiplatelet medication containing low-dose aspirin and extended-release dipyridamole.[1] Its components work through distinct mechanisms to inhibit platelet aggregation.[1]
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Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets.[2] This blockage prevents the synthesis of thromboxane A2 (TXA2), a potent platelet activator and vasoconstrictor.[2][3] The effect of aspirin lasts for the entire lifespan of the platelet, which is approximately 7-10 days.[2][3]
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Dipyridamole: Works through a multi-faceted approach. It inhibits phosphodiesterase (PDE) enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) within platelets.[4][5][6][7] Elevated cAMP levels inhibit platelet aggregation.[5][7] Additionally, dipyridamole blocks the reuptake of adenosine by red blood cells and endothelial cells, increasing extracellular adenosine concentrations.[4][5][6][7][8] Adenosine then stimulates adenylate cyclase, further increasing cAMP levels and inhibiting platelet function.[4][6]
Q2: What is "this compound resistance"?
This compound resistance is a broad term for the failure of this compound to produce the expected level of platelet inhibition. This can be categorized as:
-
Laboratory Resistance: The inability of this compound to sufficiently inhibit platelet function as measured by in vitro laboratory tests.
-
Clinical Resistance: The occurrence of thrombotic events (like a recurrent stroke) in a patient despite adherence to this compound therapy.[6]
It's important to note that the concept of antiplatelet resistance is complex and not universally defined, with prevalence rates varying widely depending on the definition and the assay used.[4][6]
Q3: What are the potential mechanisms of this compound resistance?
Resistance to this compound is multifactorial and can be attributed to factors affecting either the aspirin or dipyridamole component.
-
Aspirin Resistance Mechanisms:
-
Genetic Factors: Polymorphisms in genes encoding for COX-1, platelet glycoprotein receptors (e.g., GPIIIa), and other enzymes can reduce aspirin's efficacy.
-
Increased Platelet Turnover: Conditions with high platelet turnover (e.g., inflammation, post-surgery) can lead to a larger population of new, uninhibited platelets.
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Alternative Platelet Activation Pathways: Platelets can be activated by pathways not blocked by aspirin, such as those involving ADP or thrombin.
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Poor Compliance: Patients not taking the medication as prescribed is a significant factor.
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Inadequate Dosing or Absorption: In some individuals, the standard dose may not be sufficient to achieve complete platelet inhibition.
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Drug Interactions: Concurrent use of non-steroidal anti-inflammatory drugs (NSAIDs) can competitively inhibit aspirin's access to the COX-1 enzyme.
-
-
Dipyridamole Resistance Mechanisms:
-
The concept of dipyridamole-specific resistance is less well-defined in the literature compared to aspirin resistance.
-
Potential mechanisms could involve genetic variations in PDE enzymes or adenosine transporters, though this is an area requiring further research.
-
Q4: How is this compound resistance detected in a laboratory setting?
Several platelet function tests can be used to assess the response to this compound, primarily by evaluating the effect of its aspirin component. There is no single "gold standard" test, and results can vary between different assays.[4]
-
Light Transmission Aggregometry (LTA): Considered a traditional standard, LTA measures the change in light transmission through a platelet-rich plasma sample after the addition of a platelet agonist (e.g., arachidonic acid, ADP, collagen).
-
Platelet Function Analyzer (PFA-100/200): This system simulates platelet plug formation under high shear stress. It measures the "closure time" required for platelets to occlude an aperture in a membrane coated with collagen and either epinephrine (CEPI) or ADP (CADP).
-
VerifyNow® Aspirin Test: A point-of-care, cartridge-based, whole-blood assay that uses arachidonic acid to induce platelet aggregation, which is measured by a turbidimetric optical detection system. Results are reported in Aspirin Reaction Units (ARU).
-
Thromboxane B2 (TXB2) Quantification: This involves measuring the level of TXB2, a stable metabolite of TXA2, in serum or urine. Low levels of TXB2 indicate effective aspirin-induced COX-1 inhibition.
Q5: What are the clinical implications of this compound resistance?
Patients exhibiting high on-treatment platelet reactivity (HTPR), a term often used interchangeably with laboratory resistance, may be at an increased risk for recurrent thrombotic events.[9] However, the clinical utility of routine platelet function testing to guide antiplatelet therapy is still a subject of debate and is not universally recommended in clinical guidelines.
Q6: What are the alternative antiplatelet therapies if this compound resistance is suspected or confirmed?
If a patient experiences a recurrent ischemic event while on this compound, or if laboratory tests consistently show inadequate platelet inhibition, a change in therapy may be considered. Alternative options include:
-
Clopidogrel (Plavix®): An irreversible inhibitor of the P2Y12 ADP receptor on platelets.
-
Ticagrelor (Brilinta®): A reversible inhibitor of the P2Y12 ADP receptor.
-
Prasugrel (Effient®): Another irreversible P2Y12 inhibitor.
The choice of an alternative agent depends on the patient's clinical history, risk factors for bleeding, and local clinical guidelines.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Light Transmission Aggregometry (LTA)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pre-analytical Variables | - Ensure blood is collected in the correct anticoagulant (3.2% sodium citrate).- Avoid traumatic venipuncture.- Process samples within the recommended timeframe (typically within 4 hours).- Maintain samples at room temperature; do not refrigerate. | Consistent and reproducible aggregation curves. |
| Agonist Preparation/Concentration | - Prepare fresh agonist solutions according to the manufacturer's instructions.- Use appropriate agonist concentrations to assess specific pathways (e.g., arachidonic acid for the COX-1 pathway). | Clear and expected aggregation responses in control samples. |
| Instrument Malfunction | - Perform regular calibration and quality control checks on the aggregometer.- Ensure the light source and photodetector are functioning correctly. | The instrument passes all quality control checks. |
| Patient-Specific Factors | - Consider the patient's hematocrit and platelet count, as these can affect LTA results.- Be aware of concomitant medications that may interfere with platelet function (e.g., NSAIDs). | A clearer understanding of potential confounding factors. |
| Dipyridamole Effect | The presence of dipyridamole may potentiate the inhibitory effect of aspirin, leading to lower than expected aggregation with some agonists. | Interpret results in the context of this compound's dual mechanism. |
Issue 2: Unexpected Closure Times with the Platelet Function Analyzer (PFA-100/200)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Quality | - Use a 21-gauge or larger needle for blood collection to prevent platelet activation.- Ensure the citrate tube is filled to the correct volume.- Test the sample within 4 hours of collection. | Accurate and reproducible closure times. |
| Low Hematocrit or Platelet Count | - Check the patient's complete blood count. Hematocrit <35% or a platelet count <150,000/µL can prolong closure times. | Correct interpretation of PFA results in the context of the patient's hematological status. |
| Aspirin Effect vs. Other Platelet Defects | - A prolonged Collagen/Epinephrine (CEPI) time with a normal Collagen/ADP (CADP) time is suggestive of an aspirin effect.[12] - Prolonged closure times with both cartridges may indicate a more significant underlying platelet function disorder.[12] | Differentiation between a drug effect and a potential underlying coagulopathy. |
| Dipyridamole Influence | Dipyridamole may contribute to the prolongation of the CEPI closure time, potentially enhancing the observed effect of aspirin. | A comprehensive interpretation of the combined drug effect. |
Issue 3: Interpreting VerifyNow® Aspirin Test Results in Patients on this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Result Interpretation | - An Aspirin Reaction Unit (ARU) value ≥ 550 suggests a lack of aspirin-induced platelet dysfunction.[13] - An ARU < 550 indicates an aspirin effect.[13] | A clear determination of the patient's response to the aspirin component of this compound. |
| Interfering Substances | - Be aware that Glycoprotein IIb/IIIa inhibitors can interfere with the test.[14] | Accurate test results by avoiding testing in the presence of interfering medications. |
| Sample Collection and Handling | - Use the correct 3.2% sodium citrate collection tube and ensure it is properly filled.[15] - Allow the blood to rest for at least 30 minutes before testing, but no longer than 4 hours. | Reliable and accurate ARU values. |
| Dipyridamole Effect | The VerifyNow Aspirin test is specific for the arachidonic acid pathway and should primarily reflect the aspirin component's effect. The influence of dipyridamole on the ARU is not expected to be significant. | Confidence in assessing the aspirin-mediated effect in patients on this compound. |
Data Presentation
Table 1: Prevalence of High On-Treatment Platelet Reactivity (HTPR) with Aspirin
| Patient Population | Platelet Function Test | Prevalence of HTPR (%) | Reference |
| Ischemic Stroke/TIA | Various | 23 | [9] |
| Cardiovascular Disease | Various | 5.5 - 60 | [4] |
| Stable Cardiovascular Disease | LTA (Arachidonic Acid & ADP) | 5.2 | [4] |
| Ischemic Stroke (Secondary Prophylaxis) | LTA (Collagen & Arachidonic Acid) | 20 | [16] |
| Diabetic Patients (≤100 mg aspirin) | Various | 23.6 | [11] |
| Diabetic Patients (101-325 mg aspirin) | Various | 12.3 | [11] |
Table 2: Comparison of Platelet Inhibition with this compound vs. Aspirin Monotherapy (AGATE Trial)
| Platelet Function Parameter | This compound vs. Aspirin | P-value | Reference |
| Closure Time (Day 15) | Significantly prolonged | 0.04 | [17] |
| Platelet/Endothelial Cell Adhesion Molecule-1 (PECAM-1) Expression | Diminished | 0.01 | [17] |
| Glycoprotein IIb (GPIIb) Antigen Expression | Diminished | 0.02 | [17] |
| Glycoprotein IIb/IIIa (GPIIb/IIIa) Activity | Diminished | 0.01 | [17] |
| CD63 Expression | Diminished | 0.03 | [17] |
| Protease Activated Receptor-1 (PAR-1) Inhibition | Significant inhibition | 0.01 | [17] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
-
Sample Preparation:
-
Collect whole blood into a 3.2% sodium citrate tube using a 21-gauge or larger needle.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes.
-
-
Instrument Setup:
-
Warm the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
-
Aggregation Assay:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.
-
Add a specific agonist to induce platelet aggregation. Common agonists and their typical final concentrations for assessing aspirin effect include:
-
Arachidonic Acid: 0.5 - 1.6 mM
-
ADP: 5 - 20 µM
-
Collagen: 1 - 5 µg/mL
-
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation from the aggregation curve.
-
For aspirin resistance testing with arachidonic acid, a residual aggregation of >20% is often considered indicative of resistance.
-
Protocol 2: Platelet Function Analyzer (PFA-100/200)
-
Sample Collection:
-
Collect whole blood into a 3.2% buffered sodium citrate tube, ensuring the tube is filled to the appropriate level.
-
Gently invert the tube 3-4 times to mix.
-
Keep the sample at room temperature and test within 4 hours of collection.
-
-
Instrument and Cartridge Preparation:
-
Allow the PFA test cartridges (Collagen/Epinephrine and/or Collagen/ADP) to reach room temperature before opening the foil pouch.
-
-
Running the Test:
-
Follow the on-screen instructions of the PFA-100/200 instrument.
-
The instrument will automatically aspirate 800 µL of the whole blood sample into the test cartridge.
-
-
Data Interpretation:
Protocol 3: VerifyNow® Aspirin Test
-
Sample Collection:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Allow the sample to rest at room temperature for a minimum of 30 minutes but no more than 4 hours before testing.
-
-
Test Procedure:
-
Turn on the VerifyNow instrument and allow it to complete its self-check.
-
Scan the barcode on the test cartridge.
-
Insert the blood collection tube into the instrument.
-
Follow the on-screen prompts to initiate the test. The instrument will automatically process the sample.
-
-
Result Interpretation:
Mandatory Visualizations
Caption: this compound dual antiplatelet mechanism.
Caption: Light Transmission Aggregometry workflow.
Caption: Troubleshooting this compound resistance logic.
References
- 1. pahealthwellness.com [pahealthwellness.com]
- 2. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 3. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 4. bchcicu.org [bchcicu.org]
- 5. Mechanism of the antiplatelet action of dipyridamole in whole blood: modulation of adenosine concentration and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipyridamole - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. High on treatment platelet reactivity to aspirin and clopidogrel in ischemic stroke: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Prevalence of high on-treatment platelet reactivity in diabetic patients treated with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 13. pbrainmd.wordpress.com [pbrainmd.wordpress.com]
- 14. labgids.be [labgids.be]
- 15. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 16. Prevalence of platelet nonresponsiveness to aspirin in patients treated for secondary stroke prophylaxis and in patients with recurrent ischemic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Magnitude and time course of platelet inhibition with this compound and Aspirin in patients after ischemic stroke: the this compound versus Aspirin Therapy Evaluation (AGATE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggrenox Clinical Trials - Headache Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing headache as a side effect in clinical trials involving Aggrenox (aspirin/extended-release dipyridamole).
Troubleshooting Guides
Issue: High Incidence of Participant-Reported Headaches Upon Trial Initiation
1. Initial Assessment:
-
Symptom Onset and Characteristics: Determine if the headache onset coincides with the initiation of this compound. Headaches are most common within the first month of treatment.[1][2] They are often described as a common side effect and are generally expected to be transient.[3][4]
-
Severity and Impact on Daily Activities: Use a standardized pain scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE) to grade the severity of the headache.[5] Assess if the headache is leading to non-compliance or consideration of withdrawal from the trial.
2. Mitigation Protocol:
-
Dose Titration: This is the primary recommended strategy to improve tolerance.[3][6]
-
Standard Titration Protocol: If a participant experiences intolerable headaches with the standard twice-daily dosing, switch to one capsule at bedtime with low-dose aspirin in the morning.[1][2] The standard twice-daily regimen should be resumed as soon as possible, typically within one week.[1][2]
-
Prophylactic Titration Protocol: For all participants, consider initiating treatment with a reduced dose. A clinical trial demonstrated that starting with this compound once daily before bed for a period (e.g., 10 days) before escalating to the twice-daily dose resulted in fewer headaches compared to starting with the regular dose.[5]
-
-
Participant Counseling: Educate participants that headaches are a common and often transient side effect of the dipyridamole component.[3] Informing them that the headache typically subsides within a week can improve adherence.[3]
-
Rescue Medication: While studies have shown that acetaminophen may not be more effective than placebo for treating these specific headaches, having a clear protocol for rescue medication is important for participant comfort and retention.[7] The high placebo response rate suggests the self-limiting nature of these headaches.[7]
Issue: Participant Dropout Due to Intolerable Headaches
1. Root Cause Analysis:
-
Review Dosing Regimen: Confirm whether a dose titration strategy was implemented at the start of treatment for the participant. A significant number of dropouts due to headache occur in the regular-dose groups compared to reduced-dose groups in clinical trials.[5]
-
Assess for Medication Overuse Headache (MOH): If participants are frequently using rescue medications for headaches, they may be at risk of developing MOH, which can worsen the headache.[8][9] MOH is defined as a headache occurring on 15 or more days per month for over three months in a patient with a pre-existing headache disorder, as a result of regular overuse of acute headache medication.[9]
2. Corrective and Preventive Actions (CAPA):
-
Implement a Standardized Dose Titration Protocol: For ongoing and future trials, mandate an initial dose titration for all participants as a preventive measure.
-
Develop a Headache Management Plan: This plan should be part of the trial protocol and include:
-
Clear instructions on dose modification for intolerable headaches.
-
Guidelines on the limited use of rescue medications to prevent MOH.[10]
-
A schedule for follow-up with participants experiencing headaches to monitor severity and duration.
-
-
Enhanced Participant Education: Provide participants with detailed information about the likelihood and transient nature of headaches, and the steps that will be taken to manage them.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of headaches associated with this compound? A1: The headache associated with this compound is primarily attributed to the extended-release dipyridamole component.[5] Dipyridamole has vasodilatory effects, which are thought to be the mechanism behind the headache.[11] It inhibits the uptake of adenosine into platelets and endothelial cells, leading to increased local concentrations of adenosine, which acts on platelet A2-receptors.[1]
Q2: How common is headache as a side effect in this compound trials? A2: Headache is one of the most frequently reported adverse reactions to this compound.[1][12] In some studies, the incidence of any grade of headache in the regular dose group was significantly higher (e.g., 38.8%) compared to a reduced dose or placebo group.[5]
Q3: What is the most effective strategy to mitigate this compound-induced headaches? A3: The most effective and recommended strategy is an initial dose titration.[3][5][6] Starting with a lower dose (e.g., one capsule at bedtime) and gradually increasing to the standard twice-daily dose has been shown to be better tolerated and result in fewer headaches.[1][2][5]
Q4: How long do the headaches typically last? A4: The headaches are most notable in the first month of treatment and tend to be transient, often subsiding within a week of continued treatment.[1][2][3]
Q5: Should we advise participants to take analgesics like acetaminophen or NSAIDs for the headache? A5: While it may seem intuitive, a study found that acetaminophen was no more effective than a placebo in treating headaches associated with the dipyridamole-aspirin combination.[7] The headaches were found to be self-limited with a high placebo response rate.[7] Furthermore, co-administration of NSAIDs with this compound can increase the risk of bleeding.[1] Therefore, routine use of analgesics should be approached with caution and a clear protocol.
Q6: Can frequent headaches in a trial lead to Medication Overuse Headache (MOH)? A6: Yes, if participants begin to overuse acute headache medications (either prescribed or over-the-counter) for more than 10-15 days per month, they are at risk of developing MOH.[8][9] This can lead to a cycle of worsening headaches.[13] It is crucial to counsel participants on the appropriate use of any rescue medications.
Data Presentation
Table 1: Incidence of Headache in a Randomized Trial of Different Dosing Regimens
| Treatment Group | Number of Participants (Intent-to-Treat) | Incidence of Headache (Any Grade) |
| Placebo | 46 | Lower than Regular Dose (p < 0.05) |
| Reduced Dose | 45 | Lower than Regular Dose (p < 0.05) |
| Regular Dose | 49 | 38.8% |
| Data adapted from a randomized, double-blind, placebo-controlled trial evaluating dosing regimens of ASA+MR-DP.[5] |
Table 2: Participant Discontinuation Due to Adverse Events in ESPS-2 Trial
| Treatment Group | Discontinuation Rate due to Adverse Events |
| This compound (ASA + ER-DP) | 25% |
| Extended-Release Dipyridamole (ER-DP) | 25% |
| Aspirin (ASA) | 19% |
| Placebo | 21% |
| Headache was a leading cause for discontinuation in the dipyridamole-containing arms.[1][3] |
Experimental Protocols
Protocol: Dose Titration for Headache Mitigation
1. Objective: To improve tolerance and reduce the incidence and severity of headache upon initiation of this compound treatment.
2. Population: All participants randomized to receive this compound.
3. Procedure:
- Days 1-7 (Initiation Phase): Participants are instructed to take one capsule of this compound (25 mg aspirin/200 mg extended-release dipyridamole) once daily at bedtime. They should also take a dose of low-dose aspirin (e.g., 81 mg) in the morning to maintain the antiplatelet effect of aspirin.[1][2][3]
- Day 8 onwards (Maintenance Phase): If the once-daily regimen is tolerated, participants should begin the standard dosing regimen of one this compound capsule twice daily (morning and evening).[1][2]
- Contingency for Intolerable Headache: If a participant develops an intolerable headache during the maintenance phase, they should revert to the initiation phase regimen for one week before attempting to resume the twice-daily dosing.[1][2]
4. Data Collection:
- Use a daily headache diary for the first month of treatment. The diary should capture the frequency, severity (using a 0-4 scale), and duration of any headaches.[5]
- Record all instances of dose modification and use of any rescue medications.
Protocol: Assessment of Headache Severity
1. Objective: To systematically quantify the severity of headaches reported by trial participants.
2. Methodology:
- Utilize the Cancer Therapy Evaluation Program, Common Toxicity Criteria (Version 2.0 or current version) for grading headache severity.[5]
- Grade 0: No headache.
- Grade 1: Mild headache.
- Grade 2: Moderate headache; limiting instrumental Activities of Daily Living (ADL).
- Grade 3: Severe headache; limiting self-care ADL.
- Grade 4: Disabling headache.
3. Calculation of Cumulative Headache Score:
- To quantify the overall burden of headache, a mean cumulative headache score can be calculated as follows:
- Mean Cumulated Headache = (Σ (Frequency × Intensity)) / (Occurrence Days × Study Days)[5]
- This provides a continuous variable for statistical comparison between treatment arms.
Visualizations
Caption: Dipyridamole's potential signaling pathway leading to headache.
Caption: Decision workflow for mitigating headache in this compound trials.
References
- 1. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. drugs.com [drugs.com]
- 3. hcplive.com [hcplive.com]
- 4. This compound (aspirin / dipyridamole): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 5. Dose titration to reduce dipyridamole-related headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipyridamole and headache--a pilot study of initial dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Frontiers | Medication overuse headache: a review of current evidence and management strategies [frontiersin.org]
- 9. Medication-Overuse Headache: Update on Management [mdpi.com]
- 10. Medication-Overuse Headache - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
Stability of Aggrenox in different laboratory storage conditions.
Technical Support Center: Stability of Aggrenox®
This guide provides detailed information for researchers, scientists, and drug development professionals on the stability of this compound (aspirin/extended-release dipyridamole) capsules in various laboratory settings. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What are the official recommended storage conditions for this compound capsules?
A1: this compound should be stored in its original, tightly closed container at room temperature, which is defined as 68°F to 77°F (20°C to 25°C).[1][2] It should be kept away from excess heat, moisture, and direct light.[2][3] Short-term exposure to temperatures between 59°F and 86°F (15°C and 30°C) is permissible, such as during transport.[1] It is critical to protect the capsules from moisture and high humidity.[4][5] Freezing should be avoided.[3]
Q2: How should this compound capsules be handled for experimental use?
A2: The capsules should be swallowed whole and should not be broken, crushed, or chewed, as this would damage the extended-release mechanism of the dipyridamole component.[3] For in vitro testing, the entire capsule content should be used to ensure the correct ratio of immediate-release aspirin to extended-release dipyridamole pellets.[6] Standard laboratory personal protective equipment, such as a lab coat and safety glasses, should be worn when handling the product.[7]
Q3: What are the primary degradation pathways for the active ingredients in this compound?
A3: The two active components, aspirin (acetylsalicylic acid) and dipyridamole, degrade via different pathways.
-
Aspirin: The primary degradation pathway for aspirin is hydrolysis.[5] In the presence of moisture, the acetyl ester group hydrolyzes to form salicylic acid and acetic acid.[5][8] This reaction is accelerated by increased temperature and humidity.[5]
-
Dipyridamole: Dipyridamole is more stable than aspirin but can degrade under forced conditions such as strong acid, base, or oxidation. While specific degradation products are not extensively detailed in the general literature, forced degradation studies confirm its breakdown under stress conditions, necessitating stability-indicating analytical methods.[6][9]
Q4: My stability-indicating HPLC analysis shows a new peak eluting near aspirin. What could it be?
A4: An additional peak, particularly in aged or improperly stored samples, is very likely to be salicylic acid, the primary hydrolysis product of aspirin.[8][10] To confirm, you can run a salicylic acid standard under the same chromatographic conditions. A stability-indicating method should be able to resolve aspirin, dipyridamole, and salicylic acid peaks effectively.[10]
Q5: How does humidity impact the stability of this compound?
A5: Humidity is a critical factor affecting the stability of this compound, primarily due to the moisture sensitivity of aspirin.[5] High humidity accelerates the hydrolysis of aspirin into salicylic acid, reducing the potency of this component and altering the product's specifications.[4][5] Therefore, storage in a cool, dry place is essential.[1][4]
Data Summary: Storage and Degradation
The following tables summarize the key storage conditions and degradation information for this compound.
Table 1: Recommended Laboratory Storage Conditions for this compound
| Parameter | Condition | Rationale & Notes | Source(s) |
| Temperature | Room Temperature: 20°C to 25°C (68°F to 77°F) | Optimal range for maintaining chemical and physical stability. | [1] |
| Short-Term Excursions | 15°C to 30°C (59°F to 86°F) | Permitted for short durations (e.g., shipping). Avoid prolonged exposure to extremes. | [1][7] |
| Humidity | Store in a dry place. | Aspirin component is highly susceptible to hydrolysis. Keep container tightly closed. | [4][5][7] |
| Light | Protect from direct light. | Standard practice to prevent potential photodegradation. | [3][7] |
| Container | Original, tightly closed container. | Protects from moisture and light. | [2][3] |
Table 2: Primary Degradation Profile
| Active Ingredient | Primary Pathway | Key Degradant | Major Stress Factors |
| Aspirin | Hydrolysis | Salicylic Acid | High Humidity, High Temperature |
| Dipyridamole | Hydrolysis, Oxidation | Various | Strong Acid/Base, Oxidizing Agents |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of aspirin and dipyridamole, as well as the primary aspirin degradant, salicylic acid. The method is adapted from published literature.[6][10][11]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector.
-
C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Reference standards: Aspirin, Dipyridamole, Salicylic Acid.
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium Dihydrogen Phosphate or Orthophosphoric Acid, Water (HPLC grade).
2. Chromatographic Conditions:
| Parameter | Condition | Notes |
| Mobile Phase | Mixture of aqueous buffer and organic solvent (e.g., Phosphate Buffer pH 2.5 : Methanol (55:45 v/v)). | Ensure mobile phase is filtered and degassed before use. Isocratic elution is common.[6] |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | A C8 column may provide optimal separation.[6] |
| Flow Rate | 1.0 - 1.2 mL/min | Adjust as needed to achieve optimal resolution and run time.[6][11] |
| Detection Wavelength | 230 nm or 227 nm | A good compromise wavelength for detecting both aspirin and dipyridamole.[6][11] |
| Injection Volume | 10 - 20 µL | |
| Column Temperature | Ambient or controlled (e.g., 35°C) | A controlled temperature ensures run-to-run reproducibility.[9] |
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve reference standards in a suitable diluent (e.g., methanol or mobile phase) to prepare individual stock solutions.
-
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution with concentrations relevant to the capsule dosage (e.g., 25 µg/mL aspirin and 200 µg/mL dipyridamole).
-
Sample Preparation:
-
Carefully open one this compound capsule and transfer the entire contents (aspirin tablet and dipyridamole pellets) into a volumetric flask.
-
Add a portion of the diluent and sonicate to dissolve the aspirin and begin extraction of the dipyridamole.
-
Allow the flask to reach room temperature, then dilute to volume with the diluent.
-
Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the working standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time, peak area reproducibility, and resolution).
-
Inject the prepared sample solutions.
-
After the sequence, inject a standard solution to confirm system stability.
5. Data Analysis:
-
Identify the peaks for aspirin, salicylic acid, and dipyridamole based on the retention times from the standard chromatogram.
-
Calculate the amount of each analyte in the sample using the peak areas and the concentration of the working standard.
-
In a stability study, compare the results to the initial (T=0) sample to determine the percentage of active ingredient remaining and the increase in degradation products.
Visualizations and Diagrams
Signaling Pathways
Caption: Antiplatelet mechanisms of action for aspirin and dipyridamole.
Experimental Workflow
Caption: General experimental workflow for an this compound stability study.
Troubleshooting Guide
Caption: Troubleshooting flowchart for common HPLC analysis issues.
References
- 1. Aspirin/Dipyridamole (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. safemedication.com [safemedication.com]
- 3. Aspirin and dipyridamole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Combined dipyridamole and aspirin pellet formulation for improved oral drug delivery. Part 2: In-vivo evaluation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. slaterunpharma.com [slaterunpharma.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academicjournals.org [academicjournals.org]
Validation & Comparative
Aggrenox vs. Clopidogrel: A Comparative Analysis of Efficacy in Stroke Prevention
In the landscape of secondary stroke prevention, the choice between antiplatelet agents is a critical decision for clinicians. This guide provides a detailed comparison of two commonly prescribed treatments: Aggrenox, a fixed-dose combination of aspirin and extended-release dipyridamole, and clopidogrel, a P2Y12 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative efficacy, safety, and mechanistic underpinnings of these therapies, supported by data from pivotal clinical trials.
Comparative Efficacy and Safety
The clinical evidence for comparing this compound and clopidogrel is primarily derived from large-scale, randomized controlled trials. The Prevention Regimen For Effectively Avoiding Second Strokes (PRoFESS) trial stands as the most direct and extensive comparison. In addition to PRoFESS, the Clopidogrel versus Aspirin in Patients at Risk of Ischaemic Events (CAPRIE) and the European Stroke Prevention Study 2 (ESPS-2) provide essential context for the individual efficacy of clopidogrel and the components of this compound, respectively.
Key Clinical Trial Outcomes
| Trial | Comparison | Primary Efficacy Outcome | Key Findings | Major Bleeding Events |
| PRoFESS | This compound (Aspirin 25mg/Dipyridamole 200mg BID) vs. Clopidogrel (75mg QD) | Recurrent Stroke | No significant difference in the rate of recurrent stroke. This compound: 9.0%, Clopidogrel: 8.8% (HR 1.01, 95% CI 0.92-1.11).[1] | This compound showed a slightly higher rate of major hemorrhagic events (4.1%) compared to clopidogrel (3.6%), a difference that was of borderline statistical significance.[1] |
| CAPRIE | Clopidogrel (75mg QD) vs. Aspirin (325mg QD) | Composite of Ischemic Stroke, Myocardial Infarction, or Vascular Death | Clopidogrel was modestly more effective than aspirin, with a relative risk reduction of 8.7% (p=0.043).[2][3][4] | Clopidogrel was associated with a lower incidence of gastrointestinal hemorrhage compared to aspirin (1.99% vs. 2.66%, p < 0.002).[2] |
| ESPS-2 | Aspirin (25mg BID) + Dipyridamole (200mg BID) vs. Aspirin alone vs. Dipyridamole alone vs. Placebo | Stroke | The combination of aspirin and dipyridamole was superior to aspirin alone in reducing the risk of stroke.[5][6] | Bleeding events were more frequent in the groups containing aspirin.[5][7] |
Experimental Protocols of Key Trials
Understanding the methodologies of these landmark trials is crucial for interpreting their findings accurately.
PRoFESS Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, 2x2 factorial trial.[2][8]
-
Patient Population: Included over 20,000 patients who had an ischemic stroke within the last 120 days.[2][8] Patients were required to be clinically stable.
-
Inclusion Criteria: Patients aged 50 years or older with a qualifying ischemic stroke.
-
Exclusion Criteria: Patients with a hemorrhagic stroke, a cardiac source of embolism requiring anticoagulation, or a contraindication to the study medications.
-
Intervention: Patients were randomized to receive either this compound (25 mg aspirin and 200 mg extended-release dipyridamole twice daily) or clopidogrel (75 mg once daily).[1]
-
Primary Endpoint: The primary outcome was the first recurrence of stroke.[2]
-
Secondary Endpoints: A composite of stroke, myocardial infarction, or death from vascular causes.[2]
-
Randomization and Blinding: Patients were randomly assigned to treatment groups in a double-blind fashion, with a double-dummy technique to maintain blinding.
CAPRIE Trial Protocol
-
Study Design: A randomized, blinded, international trial.[9]
-
Patient Population: Enrolled 19,185 patients with a recent ischemic stroke, recent myocardial infarction, or symptomatic peripheral arterial disease.[9]
-
Inclusion Criteria: Patients with clinical manifestations of atherosclerosis.
-
Exclusion Criteria: Patients with contraindications to aspirin or clopidogrel, or those requiring long-term anticoagulation.
-
Intervention: Patients were randomized to receive either clopidogrel (75 mg once daily) or aspirin (325 mg once daily).[2][9]
-
Primary Endpoint: A composite of ischemic stroke, myocardial infarction, or vascular death.[2]
-
Follow-up: The follow-up period ranged from one to three years.[2]
ESPS-2 Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial design.[3]
-
Patient Population: Included 6,602 patients who had experienced a transient ischemic attack or ischemic stroke within the previous three months.[7][10]
-
Intervention: Patients were randomized to one of four groups: aspirin (25 mg twice daily) plus extended-release dipyridamole (200 mg twice daily), aspirin alone, dipyridamole alone, or placebo.[7]
-
Primary Endpoint: The primary outcome was the occurrence of stroke.[7]
-
Secondary Endpoints: Included a composite of stroke or death.[7]
Signaling Pathways and Mechanisms of Action
The antiplatelet effects of this compound and clopidogrel are achieved through distinct signaling pathways.
Mechanism of Action: this compound
This compound combines two agents with different mechanisms:
-
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets.[10][11] This blockage prevents the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[10][11][12]
-
Dipyridamole: Acts as a phosphodiesterase (PDE) inhibitor, increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9][13] Elevated cAMP levels inhibit platelet activation. Dipyridamole also inhibits the cellular reuptake of adenosine, which can further increase cAMP and induce vasodilation.[13][14]
Mechanism of Action: Clopidogrel
Clopidogrel is a prodrug that requires metabolic activation in the liver, primarily by the cytochrome P450 enzyme CYP2C19.[15] Its active metabolite then irreversibly binds to the P2Y12 subtype of the ADP receptor on the platelet surface.[15] This binding prevents ADP from activating the glycoprotein IIb/IIIa receptor complex, which is a crucial step in platelet aggregation.
Experimental Workflow of the PRoFESS Trial
The PRoFESS trial's design was pivotal in directly comparing the two therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rationale, design and baseline data of a randomized, double-blind, controlled trial comparing two antithrombotic regimens (a fixed-dose combination of extended-release dipyridamole plus ASA with clopidogrel) and telmisartan versus placebo in patients with strokes: the Prevention Regimen for Effectively Avoiding Second Strokes Trial (PRoFESS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. Second European Stroke Prevention Study. ESPS-2 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PRoFESS trial: future impact on secondary stroke prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clopidogrel versus aspirin in patients at risk of ischaemic events - American College of Cardiology [acc.org]
- 8. Prevention Regimen for Effectively Avoiding Second Strokes – The PRoFESS™ Trial | European Society of Hypertension [eshonline.org]
- 9. A randomised, blinded, trial of clopidogrel versus aspirin in patients at risk of ischaemic events (CAPRIE). CAPRIE Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. European Stroke Prevention Study 2 - American College of Cardiology [acc.org]
- 11. CAPRIE (Clopidogrel versus Aspirin in Patients at Risk of Ischemic Events) [ciplamed.com]
- 12. Second European Stroke Prevention Study: antiplatelet therapy is effective regardless of age. ESPS2 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. login.medscape.com [login.medscape.com]
- 14. Impact of smoking on long-term outcomes in patients with atherosclerotic vascular disease treated with aspirin or clopidogrel: insights from the CAPRIE trial (Clopidogrel Versus Aspirin in Patients at Risk of Ischemic Events) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
Aggrenox vs. Aspirin Monotherapy: A Head-to-Head Clinical Trial Comparison for Secondary Stroke Prevention
For researchers, scientists, and drug development professionals navigating the landscape of antiplatelet therapy for secondary stroke prevention, a clear understanding of the comparative efficacy and safety of available treatments is paramount. This guide provides an objective, data-driven comparison of Aggrenox (a fixed-dose combination of aspirin and extended-release dipyridamole) and aspirin monotherapy, drawing upon evidence from landmark head-to-head clinical trials.
Executive Summary
Two pivotal clinical trials, the European Stroke Prevention Study 2 (ESPS-2) and the European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT), have directly compared the efficacy of this compound (or its components administered together) with aspirin monotherapy in patients with a history of ischemic stroke or transient ischemic attack (TIA). The collective evidence from these trials demonstrates that the combination therapy is more effective than aspirin alone in reducing the risk of recurrent stroke. However, this increased efficacy is associated with a higher incidence of certain side effects, particularly headache, which can lead to treatment discontinuation.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from the ESPS-2 and ESPRIT trials, offering a clear comparison of the performance of this compound and aspirin monotherapy.
Table 1: Efficacy Outcomes in the ESPS-2 Trial
| Outcome | Placebo (n=1649) | Aspirin 50mg daily (n=1649) | Dipyridamole 400mg daily (n=1654) | This compound (Aspirin 50mg + Dipyridamole 400mg) (n=1650) |
| Stroke | 15.8% | 12.9% | 13.2% | 9.9%[1] |
| Death | 12.3% | 10.9% | 11.4% | 11.2%[1] |
| Stroke or Death | 23.0% | 19.9% | 19.4% | 17.4%[1] |
Data presented as the percentage of patients experiencing the event over a 2-year follow-up period.
In the ESPS-2 trial, the combination of aspirin and dipyridamole resulted in a 37% relative risk reduction for stroke compared to placebo[2]. Compared to aspirin alone, the combination therapy demonstrated a statistically significant further reduction in stroke risk[2].
Table 2: Safety Outcomes in the ESPS-2 Trial
| Adverse Event | Placebo (n=1649) | Aspirin 50mg daily (n=1649) | Dipyridamole 400mg daily (n=1654) | This compound (Aspirin 50mg + Dipyridamole 400mg) (n=1650) |
| Any Bleeding | 4.5% | 8.2% | 4.7% | 8.7%[1] |
| Gastrointestinal Bleeding | 1.6% | 3.2% | 1.8% | 3.6% |
Data presented as the percentage of patients experiencing the event.
Bleeding events were more frequent in the groups receiving aspirin[1].
Table 3: Efficacy Outcomes in the ESPRIT Trial
| Outcome | Aspirin Alone (30-325mg daily) (n=1376) | Aspirin (30-325mg daily) + Dipyridamole (400mg daily) (n=1363) | Hazard Ratio (95% CI) |
| Composite of vascular death, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication | 16% | 13% | 0.80 (0.66-0.98)[3] |
| Vascular death, stroke, or myocardial infarction (Meta-analysis including ESPRIT) | - | - | 0.82 (0.74-0.91)[3] |
Data presented as the percentage of patients experiencing the primary outcome event over a mean follow-up of 3.5 years.
The ESPRIT trial confirmed the superiority of the combination therapy over aspirin monotherapy for the secondary prevention of vascular events[3][4].
Table 4: Treatment Discontinuation in the ESPRIT Trial
| Reason for Discontinuation | Aspirin Alone (n=1376) | Aspirin + Dipyridamole (n=1363) |
| Total Discontinuations | 184 (13%) | 470 (34%)[4] |
| Headache | - | Major reason for discontinuation |
Patients receiving the combination of aspirin and dipyridamole were significantly more likely to discontinue treatment, primarily due to headache[3].
Experimental Protocols
A detailed understanding of the methodologies employed in these key clinical trials is crucial for a critical appraisal of the evidence.
ESPS-2 (European Stroke Prevention Study 2)
-
Study Design: A randomized, double-blind, placebo-controlled, 2x2 factorial trial conducted at 59 sites in 13 countries[2].
-
Patient Population: 6,602 patients who had experienced a transient ischemic attack (TIA) or a completed ischemic stroke within the three months prior to enrollment[1][2].
-
Inclusion Criteria: Patients over 18 years of age with a qualifying TIA or ischemic stroke.
-
Exclusion Criteria: History of peptic ulcer or gastrointestinal bleeding, hypersensitivity to study medications, bleeding disorders, or a requirement for ongoing aspirin or anticoagulant therapy[1].
-
Interventions: Patients were randomized to one of four groups:
-
Aspirin (25 mg twice daily)
-
Modified-release dipyridamole (200 mg twice daily)
-
Combination of aspirin (25 mg twice daily) and modified-release dipyridamole (200 mg twice daily)
-
Placebo[2]
-
-
Primary Endpoints: The primary endpoints were the time to first stroke, death from any cause, or the composite of stroke or death[2].
-
Follow-up: Patients were followed for two years[2].
-
Statistical Analysis: The primary analysis was based on a factorial design to assess the individual and combined effects of aspirin and dipyridamole. Pairwise comparisons between treatment groups were also performed.
ESPRIT (European/Australasian Stroke Prevention in Reversible Ischaemia Trial)
-
Study Design: An open-label, randomized controlled trial with blinded outcome assessment[3].
-
Patient Population: 2,739 patients who had a TIA or minor ischemic stroke of presumed arterial origin within the preceding six months[3][4].
-
Inclusion Criteria: Patients with a qualifying TIA or minor stroke.
-
Exclusion Criteria: Indications for or contraindications to any of the study medications, including a high bleeding risk.
-
Interventions: Patients were randomized to receive either:
-
Aspirin (30-325 mg daily, physician's choice of dose)
-
Aspirin (30-325 mg daily) plus dipyridamole (200 mg twice daily)[3]
-
-
Primary Endpoint: The primary outcome was a composite of death from all vascular causes, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication, whichever occurred first[3][4].
-
Follow-up: The mean follow-up period was 3.5 years[3].
-
Statistical Analysis: The primary analysis was by intention-to-treat.
Mandatory Visualization
Signaling Pathway of this compound's Antiplatelet Effect
The enhanced antiplatelet effect of this compound stems from the complementary mechanisms of its two components, aspirin and dipyridamole.
Caption: Dual mechanism of this compound's antiplatelet action.
Experimental Workflow of the ESPS-2 Trial
The following diagram illustrates the patient journey and key stages of the ESPS-2 clinical trial.
Caption: ESPS-2 clinical trial workflow.
Experimental Workflow of the ESPRIT Trial
This diagram outlines the key phases of the ESPRIT clinical trial.
Caption: ESPRIT clinical trial workflow.
References
- 1. European Stroke Prevention Study 2 - American College of Cardiology [acc.org]
- 2. European Stroke Prevention Study. 2. Dipyridamole and acetylsalicylic acid in the secondary prevention of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin plus dipyridamole versus aspirin alone after cerebral ischaemia of arterial origin (ESPRIT): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
Validating the neuroprotective effects of Aggrenox beyond antiplatelet activity.
A Comparative Guide for Researchers and Drug Development Professionals
Aggrenox, a combination of extended-release dipyridamole and low-dose aspirin, is a widely prescribed antiplatelet therapy for the secondary prevention of stroke. While its efficacy in inhibiting platelet aggregation is well-established, a growing body of evidence suggests that its neuroprotective effects extend beyond this primary mechanism. This guide provides a comprehensive comparison of this compound's neuroprotective properties against its individual components and other neuroprotective agents, supported by experimental data and detailed methodologies.
Non-Antiplatelet Neuroprotective Mechanisms of this compound
The neuroprotective effects of this compound, independent of its antiplatelet activity, are primarily attributed to its dipyridamole component. These mechanisms include potent antioxidant and anti-inflammatory actions, as well as the modulation of crucial signaling pathways.
1. Antioxidant Properties: Dipyridamole has been shown to exhibit significant antioxidant effects, mitigating the oxidative stress that plays a crucial role in neuronal damage following ischemic events.[1] This is achieved through the scavenging of free radicals and the reduction of lipid peroxidation.[1]
2. Anti-inflammatory Effects: Inflammation is a key contributor to secondary brain injury after a stroke. Dipyridamole can ameliorate inflammatory responses in brain endothelial cells by reducing the expression of adhesion molecules like ICAM-1 and VCAM-1, and decreasing the levels of matrix metalloproteinase-9 (MMP-9), an enzyme involved in blood-brain barrier breakdown.
3. Adenosine Pathway Modulation: Dipyridamole inhibits the reuptake of adenosine by red blood cells and endothelial cells, leading to increased extracellular adenosine concentrations.[2] Adenosine, acting through its A2A receptors, can have neuroprotective effects.[3][4]
4. Nitric Oxide (NO) Pathway Enhancement: Dipyridamole can enhance the effects of nitric oxide (NO), a key signaling molecule in the vasculature with neuroprotective properties. This is achieved by inhibiting phosphodiesterase, leading to increased levels of cyclic guanosine monophosphate (cGMP), a downstream messenger of NO.[5][6]
Aspirin, the other component of this compound, also exhibits neuroprotective effects that are not solely dependent on its antiplatelet actions. These include the inhibition of glutamate release, a key excitotoxic neurotransmitter, and the modulation of inflammatory pathways.
Comparative Analysis of Neuroprotective Effects
To provide a clear comparison, the following tables summarize quantitative data from various studies assessing the neuroprotective and related biomarker effects of this compound, its components, and alternative agents.
Table 1: Comparison of this compound and Aspirin on Neuroprotective Biomarkers
| Biomarker | This compound | Aspirin (81 mg) | Key Findings | Reference |
| Plasma eNOS | Increased | Increased | Both treatments similarly increased plasma eNOS activity, suggesting a positive effect on endothelial function. | [7] |
| Oxidized LDL (oxLDL) | Inhibited (late) | Static | This compound showed a late inhibitory effect on oxLDL levels, a marker of oxidative stress, which was not observed with aspirin alone. | [7] |
Table 2: Effects of Dipyridamole on Markers of Inflammation and Oxidative Stress
| Marker | Treatment | Effect | Experimental Model | Reference |
| ICAM-1 | Dipyridamole (1-5 µM) | Attenuated TNFα-induced increase | Human Brain Endothelial Cells | |
| VCAM-1 | Dipyridamole (1-5 µM) | No significant effect on TNFα-induced increase | Human Brain Endothelial Cells | |
| MMP-9 | Dipyridamole (1-5 µM) | Attenuated TNFα-induced increase and OGD-induced release | Human Brain Endothelial Cells | |
| Malondialdehyde (MDA) | Aspirin (60 mg/kg) | Reduced | Rat Focal Cerebral Ischemia-Reperfusion | [8] |
| Superoxide Dismutase (SOD) | Aspirin (60 mg/kg) | No significant effect | Rat Focal Cerebral Ischemia-Reperfusion | [8] |
Table 3: Comparison with Other Neuroprotective Agents
| Agent | Proposed Mechanism of Action | Key Experimental Findings | Reference |
| Citicoline | Membrane stabilization, reduces oxidative stress, anti-apoptotic | Improved functional recovery in some clinical trials.[9] | [1][9][10][11][12] |
| Cerebrolysin | Neurotrophic and neuroprotective effects | Some studies show improved neurological outcomes, but meta-analyses are inconclusive.[13][14][15][16][17] | [13][14][15][16][17] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the non-antiplatelet neuroprotective effects of this compound.
References
- 1. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Dipyridamole in the treatment of schizophrenia: adenosine-dopamine receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyurea induces the eNOS-cGMP pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP and nitric oxide modulate thrombin-induced endothelial permeability. Regulation via different pathways in human aortic and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and aspirin on plasma endothelial nitric oxide synthase and oxidised low-density lipoproteins in patients after ischaemic stroke. The this compound versus aspirin therapy evaluation (AGATE) biomarker substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Performing Permanent Distal Middle Cerebral with Common Carotid Artery Occlusion in Aged Rats to Study Cortical Ischemia with Sustained Disability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues | springermedizin.de [springermedizin.de]
- 12. ahajournals.org [ahajournals.org]
- 13. [PDF] Cerebrolysin for functional recovery in patients with acute ischemic stroke: a meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 14. Cerebrolysin and Recovery After Stroke (CARS): A Randomized, Placebo-Controlled, Double-Blind, Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of Cerebrolysin treatment in early recovery after acute ischemic stroke: a randomized, placebo-controlled, double-blinded, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. mdpi.com [mdpi.com]
Aggrenox in Secondary Stroke Prevention: A Comparative Meta-Analysis of Clinical Trials
For Immediate Release
In the landscape of secondary stroke prevention, the combination of low-dose aspirin and extended-release dipyridamole, marketed as Aggrenox, has been a cornerstone of therapy. This guide provides a meta-analysis of pivotal clinical trials, offering an objective comparison of this compound against other antiplatelet agents for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols of key trials, present quantitative data in comparative tables, and visualize relevant biological pathways and analytical workflows.
Comparative Efficacy and Safety from Landmark Clinical Trials
The efficacy and safety of this compound for secondary stroke prevention have been established in several large-scale clinical trials. The most notable of these are the second European Stroke Prevention Study (ESPS-2), the European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT), and the Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS) trial. These studies have compared this compound (aspirin/extended-release dipyridamole) to aspirin alone, clopidogrel, and placebo.
Key Efficacy Outcomes
A meta-analysis of these trials demonstrates that this compound is more effective than aspirin alone in reducing the risk of recurrent stroke. In the ESPS-2 trial, the combination therapy reduced the risk of stroke by 37% compared to placebo, while aspirin alone led to an 18.1% reduction.[1] The ESPRIT trial also showed a significant benefit of the combination therapy over aspirin monotherapy.[2] When compared to clopidogrel in the PRoFESS trial, this compound showed a similar rate of recurrent stroke (9.0% for this compound vs. 8.8% for clopidogrel), failing to meet the non-inferiority margin.[3][4]
Key Safety Outcomes: Bleeding Events
A critical consideration in antiplatelet therapy is the risk of bleeding. The ESPS-2 trial reported that bleeding events were more frequent in the groups receiving aspirin (8.2% for aspirin alone and 8.7% for the combination) compared to those not receiving aspirin (4.5% for placebo and 4.7% for dipyridamole alone).[5] The PRoFESS trial found a higher incidence of major hemorrhagic events with this compound (4.1%) compared to clopidogrel (3.6%).[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the ESPS-2, ESPRIT, and PRoFESS clinical trials, providing a direct comparison of the different treatment regimens.
Table 1: Efficacy and Safety Outcomes in the ESPS-2 Trial (2-year follow-up)
| Outcome | Placebo | Aspirin (50 mg/day) | Dipyridamole (400 mg/day) | This compound (Aspirin/Dipyridamole) |
| Stroke | 15.8% | 12.9% | 13.2% | 9.9% |
| Death | 12.3% | 10.9% | 11.4% | 11.2% |
| Stroke or Death | 23.0% | 19.9% | 19.4% | 17.4% |
| Bleeding Events | 4.5% | 8.2% | 4.7% | 8.7% |
Source: European Stroke Prevention Study 2 (ESPS-2)[1][5]
Table 2: Efficacy and Safety Outcomes in the PRoFESS Trial (mean 2.5-year follow-up)
| Outcome | Clopidogrel (75 mg/day) | This compound (Aspirin 25mg/ER-DP 200mg bid) | Hazard Ratio (95% CI) | p-value |
| Recurrent Stroke | 8.8% | 9.0% | 1.01 (0.92-1.11) | 0.84 |
| Major Hemorrhagic Event | 3.6% | 4.1% | 1.15 (1.00-1.32) | 0.06 |
| Intracranial Hemorrhage | 1.0% | 1.4% | 1.42 (1.11-1.83) | 0.006 |
| Composite of Stroke, MI, or Vascular Death | 13.1% | 13.1% | 0.99 (0.92-1.07) | 0.80 |
Source: Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS) Trial[3][4][6]
Experimental Protocols of Key Clinical Trials
A clear understanding of the methodologies employed in these trials is crucial for interpreting their results.
The Second European Stroke Prevention Study (ESPS-2)
-
Objective: To assess the efficacy and safety of low-dose aspirin, sustained-release dipyridamole, and their combination for the secondary prevention of ischemic stroke.[1]
-
Study Design: A randomized, double-blind, placebo-controlled, 2x2 factorial trial.[1]
-
Participants: 6,602 patients with a recent history of transient ischemic attack (TIA) or ischemic stroke.
-
Interventions: Patients were randomized to one of four groups:
-
Aspirin (25 mg twice daily)
-
Extended-release dipyridamole (200 mg twice daily)
-
Combination of aspirin and extended-release dipyridamole
-
Placebo
-
-
Primary Endpoints: The primary outcomes were the first occurrence of stroke or the combination of stroke or death within two years of randomization.[1]
The European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT)
-
Objective: To compare the efficacy and safety of aspirin alone, the combination of aspirin and dipyridamole, and oral anticoagulants for the secondary prevention of vascular events after a TIA or minor ischemic stroke.[7]
-
Study Design: A randomized, open-label trial with blinded outcome assessment.
-
Participants: Patients who had a TIA or minor ischemic stroke of presumed arterial origin within the previous six months.
-
Interventions: Patients were randomized to:
-
Aspirin (30-325 mg daily)
-
Aspirin (30-325 mg daily) plus dipyridamole (200 mg twice daily)
-
Oral anticoagulants (target INR 2.0-3.0)
-
-
Primary Endpoint: The primary composite outcome was death from all vascular causes, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication.[7]
The Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS) Trial
-
Objective: To determine whether this compound is non-inferior to clopidogrel and whether telmisartan is superior to placebo in preventing recurrent stroke.[4]
-
Study Design: A multicenter, randomized, double-blind, 2x2 factorial trial.[4]
-
Participants: 20,332 patients with a recent ischemic stroke.[3]
-
Interventions: Patients were randomized to:
-
This compound (aspirin 25 mg/extended-release dipyridamole 200 mg) twice daily
-
Clopidogrel (75 mg) once daily And also to:
-
Telmisartan (80 mg) once daily
-
Placebo
-
-
Primary Endpoint: The primary outcome was the first recurrence of stroke.[3]
Visualizing Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of the antiplatelet agents and the workflow of a meta-analysis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. New developments in secondary stroke prevention: impact of the European/Australasian Stroke Prevention in Reversible Ischemia Trial (ESPRIT) on clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.com [clinician.com]
- 4. Prevention Regimen for Effectively Avoiding Second Strokes - American College of Cardiology [acc.org]
- 5. European Stroke Prevention Study 2 - American College of Cardiology [acc.org]
- 6. PROFESS trial published [medscape.com]
- 7. Design of ESPRIT: an international randomized trial for secondary prevention after non-disabling cerebral ischaemia of arterial origin. European/Australian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT) group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Aggrenox and Other Antiplatelet Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of Aggrenox (a fixed-dose combination of extended-release dipyridamole and aspirin) and other commonly used antiplatelet agents. This analysis is supported by data from key clinical trials, with detailed methodologies and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
The selection of an antiplatelet agent for the secondary prevention of stroke involves a critical balance between efficacy and safety. This compound, a combination of aspirin and extended-release dipyridamole, has demonstrated efficacy in reducing the risk of stroke.[1][2][3][4][5] However, its safety profile, particularly concerning bleeding and other adverse events, warrants a thorough comparison with other standard antiplatelet therapies such as clopidogrel and aspirin monotherapy. This guide synthesizes data from major clinical trials to provide a comprehensive overview of the comparative safety of these agents.
Mechanism of Action: A Synergistic Approach
This compound's antithrombotic effect is a result of the additive antiplatelet actions of its two components: aspirin and dipyridamole.[1][3][6]
-
Aspirin: Irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the synthesis of thromboxane A2, a potent inducer of platelet aggregation.[5]
-
Dipyridamole: Inhibits the uptake of adenosine by platelets, which leads to an increase in local adenosine concentrations. Adenosine then acts on platelet A2-receptors, stimulating adenylate cyclase and increasing cyclic-3',5'-adenosine monophosphate (cAMP) levels, which in turn inhibits platelet aggregation. Dipyridamole also inhibits phosphodiesterase (PDE), further contributing to increased cAMP levels.[6]
The combination of these two mechanisms provides a multi-faceted inhibition of platelet activation.[4][7]
References
- 1. drugs.com [drugs.com]
- 2. Aspirin/Dipyridamole (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. This compound (Aspirin, Extended-Release Dipyridamole Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. This compound: a fixed-dose combination of aspirin and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
Aggrenox vs. Generic Aspirin: A Cost-Effectiveness Analysis for Secondary Stroke Prevention
A comprehensive review of the economic and clinical evidence comparing Aggrenox (aspirin/extended-release dipyridamole) and generic aspirin for the secondary prevention of ischemic stroke. This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the two therapeutic options, supported by clinical trial data and pharmacoeconomic modeling.
Executive Summary
The combination therapy of aspirin and extended-release dipyridamole, marketed as this compound, has demonstrated superior efficacy in reducing the risk of recurrent stroke compared to aspirin monotherapy in landmark clinical trials. However, the higher acquisition cost of this compound necessitates a thorough cost-effectiveness analysis to determine its overall value in a healthcare setting. This guide synthesizes the available evidence on clinical effectiveness, costs, and economic evaluations, presenting a detailed comparison to inform research and clinical decision-making.
Data Presentation: Clinical Efficacy and Economic Inputs
The following tables summarize the key quantitative data from pivotal clinical trials and economic analyses. These data form the basis of cost-effectiveness models comparing this compound and generic aspirin.
Table 1: Clinical Efficacy in Secondary Stroke Prevention (Key Clinical Trials)
| Clinical Trial | Treatment Group | Number of Patients | Primary Outcome | Stroke Recurrence Rate | Hazard Ratio (95% CI) vs. Aspirin |
| ESPS-2 | This compound (ASA 25mg/ER-DP 200mg BID) | 1,650 | Stroke | 9.9% | 0.77 (0.62 - 0.95) |
| Aspirin (25mg BID) | 1,649 | Stroke | 12.9% | - | |
| ESPRIT | Aspirin + Dipyridamole (ASA 30-325mg QD, DP 200mg BID) | 1,363 | Vascular death, non-fatal stroke, non-fatal MI, or major bleeding | 13% | 0.80 (0.66 - 0.98) |
| Aspirin alone (30-325mg QD) | 1,376 | Vascular death, non-fatal stroke, non-fatal MI, or major bleeding | 16% | - | |
| PRoFESS | This compound (ASA 25mg/ER-DP 200mg BID) | 10,181 | Recurrent Stroke | 9.0% | 1.01 (0.92 - 1.11) vs. Clopidogrel |
| Clopidogrel (75mg QD) | 10,151 | Recurrent Stroke | 8.8% | - |
Note: The PRoFESS trial compared this compound to clopidogrel, not directly to aspirin alone in a head-to-head manner for the primary endpoint.
Table 2: Economic Inputs for Cost-Effectiveness Models
| Parameter | Estimated Value (USD) | Source |
| Drug Costs | ||
| This compound (brand) | ~$500 - $600 (per 60 capsules) | Pharmacy Price Data (2025) |
| Aspirin/Dipyridamole (generic) | ~$115 - $223 (per 60 capsules)[1][2] | GoodRx, Drugs.com (2025)[1][2] |
| Aspirin (generic) | ~$5 - $10 (per 100 tablets)[3] | Pharmacy Price Data (2025) |
| Event Costs | ||
| Acute Ischemic Stroke (initial hospitalization) | ~$20,000 - $50,000 | Healthcare Cost and Utilization Project (HCUP) |
| Long-term Stroke Care (annual) | ~$40,000 | Medical Expenditure Panel Survey (MEPS) |
| Lifetime Cost of Ischemic Stroke | ~$140,000[4][5] | American Stroke Association[4][5] |
| Utility Values (for QALYs) | ||
| No Stroke (perfect health) | 1.0 | Standard Assumption |
| Minor Stroke | 0.65 - 0.90 | Published Literature |
| Major Stroke | 0.30 - 0.50 | Published Literature |
| Post-Stroke (stable) | 0.75 - 0.85 | Published Literature |
Experimental Protocols
The cost-effectiveness of this compound is typically evaluated using state-transition Markov models. These models simulate the long-term clinical and economic outcomes for a cohort of patients with a history of ischemic stroke.
A typical Markov model for this analysis includes the following health states:
-
Well (post-stroke): Patients in this state are alive and have not experienced a recurrent stroke.
-
Minor Recurrent Stroke: Patients who have experienced a non-disabling recurrent ischemic stroke.
-
Major Recurrent Stroke: Patients who have experienced a disabling recurrent ischemic stroke.
-
Death: An absorbing state representing death from any cause.
Patients transition between these health states over time based on probabilities derived from clinical trial data (e.g., ESPS-2 and ESPRIT). The model accrues costs and quality-adjusted life-years (QALYs) in each state. The primary outcome of the model is the Incremental Cost-Effectiveness Ratio (ICER), which represents the additional cost per QALY gained with one treatment compared to another.
The following diagram illustrates the general workflow of such a cost-effectiveness analysis.
Signaling Pathways
The enhanced efficacy of this compound over aspirin alone is attributed to the complementary antiplatelet mechanisms of its two components: aspirin and dipyridamole.
Aspirin's Mechanism of Action: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2, a potent promoter of platelet aggregation.
Dipyridamole's Mechanism of Action: Dipyridamole has a dual antiplatelet effect. Firstly, it inhibits phosphodiesterase (PDE), leading to an increase in cyclic adenosine monophosphate (cAMP) within platelets. Elevated cAMP levels inhibit platelet activation. Secondly, dipyridamole blocks the cellular reuptake of adenosine, increasing its extracellular concentration. Adenosine, in turn, stimulates adenylate cyclase, further increasing cAMP levels and inhibiting platelet aggregation.
The following diagram illustrates these signaling pathways.
Conclusion
The decision to use this compound over generic aspirin for secondary stroke prevention involves a trade-off between higher upfront drug costs and improved clinical outcomes, which can lead to downstream cost savings from averted strokes. Economic evaluations, largely based on data from the ESPS-2 and ESPRIT trials, have generally found this compound to be a cost-effective intervention, with ICERs often falling within acceptable willingness-to-pay thresholds for many healthcare systems. However, the availability of a generic formulation of aspirin/extended-release dipyridamole has altered the economic landscape, likely making this combination therapy even more cost-effective. For researchers and drug development professionals, understanding the interplay between clinical efficacy, drug pricing, and the economic burden of stroke is crucial for the development and positioning of new antithrombotic therapies.
References
Combination Therapy of Aggrenox with Anticoagulants: A Comparative Guide for Researchers
A comprehensive analysis of the existing evidence on combining Aggrenox (aspirin/extended-release dipyridamole) with oral anticoagulants for secondary stroke prevention reveals a significant gap in direct clinical trial data. This guide, therefore, provides an objective comparison of analogous antithrombotic strategies, supported by key experimental data, to inform researchers, scientists, and drug development professionals in this complex therapeutic area.
While the combination of an antiplatelet agent with an anticoagulant is a strategy employed in various cardiovascular conditions, the specific pairing of this compound with anticoagulants like warfarin or direct-oral anticoagulants (DOACs) has not been rigorously evaluated in large-scale clinical trials for secondary stroke prevention.[1][2] The primary concern with such combinations is the substantially increased risk of bleeding.[3][4][5]
This guide will synthesize the evidence from major clinical trials on relevant alternative strategies to provide a comparative framework. We will examine dual antiplatelet therapy (DAPT), single antiplatelet therapy combined with an anticoagulant, and the foundational data for this compound as a monotherapy.
Mechanism of Action: A Multi-pronged Approach to Thrombus Inhibition
Effective antithrombotic therapy requires targeting different pathways in thrombus formation. Platelet activation and aggregation, and the coagulation cascade that leads to fibrin formation, are two key processes. This compound and anticoagulants act on these distinct pathways.
This compound combines two antiplatelet agents with different mechanisms:
-
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets, which in turn blocks the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[3][6][7]
-
Dipyridamole: Increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within platelets by inhibiting phosphodiesterase. It also blocks the reuptake of adenosine. Both actions lead to the inhibition of platelet activation and aggregation.[3][6][7]
Oral anticoagulants inhibit the coagulation cascade:
-
Warfarin: A vitamin K antagonist that interferes with the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[8]
-
Direct Oral Anticoagulants (DOACs):
-
Direct Thrombin (Factor IIa) Inhibitors (e.g., Dabigatran): Directly bind to and inhibit thrombin, the final enzyme in the coagulation cascade that converts fibrinogen to fibrin.[8]
-
Direct Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban): Directly bind to and inhibit Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[8][9]
-
The theoretical synergistic action of combining this compound with an anticoagulant is to simultaneously block both platelet aggregation and fibrin formation, potentially offering superior prevention of recurrent ischemic events. However, this comes at the cost of a theoretically higher risk of hemorrhage.
Comparative Efficacy and Safety Data
Since direct data for "this compound + Anticoagulant" is lacking, this section compares key clinical trial outcomes for relevant therapeutic strategies in secondary stroke prevention.
Table 1: Efficacy Outcomes in Major Secondary Stroke Prevention Trials
| Therapy Comparison | Trial (Year) | Patient Population | N | Primary Efficacy Outcome | Result (Treatment vs. Control) | Hazard Ratio (HR) or Relative Risk (RR) (95% CI) |
| This compound vs. Aspirin | ESPS-2 (1996)[10][11] | Recent TIA or ischemic stroke | 6,602 | Stroke | 9.9% vs. 12.9% | RR 0.76 (0.62-0.92) |
| This compound vs. Aspirin | ESPRIT (2006)[12] | Recent TIA or minor stroke of arterial origin | 2,739 | Composite of vascular death, nonfatal stroke, nonfatal MI, or major bleeding | 12.7% vs. 15.7% (annual rate) | HR 0.80 (0.66-0.98) |
| Aspirin + Clopidogrel vs. Aspirin | CHANCE (2013)[13][14] | Acute minor stroke or high-risk TIA (within 24h) | 5,170 | Recurrent stroke at 90 days | 8.2% vs. 11.7% | HR 0.68 (0.57-0.81) |
| Aspirin + Clopidogrel vs. Aspirin | POINT (2018)[14][15] | Acute minor stroke or high-risk TIA (within 12h) | 4,881 | Major ischemic events at 90 days | 5.0% vs. 6.5% | HR 0.75 (0.59-0.95) |
| Aspirin + Low-Dose Rivaroxaban vs. Aspirin | COMPASS (2017)[16][17][18] | Stable atherosclerotic vascular disease (CAD or PAD) | 27,395 | Composite of CV death, stroke, or MI | 4.1% vs. 5.4% | HR 0.76 (0.66-0.86) |
| Dabigatran vs. Aspirin | RE-SPECT ESUS (2019)[19][20] | Embolic stroke of undetermined source (ESUS) | 5,390 | Recurrent stroke | 4.1% vs. 4.8% (annualized rate) | HR 0.85 (0.69-1.03) |
| Triple Therapy vs. Guideline Antiplatelet | TARDIS (2018)[21][22] | Acute non-cardioembolic stroke or TIA (within 48h) | 3,096 | Ordinal stroke or TIA at 90 days | 6% vs. 7% | Not significant |
Table 2: Safety Outcomes (Bleeding Events) in Major Secondary Stroke Prevention Trials
| Therapy Comparison | Trial (Year) | N | Primary Safety Outcome | Result (Treatment vs. Control) | Hazard Ratio (HR) or Relative Risk (RR) (95% CI) |
| This compound vs. Aspirin | ESPS-2 (1996)[10][11] | 6,602 | Any bleeding event | 25.8% vs. 20.4% | Not reported |
| This compound vs. Aspirin | ESPRIT (2006)[12] | 2,739 | Major bleeding events | 1.7% vs. 1.3% (annual rate) | HR 1.42 (0.83-2.42) |
| Aspirin + Clopidogrel vs. Aspirin | CHANCE (2013)[13][14] | 5,170 | Moderate or severe hemorrhage | 0.3% vs. 0.3% | Not significant |
| Aspirin + Clopidogrel vs. Aspirin | POINT (2018)[14][15] | 4,881 | Major hemorrhage at 90 days | 0.9% vs. 0.4% | HR 2.32 (1.10-4.87) |
| Aspirin + Low-Dose Rivaroxaban vs. Aspirin | COMPASS (2017)[16][17][18] | 27,395 | Major bleeding (ISTH criteria) | 3.1% vs. 1.9% | HR 1.70 (1.40-2.05) |
| Dabigatran vs. Aspirin | RE-SPECT ESUS (2019)[19][20] | 5,390 | Major bleeding | 1.7% vs. 1.4% (annualized rate) | HR 1.19 (0.85-1.66) |
| Triple Therapy vs. Guideline Antiplatelet | TARDIS (2018)[21][22] | 3,096 | Ordinal bleeding (fatal, major, minor) | 20% vs. 9% | p < 0.0001 |
Detailed Experimental Protocols
Understanding the methodology of these landmark trials is crucial for interpreting and applying their findings.
ESPS-2 (European Stroke Prevention Study 2)
-
Objective: To evaluate the efficacy of low-dose aspirin, modified-release dipyridamole, and their combination for the secondary prevention of stroke.[10][11][23][24][25]
-
Design: Randomized, double-blind, placebo-controlled, 2x2 factorial design.
-
Population: 6,602 patients with a history of ischemic stroke or transient ischemic attack (TIA) within the previous three months.
-
Intervention Arms:
-
Aspirin 25 mg twice daily.
-
Extended-release dipyridamole 200 mg twice daily.
-
Combination of aspirin 25 mg and ER dipyridamole 200 mg twice daily.
-
Placebo.
-
-
Primary Endpoints: Stroke (fatal or nonfatal) and the composite of stroke or death.
-
Follow-up: 24 months.
COMPASS (Cardiovascular Outcomes for People Using Anticoagulation Strategies)
-
Objective: To evaluate whether rivaroxaban alone or in combination with aspirin is more effective than aspirin alone for preventing major cardiovascular events in patients with stable atherosclerotic vascular disease.[16][17][18][26]
-
Design: Randomized, double-blind, multicenter trial.
-
Population: 27,395 patients with stable coronary artery disease (CAD) or peripheral artery disease (PAD).
-
Intervention Arms:
-
Rivaroxaban 2.5 mg twice daily plus aspirin 100 mg once daily.
-
Rivaroxaban 5 mg twice daily.
-
Aspirin 100 mg once daily.
-
-
Primary Efficacy Endpoint: Composite of cardiovascular death, stroke, or myocardial infarction (MI).
-
Primary Safety Endpoint: Major bleeding, according to modified International Society on Thrombosis and Haemostasis (ISTH) criteria.
-
Follow-up: Mean of 23 months (trial stopped early due to superiority of the combination arm).
RE-SPECT ESUS (Randomized, Double-Blind, Evaluation in Secondary Stroke Prevention... Dabigatran Etexilate vs. Acetylsalicylic Acid...)
-
Objective: To determine if dabigatran is superior to aspirin for preventing recurrent stroke in patients with embolic stroke of undetermined source (ESUS).[19][20][27][28]
-
Design: Randomized, double-blind, multicenter trial.
-
Population: 5,390 patients with a recent ESUS.
-
Intervention Arms:
-
Dabigatran 150 mg or 110 mg twice daily (lower dose for patients ≥75 years or with moderate renal impairment).
-
Aspirin 100 mg once daily.
-
-
Primary Efficacy Endpoint: Time to first recurrent stroke (ischemic, hemorrhagic, or unspecified).
-
Primary Safety Endpoint: Major bleeding.
-
Follow-up: Median of 19 months.
Logical Framework for Antithrombotic Selection
The choice of antithrombotic therapy after a TIA or ischemic stroke is complex and depends on the stroke etiology and patient-specific risk factors. The following diagram illustrates a simplified decision-making process based on current evidence.
Conclusion and Future Directions
The current body of evidence does not support the routine combination of this compound with an oral anticoagulant for secondary stroke prevention due to a lack of specific clinical trial data and a significant, albeit unquantified, bleeding risk.[3][4] Research has instead focused on combinations of aspirin with either a P2Y12 inhibitor (like clopidogrel) for short-term, high-risk scenarios, or with a low-dose DOAC (rivaroxaban) for long-term prevention in patients with stable atherosclerotic disease.[13][16]
For patients with non-cardioembolic ischemic stroke, this compound remains an effective antiplatelet therapy, demonstrating superiority over aspirin alone.[10][29][30] In specific high-risk populations with polyvascular disease, the combination of aspirin and low-dose rivaroxaban has shown a net clinical benefit, despite an increase in major bleeding.[18][31] Triple antiplatelet therapy has been shown to cause excessive bleeding without a clear efficacy benefit in stroke patients and is not recommended.[21][22][32]
Future research is needed to delineate specific patient populations who might benefit from more intensive antithrombotic regimens. The development of therapies that can uncouple the antithrombotic effect from bleeding risk remains a critical goal. For now, clinical decisions must be guided by trials of analogous therapies, carefully weighing the ischemic risk against the bleeding risk for each individual patient. Direct studies on the combination of extended-release dipyridamole/aspirin with DOACs would be necessary to establish the safety and efficacy of such a regimen.
References
- 1. Anticoagulants, aspirin and dipyridamole in the secondary prevention of cerebral ischaemia: which is the best for which patient? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent clinical trials of antiplatelet therapy in secondary stroke prevention: expectations and results for application in primary care settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Dipyridamole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Combination anticoagulants - increased bleeding risk [medsafe.govt.nz]
- 6. Aspirin and Dipyridamole Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 7. medschool.co [medschool.co]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
- 9. This compound vs. Xarelto for Stroke Risk Reduction and Atrial Fibrillation: Important Differences and Potential Risks. [goodrx.com]
- 10. European Stroke Prevention Study 2 - American College of Cardiology [acc.org]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. Antithrombotic Therapy in the Prevention of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on Dual Antiplatelet Therapy for Secondary Stroke Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. svn.bmj.com [svn.bmj.com]
- 15. POINT trial may increase clopidogrel use in secondary ischemic stroke prevention - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Rivaroxaban Plus Aspirin Versus Aspirin in Relation to Vascular Risk in the COMPASS Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Antithrombotic Treatment of Embolic Stroke of Undetermined Source RE-SPECT ESUS Elderly and Renally Impaired Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clinician.nejm.org [clinician.nejm.org]
- 21. Safety and efficacy of intensive vs. guideline antiplatelet therapy in high‐risk patients with recent ischemic stroke or transient ischemic attack: rationale and design of the Triple Antiplatelets for Reducing Dependency after Ischaemic Stroke (TARDIS) trial (ISRCTN47823388) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Triple Antiplatelets for Reducing Dependency After Ischaemic Stroke - American College of Cardiology [acc.org]
- 23. Second European Stroke Prevention Study. ESPS-2 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. European Stroke Prevention Study 2: A study of low-dose acetylsalicylic acid and of high dose dipyridamole in secondary prevention of cerebro-vascular accidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Second European Stroke Prevention Study: antiplatelet therapy is effective regardless of age. ESPS2 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dicardiology.com [dicardiology.com]
- 27. Dabigatran vs. Aspirin for Secondary Prevention After Embolic Stroke of Undetermined Source ― Japanese Subanalysis of the RE-SPECT ESUS Randomized Controlled Trial ― [jstage.jst.go.jp]
- 28. Dabigatran or Aspirin After Embolic Stroke of Undetermined Source in Patients With Patent Foramen Ovale: Results From RE-SPECT ESUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. neurology.org [neurology.org]
- 30. The efficacy and safety of aspirin plus dipyridamole versus aspirin in secondary prevention following TIA or stroke: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. ahajournals.org [ahajournals.org]
Evaluating the Long-Term Efficacy of Aggrenox in Secondary Stroke Prevention: A Comparative Guide
For researchers and drug development professionals navigating the landscape of secondary stroke prevention, understanding the long-term performance of established therapies is critical. This guide provides a detailed comparison of Aggrenox (a fixed-dose combination of 25 mg aspirin and 200 mg extended-release dipyridamole) against other leading antiplatelet agents, focusing on long-term outcomes in stroke survivors. The analysis is supported by data from pivotal clinical trials and elucidates the pharmacological pathways that underpin its therapeutic effects.
Comparative Efficacy in Long-Term Stroke Prevention
Single-antiplatelet therapy with agents like aspirin, clopidogrel, or this compound is a cornerstone in reducing the risk of recurrent ischemic stroke in patients with non-cardioembolic events.[1] Meta-analyses and large-scale clinical trials have established the efficacy of these treatments compared to placebo, with this compound demonstrating a significant reduction in stroke risk.[2]
The landmark European Stroke Prevention Study 2 (ESPS-2) found that this compound was significantly more effective than either aspirin (25 mg twice daily) or extended-release dipyridamole (200 mg twice daily) alone in preventing recurrent stroke.[3][4] Over a two-year period, the stroke recurrence rate was 9.9% in the this compound group, compared to 12.9% for aspirin alone and 13.2% for dipyridamole alone.[5]
The Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS) trial provided a direct, large-scale comparison of this compound with clopidogrel, another widely used antiplatelet agent. This trial followed over 20,000 patients for a mean of 2.5 years and found no significant difference between the two treatments in preventing recurrent stroke.[6][7] Recurrent stroke occurred in 9.0% of patients receiving this compound and 8.8% of those receiving clopidogrel.[7] The composite outcome of stroke, myocardial infarction, or death from vascular causes was identical at 13.1% for both groups.[7]
Table 1: Comparison of Efficacy Outcomes in Major Clinical Trials
| Outcome | ESPS-2 (2 years)[5] | PRoFESS (2.5 years)[7][8] |
| Treatment Arms | This compound vs. Aspirin (25mg BID) vs. Placebo | This compound vs. Clopidogrel (75mg QD) |
| Recurrent Stroke | 9.9% (this compound) vs. 12.9% (Aspirin) | 9.0% (this compound) vs. 8.8% (Clopidogrel) |
| Composite Vascular Endpoint | 17.4% (Death or Stroke - this compound) vs. 19.9% (Aspirin) | 13.1% (Stroke, MI, or Vascular Death) in both groups |
Safety and Tolerability Profile
While efficacy is paramount, the long-term safety profile, particularly the risk of hemorrhage, is a critical consideration in antiplatelet therapy. In the PRoFESS trial, this compound was associated with a slightly higher rate of major hemorrhagic events compared to clopidogrel (4.1% vs. 3.6%), a difference that was of borderline statistical significance.[7] However, the combined risk of stroke or major hemorrhage was similar between the two groups.[8] Discontinuation of the study medication was more frequent in the this compound group, primarily due to headaches, a known side effect of the dipyridamole component.[7]
The ESPS-2 trial also noted a higher incidence of bleeding events in the aspirin-containing arms (8.7% for this compound and 8.2% for aspirin alone) compared to placebo (4.5%) and dipyridamole alone (4.7%).[5]
Table 2: Comparison of Safety Outcomes in Major Clinical Trials
| Outcome | ESPS-2 (2 years)[5] | PRoFESS (2.5 years)[7] |
| Treatment Arms | This compound vs. Aspirin (25mg BID) vs. Placebo | This compound vs. Clopidogrel (75mg QD) |
| Major Bleeding Events | 8.7% (this compound) vs. 8.2% (Aspirin) | 4.1% (this compound) vs. 3.6% (Clopidogrel) |
| Discontinuation due to Adverse Events | More frequent in active treatment groups vs. placebo | Higher in this compound group (mainly due to headache) |
Mechanism of Action: A Dual-Pathway Inhibition
The antithrombotic effect of this compound stems from the distinct and synergistic mechanisms of its two components: aspirin and dipyridamole.[9]
Aspirin acts by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[9][10]
Dipyridamole has a multi-faceted mechanism. It inhibits phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP), and it also blocks the cellular reuptake of adenosine.[9][11] Increased adenosine and cAMP levels both serve to inhibit platelet activation and aggregation.[9] This dual-pathway approach provides a broader inhibition of platelet function than aspirin alone.[3]
Experimental Protocols of Key Trials
The robustness of the clinical data hinges on the rigorous design of the trials. Below are the methodologies for the ESPS-2 and PRoFESS studies.
European Stroke Prevention Study 2 (ESPS-2)
-
Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial design.[4][5]
-
Patient Population: 6,602 patients who had experienced a transient ischemic attack (TIA) or a completed ischemic stroke within the preceding three months.[4]
-
Treatment Arms:
-
Aspirin (25 mg) + Extended-Release Dipyridamole (200 mg) twice daily (this compound).
-
Aspirin (25 mg) twice daily.
-
Extended-Release Dipyridamole (200 mg) twice daily.
-
Placebo.[4]
-
-
Follow-up Duration: 2 years.[12]
-
Primary Endpoints: Recurrent stroke (fatal or non-fatal), death from any cause, and the composite of stroke and/or death.[4]
Prevention Regimen for Effectively Avoiding Second Strokes (PRoFESS)
-
Study Design: A multicenter, international, prospective, randomized, double-blind, 2x2 factorial trial.[6][13]
-
Patient Population: 20,332 patients with a recent ischemic stroke (within 90 days).[6]
-
Treatment Arms (Antiplatelet component):
-
Aspirin (25 mg) + Extended-Release Dipyridamole (200 mg) twice daily (this compound).
-
Clopidogrel (75 mg) once daily.[6]
-
-
Follow-up Duration: Mean of 2.5 years.[6]
-
Primary Endpoint: First recurrence of stroke.[6]
-
Secondary Endpoint: Composite of stroke, myocardial infarction, or death from vascular causes.[6]
Conclusion
In the long-term secondary prevention of stroke, this compound demonstrates robust efficacy, proving superior to aspirin monotherapy and comparable to clopidogrel.[4][7] Its dual mechanism of action offers a comprehensive approach to platelet inhibition. The choice between this compound and clopidogrel for long-term therapy may be influenced by factors such as patient tolerability, particularly concerning headaches, and the slightly different safety profiles regarding major bleeding.[7] The extensive data from trials like ESPS-2 and PRoFESS provide a solid foundation for evidence-based decision-making in the development and positioning of antiplatelet therapies for stroke survivors.
References
- 1. svn.bmj.com [svn.bmj.com]
- 2. Antiplatelet drugs for secondary prevention in patients with ischemic stroke or transient ischemic attack: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. European Stroke Prevention Study 2 - American College of Cardiology [acc.org]
- 6. clinician.com [clinician.com]
- 7. medscape.com [medscape.com]
- 8. Effectiveness of Aspirin Plus Dipyridamole Versus Clopidogrel in Preventing Recurrent Ischemic Stroke: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspirin and Dipyridamole Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 10. youtube.com [youtube.com]
- 11. Dipyridamole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biomath.info [biomath.info]
- 13. ahajournals.org [ahajournals.org]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Aggrenox
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Aggrenox is a critical component of laboratory safety and environmental responsibility. This compound, a combination of aspirin and extended-release dipyridamole, requires adherence to specific disposal procedures to prevent environmental contamination and potential harm. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1] The primary regulation governing hazardous waste, which can include certain pharmaceuticals, is the Resource Conservation and Recovery Act (RCRA).[1][2] It is crucial to determine if this compound is considered a hazardous waste under federal or state regulations, as this will dictate the disposal pathway. A Safety Data Sheet (SDS) for "Aspirin and Extended-Release Dipyridamole Capsules" (the generic for this compound) advises to "Dispose of in accordance with local regulations" and warns not to flush it into surface water or sanitary sewer systems.[1]
Preferred Disposal Methods
The most recommended method for disposing of unwanted or expired medications is through drug take-back programs.[3][4][5] These programs offer a safe and environmentally sound way to dispose of pharmaceuticals.
-
Drug Take-Back Programs: The U.S. Drug Enforcement Administration (DEA) sponsors National Prescription Drug Take Back Days and authorizes permanent collection sites.[3][5] Many pharmacies and law enforcement agencies also provide year-round drop-off locations.[4][5]
-
Mail-Back Programs: Prepaid mail-back envelopes are another convenient option for disposing of unused medicines.[3]
Disposal in Household Trash (when take-back is not an option)
If a take-back program is not accessible, most non-controlled prescription drugs, including this compound, can be disposed of in the household trash by following these FDA-recommended steps[3][6]:
-
Do Not Crush: Do not crush the this compound capsules.[3]
-
Mix with Undesirable Substance: Mix the capsules with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[3][6] This makes the medication less appealing to children and pets and unrecognizable to anyone who might go through the trash.[3]
-
Seal in a Container: Place the mixture in a sealed container, such as a resealable plastic bag, to prevent the medication from leaking.[3][6]
-
Dispose of in Trash: Throw the sealed container in your household trash.[3]
-
Remove Personal Information: Scratch out all personal information on the prescription bottle to protect your privacy before disposing of the empty container.[3][6]
What Not to Do
Flushing: Unless a medication is specifically on the FDA's flush list, it should not be flushed down the toilet or sink.[3] Improper disposal by flushing can lead to the contamination of water supplies.[1] The SDS for this compound specifically advises against flushing it into the sanitary sewer system.[1]
Summary of this compound Disposal Options
| Disposal Method | Recommendation Level | Key Steps |
| Drug Take-Back Program | Highly Recommended | Find a local authorized collection site (pharmacy, law enforcement agency) or participate in a DEA National Prescription Drug Take Back Day.[3][5] |
| Mail-Back Program | Recommended | Obtain a prepaid mail-back envelope from a pharmacy or other authorized source and mail the medication for disposal.[3] |
| Household Trash | Acceptable (if no other option) | 1. Do not crush capsules.[3]2. Mix with an undesirable substance (e.g., coffee grounds, cat litter).[3][6]3. Seal in a plastic bag or container.[3][6]4. Dispose of in trash.[3]5. Remove personal information from the bottle.[3][6] |
| Flushing | Not Recommended | Do not flush this compound down the toilet or sink.[1][3] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. slaterunpharma.com [slaterunpharma.com]
- 2. drugs.com [drugs.com]
- 3. Aspirin and dipyridamole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Aspirin/Dipyridamole (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Aggrenox
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Aggrenox is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a combination drug containing aspirin and extended-release dipyridamole, both of which require specific handling precautions to minimize occupational exposure.
Personal Protective Equipment (PPE)
When handling this compound or its active pharmaceutical ingredients (APIs), aspirin and dipyridamole, in a laboratory setting, a comprehensive approach to personal protective equipment is crucial. The primary routes of exposure are inhalation of dust particles, dermal contact, and eye contact.[1] Therefore, the following PPE is recommended:
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][3] In situations with a risk of splashing, a face shield may be necessary.[1]
-
Hand Protection: Chemical-resistant, impervious gloves are required.[2] Nitrile rubber gloves are a suitable option, and double gloving is advised for enhanced protection.[1][4] Gloves should be changed regularly, at least every 30 minutes, or immediately if they become contaminated.[1]
-
Body Protection: A laboratory coat or a disposable gown with a solid front, long sleeves, and tight-fitting cuffs should be worn to prevent skin exposure.[1][2] For tasks with a higher risk of contamination, polypropylene gowns are a suitable choice.[1] Protective shoe covers should also be worn.[1][4]
-
Respiratory Protection: To prevent the inhalation of airborne particles, especially when handling the powdered form of the compounds, a NIOSH-approved respirator is necessary.[2][3] An N95 surgical respirator mask is recommended for handling powders.[1] For larger spills or situations with significant dust generation, a higher level of respiratory protection, such as a full-face respirator, may be required.
Quantitative Data Summary
Understanding the quantitative properties of the active ingredients in this compound is essential for a thorough risk assessment.
Table 1: Physical and Chemical Properties
| Property | Aspirin (Acetylsalicylic Acid) | Dipyridamole |
| Molecular Formula | C₉H₈O₄ | C₂₄H₄₀N₈O₄ |
| Molecular Weight | 180.16 g/mol [5] | 504.63 g/mol [6] |
| Melting Point | 136 °C (277 °F)[3] | 163 °C[7] |
| Solubility | Slightly soluble in water; soluble in ethanol.[8] | Slightly soluble in water; soluble in methanol and chloroform.[9] |
| Appearance | White, crystalline, weakly acidic substance.[2] | Intensely yellow crystalline powder or needles.[9] |
Table 2: Toxicological and Exposure Data
| Parameter | Aspirin (Acetylsalicylic Acid) | Dipyridamole |
| Oral LD50 (Rat) | 950 mg/kg[5] | 8400 mg/kg[1] |
| Occupational Exposure Limit (OEL) | NIOSH REL: TWA 5 mg/m³[10] | No established TLV; airborne concentrations should be kept as low as practically possible.[1] |
Experimental Protocols
Detailed Methodology for Preparing a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments. All procedures should be conducted within a chemical fume hood to minimize inhalation exposure.[2][11]
-
Preparation and Weighing:
-
Dissolution:
-
Transfer the weighed powder to a suitable sterile container.
-
Based on the desired final concentration and solvent compatibility, add the appropriate solvent. Dipyridamole is soluble in DMSO and methanol.[1] A common procedure for similar compounds involves initial dissolution in a small amount of an organic solvent like methanol, followed by dilution with an aqueous buffer.[12]
-
Sonicate the mixture if necessary to ensure complete dissolution.[13]
-
-
Final Preparation and Storage:
-
Once fully dissolved, the solution can be sterile-filtered if required for the experimental application.
-
Store the stock solution in a tightly sealed, light-resistant container in a cool, well-ventilated area.[2]
-
Spill Response Protocol
In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and contamination.
Minor Spills (Powder):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including a respirator, gloves, safety goggles, and a lab coat.[2]
-
Contain the spill.
-
Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[14]
-
Carefully sweep or vacuum the contained material. Use a vacuum cleaner equipped with a HEPA filter.[4]
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[2]
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.[14]
-
Dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after the cleanup is complete.[2]
Major Spills:
-
Evacuate the area immediately and alert others.[2]
-
Contact the appropriate emergency response team for your institution.
-
Restrict access to the spill area.
-
Provide emergency responders with information on the spilled material, including the Safety Data Sheet (SDS).
Operational and Disposal Plans
Handling and Storage
-
Handle this compound and its components in a well-ventilated area, preferably a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[6]
-
Ground all equipment containing the material to prevent static discharge.[2]
-
Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents.[1][2]
Disposal Plan
All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams.[5]
-
Container Disposal: Empty containers should be managed as hazardous waste.[5] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
Disposal Method: Arrange for the disposal of hazardous waste through a licensed professional waste disposal company.[5] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such materials.[5]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.[15]
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Notes on The Properties of Aspirin [unacademy.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. benchchem.com [benchchem.com]
- 6. GSRS [precision.fda.gov]
- 7. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 9. drugs.com [drugs.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetylsalicylic acid [cdc.gov]
- 11. E-Limit [elimit.online.worksafebc.com]
- 12. mdpi.com [mdpi.com]
- 13. academicjournals.org [academicjournals.org]
- 14. tamut.edu [tamut.edu]
- 15. westlab.com [westlab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
